molecular formula C10H7ClO3S B1348710 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid CAS No. 310390-60-4

3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid

Cat. No.: B1348710
CAS No.: 310390-60-4
M. Wt: 242.68 g/mol
InChI Key: LEAIEMOBUHEQNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C10H7ClO3S and its molecular weight is 242.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-6-methoxy-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO3S/c1-14-5-2-3-6-7(4-5)15-9(8(6)11)10(12)13/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEAIEMOBUHEQNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(S2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351188
Record name 3-chloro-6-methoxy-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

310390-60-4
Record name 3-chloro-6-methoxy-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 310390-60-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 310390-60-4

This technical guide provides a comprehensive overview of 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. This document details its chemical properties, potential synthesis routes, and known biological activities, supported by experimental protocols and data presented in a structured format for clarity and ease of comparison.

Chemical and Physical Properties

This compound is a benzothiophene derivative with the molecular formula C₁₀H₇ClO₃S.[1][2] The structural characteristics, including a chloro group at the 3-position, a methoxy group at the 6-position, and a carboxylic acid at the 2-position, contribute to its potential as a key intermediate in the synthesis of various bioactive molecules.[3]

PropertyValueReference
CAS Number 310390-60-4[1][2]
Molecular Formula C₁₀H₇ClO₃S[1][2]
Molecular Weight 242.68 g/mol [2]
Appearance White or off-white solid[3]

Synthesis

A general experimental protocol for the synthesis of a related compound, 3-chlorobenzo[b]thiophene-2-carbonylchloride, starts from cinnamic acid and involves refluxing with thionyl chloride in the presence of pyridine and chlorobenzene.[4] Another relevant synthesis, for 3-chlorothiophene-2-carboxylic acid, involves the reaction of 3-hydroxy-2-methoxycarbonyl-thiophene with phosphorus pentachloride in carbon tetrachloride.[5] These methods suggest that the synthesis of this compound would likely involve a multi-step process utilizing a suitable benzothiophene starting material.

General Synthetic Workflow

G A 6-methoxy-1-benzothiophene-2-carboxylic acid (Starting Material) D Reaction at Elevated Temperature A->D B Chlorinating Agent (e.g., Thionyl Chloride) B->D C Reaction Solvent (e.g., Chlorobenzene) C->D E Work-up and Purification (e.g., Extraction, Crystallization) D->E F This compound (Final Product) E->F

Caption: A generalized workflow for the synthesis of the target compound.

Spectroscopic Data

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not widely published. However, characteristic spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expected signals would include aromatic protons on the benzothiophene ring system, a singlet for the methoxy group protons, and a broad singlet for the carboxylic acid proton. The exact chemical shifts would depend on the solvent used.

  • ¹³C NMR: Signals would be expected for the carbonyl carbon of the carboxylic acid, the aromatic carbons of the benzothiophene core (with shifts influenced by the chloro, methoxy, and carboxylic acid substituents), and the carbon of the methoxy group.

Infrared (IR) Spectroscopy: Based on the structure, the IR spectrum would be expected to show characteristic absorption bands for:

  • O-H stretch of the carboxylic acid (a broad band).

  • C=O stretch of the carboxylic acid.

  • C-O stretch of the methoxy group.

  • Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group, the methoxy group, and the chlorine atom.

Potential Biological Activities and Signaling Pathways

Benzothiophene derivatives are a well-established class of compounds with a broad range of pharmacological activities, including anticancer and anti-inflammatory properties.[6][7] While specific in-depth studies on this compound are limited, research on structurally similar compounds provides insights into its potential biological effects and mechanisms of action.

A closely related compound, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid, has been identified as an inhibitor of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[8] The mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various diseases, including cancer.[] This suggests that this compound may also exert its biological effects through modulation of this or related signaling pathways.

mTOR Signaling Pathway Inhibition

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis A Synthesize and Purify 3-Chloro-6-methoxy-1-benzothiophene- 2-carboxylic acid B Prepare Stock Solutions (e.g., in DMSO) A->B C Anticancer Assay (e.g., MTT) B->C D Anti-inflammatory Assay (e.g., NO Assay) B->D E Measure Absorbance/ Signal C->E D->E F Calculate % Inhibition and IC50 Values E->F

References

An In-depth Technical Guide to 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid is a substituted benzothiophene derivative with potential applications in pharmaceutical research and development. The benzothiophene scaffold is a prominent heterocyclic core structure in many biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, antimicrobial, and anticancer effects. This technical guide provides a comprehensive overview of the key chemical properties, a plausible synthetic route, and potential biological relevance of this compound, with a focus on its potential interaction with cellular signaling pathways relevant to drug discovery.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below. The molecular weight has been calculated based on its molecular formula (C₁₀H₇ClO₃S) and is consistent with data from several chemical suppliers.[1] An erroneous molecular weight of 327.23 g/mol appears in some sources and should be disregarded.[2]

PropertyValueSource(s)
Molecular Formula C₁₀H₇ClO₃S[1][2]
Molecular Weight 242.68 g/mol [1]
CAS Number 310390-60-4[1][2]
Appearance Pale yellow amorphous powder[3]
Melting Point 290-296 °C[3]
Purity ≥ 98% (HPLC)[3]
Storage Store at 0-8°C[3]

Synthesis Protocol

The synthesis of this compound can be achieved through the chlorination of its precursor, 6-methoxy-1-benzothiophene-2-carboxylic acid.[4] The following is a generalized experimental protocol based on standard chlorination reactions of similar benzothiophene derivatives.

Reaction: Chlorination of 6-methoxy-1-benzothiophene-2-carboxylic acid.

Reagents and Materials:

  • 6-methoxy-1-benzothiophene-2-carboxylic acid

  • Thionyl chloride (SOCl₂) or other suitable chlorinating agent (e.g., phosphorus oxychloride)[4]

  • Anhydrous solvent (e.g., chlorobenzene, tetrahydrofuran)[5][6]

  • Pyridine (catalytic amount)[6]

  • Ice

  • Water

  • Suitable organic solvent for extraction (e.g., ether)[5]

  • Saturated brine solution

  • Drying agent (e.g., MgSO₄)[5]

  • Recrystallization solvent (e.g., ethanol)[6]

Experimental Procedure:

  • In a clean, dry reaction vessel, suspend the starting material, 6-methoxy-1-benzothiophene-2-carboxylic acid, in an anhydrous solvent such as chlorobenzene.[4][6]

  • Add a catalytic amount of pyridine to the stirred mixture.[6]

  • Slowly add thionyl chloride dropwise to the suspension at a controlled temperature, typically under cooled conditions to manage the exothermic reaction.[4]

  • After the addition is complete, gradually raise the temperature and heat the reaction mixture under reflux for several hours until the reaction is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC).[4][6]

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice to quench the excess thionyl chloride.[6]

  • The crude product may precipitate out and can be collected by filtration. Alternatively, the product can be extracted from the aqueous mixture using an organic solvent like ether.[5]

  • Wash the combined organic extracts with water and then with a saturated brine solution.[5]

  • Dry the organic layer over an anhydrous drying agent like MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.[5]

  • Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to yield the final product.[6]

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Start with 6-methoxy-1-benzothiophene- 2-carboxylic acid chlorination Chlorination with Thionyl Chloride (SOCl₂) in Chlorobenzene start->chlorination reflux Heat under Reflux chlorination->reflux workup Aqueous Workup and Extraction reflux->workup purification Purification by Recrystallization workup->purification end Final Product: 3-Chloro-6-methoxy-1-benzothiophene- 2-carboxylic acid purification->end

Caption: Synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is not extensively available in the public domain, the broader class of benzothiophene derivatives is known for a wide array of pharmacological activities.[3] These include anti-inflammatory, analgesic, and anticancer properties.

A structurally related compound, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), has been identified as an inhibitor of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[7] BT2 was shown to alleviate symptoms of ulcerative colitis in a mouse model by suppressing mTORC1 activation.[7] The mTORC1 pathway is a crucial regulator of cell growth, proliferation, and metabolism, and its dysregulation is implicated in numerous diseases, including cancer and metabolic disorders.

Given the structural similarity, it is plausible that this compound could also interact with components of the mTORC1 signaling pathway. The diagram below illustrates a simplified representation of the mTORC1 pathway and the potential point of inhibition by a benzothiophene derivative.

mTORC1_Pathway cluster_pathway Potential Inhibition of the mTORC1 Signaling Pathway GrowthFactors Growth Factors (e.g., Insulin, IGF-1) Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor binds PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 phosphorylates ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis promotes eIF4EBP1->ProteinSynthesis promotes Inhibitor Benzothiophene Derivative (Potential Inhibitor) Inhibitor->mTORC1 inhibits

Caption: A simplified diagram of the mTORC1 signaling pathway and a potential point of inhibition.

Conclusion

This compound is a compound of interest for medicinal chemistry and drug discovery. Its benzothiophene core suggests potential for biological activity, and its synthesis is achievable through established chemical methodologies. Further investigation into its specific biological targets and mechanism of action, potentially involving pathways such as mTORC1, is warranted to fully elucidate its therapeutic potential. This guide provides a foundational resource for researchers and professionals working with this and related compounds.

References

An In-depth Technical Guide to 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its benzothiophene core is a key structural motif in a variety of biologically active molecules. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential applications. Detailed, aggregated data from spectroscopic and physical analyses are presented, alongside a plausible experimental protocol for its synthesis. Furthermore, this guide explores the potential biological activity of this compound, with a focus on the mTORC1 signaling pathway, a critical regulator of cellular metabolism and growth that has been implicated as a target for similar benzothiophene derivatives.

Chemical Structure and Properties

This compound is an organic compound featuring a benzothiophene ring system substituted with a chlorine atom at the 3-position, a methoxy group at the 6-position, and a carboxylic acid group at the 2-position.[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

PropertyValueReference(s)
Molecular Formula C₁₀H₇ClO₃S[2]
Molecular Weight 242.68 g/mol [3]
Appearance White or off-white solid[1]
CAS Number 310390-60-4[2][3]
Purity >98%[2]

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data

TechniqueExpected Peaks and Features
¹H NMR Aromatic protons (δ 7-8 ppm), Methoxy protons (singlet, δ ~3.9 ppm), Carboxylic acid proton (broad singlet, δ 10-13 ppm).
¹³C NMR Carbonyl carbon (δ 165-185 ppm), Aromatic and thiophene carbons (δ 110-140 ppm), Methoxy carbon (δ ~55-60 ppm).
IR (Infrared) Spectroscopy O-H stretch (broad, 2500-3300 cm⁻¹), C=O stretch (strong, 1680-1710 cm⁻¹), C-O stretch (~1300 cm⁻¹), C-Cl stretch (600-800 cm⁻¹).
Mass Spectrometry (MS) Molecular ion peak (M⁺) at m/z 242 and 244 (due to ³⁵Cl and ³⁷Cl isotopes). Fragmentation may involve loss of COOH (m/z 197/199) and Cl (m/z 207).

Synthesis

A plausible synthetic route for this compound involves a multi-step process, beginning with the formation of a 6-methoxy-1-benzothiophene-2-carboxylic acid precursor, followed by a selective chlorination at the 3-position.

3.1. Proposed Synthetic Workflow

G A Starting Materials (e.g., substituted thiophenol and α-ketoacid) B Cyclization Reaction A->B C 6-methoxy-1-benzothiophene- 2-carboxylic acid B->C D Chlorination (e.g., with SO2Cl2 or NCS) C->D E 3-Chloro-6-methoxy-1-benzothiophene- 2-carboxylic acid D->E F Purification (e.g., Recrystallization, Chromatography) E->F G Final Product F->G

Caption: Proposed workflow for the synthesis of the target compound.

3.2. Detailed Experimental Protocol (Plausible)

This protocol is a composite based on general procedures for the synthesis of related benzothiophene derivatives and has not been optimized for this specific compound.

Step 1: Synthesis of 6-methoxy-1-benzothiophene-2-carboxylic acid (Precursor)

  • Reaction: A substituted thiophenol is reacted with an appropriate α-ketoacid or its ester equivalent under conditions that promote cyclization and aromatization to form the benzothiophene ring system. Various methods for benzothiophene synthesis have been reported, often involving acid or metal catalysis.

Step 2: Chlorination of 6-methoxy-1-benzothiophene-2-carboxylic acid

  • Materials:

    • 6-methoxy-1-benzothiophene-2-carboxylic acid

    • Sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS)

    • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

    • Inert gas atmosphere (e.g., nitrogen or argon)

  • Procedure:

    • Dissolve 6-methoxy-1-benzothiophene-2-carboxylic acid in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add a stoichiometric amount of the chlorinating agent (e.g., SO₂Cl₂) dropwise with vigorous stirring.

    • Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound.

Potential Biological Activity and Signaling Pathway

Benzothiophene derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[4] A structurally similar compound, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), has been shown to alleviate ulcerative colitis by suppressing the mammalian target of rapamycin complex 1 (mTORC1) activation.[5][6] This suggests that this compound may also act as an inhibitor of the mTORC1 signaling pathway.

4.1. The mTORC1 Signaling Pathway

The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism. It integrates signals from growth factors, nutrients (like amino acids), and cellular energy status to control protein synthesis, lipid synthesis, and autophagy.[7][8][9] Dysregulation of the mTORC1 pathway is implicated in various diseases, including cancer and metabolic disorders.[10]

4.2. Proposed Mechanism of Action

It is hypothesized that this compound may inhibit mTORC1 activity. The inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which in turn suppresses protein synthesis and cell growth.[8][10]

G cluster_0 Upstream Signals cluster_1 Central Regulator cluster_2 Downstream Effectors cluster_3 Cellular Processes Growth Factors Growth Factors mTORC1 mTORC1 (mammalian Target of Rapamycin Complex 1) Growth Factors->mTORC1 Amino Acids Amino Acids Amino Acids->mTORC1 Cellular Energy (ATP) Cellular Energy (ATP) Cellular Energy (ATP)->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth Metabolism Metabolism Cell Growth->Metabolism Inhibitor 3-Chloro-6-methoxy- 1-benzothiophene- 2-carboxylic acid Inhibitor->mTORC1

Caption: Proposed inhibition of the mTORC1 signaling pathway.

4.3. Potential Therapeutic Applications

Given its potential to inhibit the mTORC1 pathway, this compound could be investigated for its therapeutic potential in:

  • Oncology: As an anticancer agent, by inhibiting the growth and proliferation of cancer cells.

  • Inflammatory Diseases: In conditions like ulcerative colitis, by modulating the inflammatory response.[5]

  • Metabolic Disorders: By influencing cellular metabolism.

Further research, including in vitro and in vivo studies, is necessary to validate these potential applications and to determine the specific efficacy and safety profile of this compound.

Conclusion

This compound is a compound with a promising chemical scaffold for the development of novel therapeutic agents and advanced materials. This guide has provided a summary of its known properties, a plausible synthetic route, and an exploration of its potential biological mechanism of action through the inhibition of the mTORC1 signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development, facilitating further investigation into this intriguing molecule.

References

In-Depth Technical Guide: 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its physicochemical characteristics, outlines experimental protocols for their determination, and explores its potential biological significance through relevant signaling pathways.

Core Physical and Chemical Properties

This compound is a substituted benzothiophene, a class of compounds recognized for its versatile biological activities.[1][2] The unique arrangement of a chloro group, a methoxy group, and a carboxylic acid function on the benzothiophene scaffold imparts specific chemical reactivity and potential for molecular interactions, making it a valuable intermediate in the synthesis of novel therapeutic agents.[1]

Quantitative Physical Properties

The known physical properties of this compound are summarized in the table below. These values are critical for its handling, characterization, and application in synthetic and screening protocols.

PropertyValueSource
Molecular Formula C₁₀H₇ClO₃S[1][3][4]
Molecular Weight 242.68 g/mol [1]
CAS Number 310390-60-4[1][3][4][5][6]
Melting Point 290-296 °C[1]
Appearance Pale yellow amorphous powder[1]
Purity ≥ 98% (HPLC)[1]
Predicted Physical Properties

The following table presents predicted physicochemical properties. These computationally derived values can be useful for initial experimental design and modeling studies.

PropertyPredicted Value
Boiling Point 420.7 °C at 760 mmHg
Flash Point 208.2 °C
Density 1.492 g/cm³
Water Solubility Insoluble
pKa 3.38

Experimental Protocols

While specific experimental procedures for the determination of the physical properties of this compound are not extensively published, standard methodologies for crystalline organic acids are applicable.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range suggests the presence of impurities.

Methodology:

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube, which is sealed at one end.[7][8]

  • Apparatus: A calibrated melting point apparatus is used.[7]

  • Procedure: The capillary tube is placed in the heating block of the apparatus.[7] The temperature is raised at a steady rate (e.g., 10 °C/minute) until it is close to the expected melting point.[7] The heating rate is then reduced to 1-2 °C/minute to allow for accurate observation.[7]

  • Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is reported as the melting point.[7]

Solubility Determination

Understanding the solubility of a compound in various solvents is crucial for its purification, formulation, and use in biological assays.[9][10]

Methodology:

  • Solvent Selection: A range of solvents of varying polarity should be tested, including water, aqueous acidic and basic solutions (e.g., 5% HCl, 5% NaOH, 5% NaHCO₃), and common organic solvents (e.g., ethanol, methanol, dichloromethane, ethyl acetate).[9][10]

  • Procedure: A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed in a test tube.[10] A measured volume of the solvent (e.g., 0.1 mL) is added incrementally with vigorous shaking or vortexing after each addition.[10]

  • Observation: The compound is considered soluble if a clear, homogenous solution is formed. The solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by calculating the concentration at saturation.[9] For acidic or basic compounds, solubility in aqueous acids or bases, respectively, can indicate salt formation.

Biological Context and Signaling Pathways

Benzothiophene derivatives are known to possess a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][8] This has led to their investigation as scaffolds for the development of new drugs. While the specific biological targets of this compound are not definitively established in publicly available literature, related compounds have been shown to interact with key signaling pathways.

Potential Interaction with Branched-Chain α-Ketoacid Dehydrogenase Kinase (BCKDK)

A structurally related compound, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid, has been identified as an inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BCKDK).[11] BCKDK is a key enzyme in the catabolism of branched-chain amino acids (BCAAs).[12] By inhibiting the branched-chain α-ketoacid dehydrogenase (BCKDH) complex, BCKDK plays a role in metabolic regulation.[12] Dysregulation of BCAA metabolism has been linked to various metabolic disorders.[12] Inhibition of BCKDK by small molecules can therefore have therapeutic implications.

BDK_Signaling_Pathway cluster_0 BCAA Catabolism cluster_1 Regulation BCAAs BCAAs BCKAs BCKAs BCAAs->BCKAs BCAT Metabolites Metabolites BCKAs->Metabolites BCKDH Complex BCKDK BCKDK BCKDH_Complex_Inactive BCKDH Complex (Inactive) BCKDK->BCKDH_Complex_Inactive Phosphorylation Benzothiophene_Derivative This compound (Potential Inhibitor) Benzothiophene_Derivative->BCKDK Inhibition PPAR_Signaling_Pathway Ligand Benzothiophene Derivative PPARa PPARα Ligand->PPARa Activation RXR RXR PPARa->RXR Heterodimerization PPRE PPRE (DNA Response Element) RXR->PPRE Binding Gene_Expression Target Gene Expression PPRE->Gene_Expression Transcription Regulation Characterization_Workflow Start Synthesized/Acquired Compound Purification Purification (e.g., Recrystallization, Chromatography) Start->Purification Purity_Analysis Purity Analysis (e.g., HPLC, NMR) Purification->Purity_Analysis Physical_State Determination of Physical State and Appearance Purity_Analysis->Physical_State Melting_Point Melting Point Determination Physical_State->Melting_Point Solubility Solubility Profiling Melting_Point->Solubility Data_Compilation Data Compilation and Documentation Solubility->Data_Compilation End Characterized Compound Data_Compilation->End

References

An In-depth Technical Guide to the Synthesis of 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 3-chloro-6-methoxy-1-benzothiophene-2-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the preparation of the precursor, 6-methoxy-1-benzothiophene-2-carboxylic acid, followed by a direct chlorination step. This document details the experimental protocols, presents key quantitative data, and includes a visual representation of the synthesis workflow.

Synthesis Pathway Overview

The synthesis of this compound is primarily achieved through the chlorination of 6-methoxy-1-benzothiophene-2-carboxylic acid. This precursor is synthesized via a cyclization reaction involving an appropriately substituted thiophenol and a malonic acid derivative. The overall transformation can be visualized as follows:

Synthesis_Pathway cluster_0 Step 1: Synthesis of 6-methoxy-1-benzothiophene-2-carboxylic acid cluster_1 Step 2: Chlorination Starting_Materials 3-Methoxythiophenol + Diethyl bromomalonate Intermediate_Ester Ethyl 6-methoxy-1-benzothiophene-2-carboxylate Starting_Materials->Intermediate_Ester Cyclization Precursor_Acid 6-methoxy-1-benzothiophene-2-carboxylic acid Intermediate_Ester->Precursor_Acid Hydrolysis Precursor_Acid_Step2 6-methoxy-1-benzothiophene-2-carboxylic acid Final_Product This compound Precursor_Acid_Step2->Final_Product Thionyl Chloride (SOCl₂)

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 6-methoxy-1-benzothiophene-2-carboxylic acid

The preparation of the precursor acid involves a two-stage process: the formation of the ethyl ester followed by its hydrolysis.

1.1 Synthesis of Ethyl 6-methoxy-1-benzothiophene-2-carboxylate

This step involves the condensation and cyclization of 3-methoxythiophenol with diethyl bromomalonate.

  • Materials: 3-Methoxythiophenol, Diethyl bromomalonate, Sodium ethoxide, Ethanol.

  • Procedure:

    • A solution of sodium ethoxide is prepared by cautiously dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

    • 3-Methoxythiophenol is added dropwise to the sodium ethoxide solution at room temperature with stirring.

    • Diethyl bromomalonate is then added to the reaction mixture, and the solution is heated to reflux for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

    • After cooling, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude ethyl 6-methoxy-1-benzothiophene-2-carboxylate.

    • Purification is achieved by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

1.2 Hydrolysis to 6-methoxy-1-benzothiophene-2-carboxylic acid

  • Materials: Ethyl 6-methoxy-1-benzothiophene-2-carboxylate, Sodium hydroxide (NaOH), Ethanol, Water, Hydrochloric acid (HCl).

  • Procedure:

    • Ethyl 6-methoxy-1-benzothiophene-2-carboxylate is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide.

    • The mixture is heated to reflux and stirred for a period sufficient to ensure complete hydrolysis of the ester (typically monitored by TLC).

    • After cooling to room temperature, the ethanol is removed under reduced pressure.

    • The remaining aqueous solution is diluted with water and washed with an organic solvent (e.g., diethyl ether) to remove any unreacted ester.

    • The aqueous layer is then acidified to a low pH (e.g., pH 1-2) with concentrated hydrochloric acid, leading to the precipitation of the carboxylic acid.

    • The precipitate is collected by filtration, washed thoroughly with cold water, and dried under vacuum to afford 6-methoxy-1-benzothiophene-2-carboxylic acid.

Step 2: Synthesis of this compound

This final step involves the direct chlorination of the precursor acid at the 3-position of the benzothiophene ring.[1]

  • Materials: 6-methoxy-1-benzothiophene-2-carboxylic acid, Thionyl chloride (SOCl₂), and a suitable inert solvent (e.g., dichloromethane or toluene).

  • Procedure:

    • To a solution of 6-methoxy-1-benzothiophene-2-carboxylic acid in an anhydrous inert solvent, thionyl chloride is added dropwise at room temperature under a dry atmosphere.

    • The reaction mixture is then heated to a moderate temperature (e.g., 40-60 °C) and stirred for several hours. The progress of the reaction should be monitored by TLC or HPLC.

    • Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure.

    • The crude product is carefully quenched with ice-water, and the resulting solid is collected by filtration.

    • The solid is washed with water and then purified by recrystallization from a suitable solvent (e.g., ethanol/water or acetic acid) to yield this compound.[1]

Quantitative Data

The following table summarizes the key physical and chemical properties of the final product.

PropertyValueReference
Molecular Formula C₁₀H₇ClO₃S[1]
Molecular Weight 242.68 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 172 - 176 °C[1]
Boiling Point (Predicted) 420.7 °C at 760 mmHg[1]
Density (Predicted) 1.492 g/cm³[1]
Water Solubility Insoluble (Predicted)[1]
pKa (Predicted) 3.38[1]

Mandatory Visualization

The logical workflow for the synthesis is depicted in the following diagram.

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Chlorination start1 Start: 3-Methoxythiophenol & Diethyl bromomalonate react1 Reaction: Cyclization in Ethanolic Sodium Ethoxide start1->react1 workup1 Workup: Aqueous Extraction react1->workup1 purify1 Purification: Column Chromatography/ Recrystallization workup1->purify1 intermediate Intermediate: Ethyl 6-methoxy-1-benzothiophene-2-carboxylate purify1->intermediate hydrolysis Reaction: NaOH Hydrolysis in Ethanol/Water intermediate->hydrolysis acidification Workup: Acidification with HCl hydrolysis->acidification filtration1 Isolation: Filtration and Drying acidification->filtration1 product1 Product 1: 6-methoxy-1-benzothiophene-2-carboxylic acid filtration1->product1 start2 Start: 6-methoxy-1-benzothiophene-2-carboxylic acid product1->start2 Proceed to next step react2 Reaction: Chlorination with Thionyl Chloride start2->react2 workup2 Workup: Quenching with Ice-Water react2->workup2 filtration2 Isolation: Filtration workup2->filtration2 purify2 Purification: Recrystallization filtration2->purify2 final_product Final Product: This compound purify2->final_product

Figure 2: Detailed workflow for the synthesis of this compound.

References

An In-Depth Technical Guide on 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis, properties, and potential biological significance of 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid. The document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental insights and data to facilitate further investigation and application of this compound.

Core Compound Properties

This compound is a substituted benzothiophene derivative. The benzothiophene core is a recurring motif in many biologically active compounds, and its derivatives have been explored for a wide range of therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents.[1][2] The specific substitutions of a chloro group at the 3-position, a methoxy group at the 6-position, and a carboxylic acid at the 2-position confer unique physicochemical properties that influence its biological activity.

PropertyValueSource
Molecular Formula C₁₀H₇ClO₃SN/A
Molecular Weight 242.68 g/mol N/A
Appearance Likely a white to off-white solid[1]

Synthesis and Discovery

The discovery of this compound is rooted in the broader exploration of benzothiophene scaffolds in medicinal chemistry. Its synthesis is generally achieved through the chlorination of a precursor molecule, 6-methoxy-1-benzothiophene-2-carboxylic acid.[1] This reaction typically employs a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis of this compound

The following protocol is a generalized procedure based on established chemical principles for the chlorination of benzothiophene derivatives.

Materials:

  • 6-methoxy-1-benzothiophene-2-carboxylic acid

  • Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

  • Anhydrous inert solvent (e.g., Dichloromethane, Chloroform)

  • Ice bath

  • Stirring apparatus

  • Standard glassware for organic synthesis

  • Purification setup (e.g., recrystallization or column chromatography equipment)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-methoxy-1-benzothiophene-2-carboxylic acid in an appropriate anhydrous solvent.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath. This is crucial to control the exothermicity of the reaction.

  • Addition of Chlorinating Agent: Slowly add the chlorinating agent (e.g., thionyl chloride) dropwise to the stirred solution. The slow addition is necessary to maintain the low temperature and prevent side reactions.

  • Reaction: After the addition is complete, allow the reaction to proceed at a controlled temperature. The optimal temperature and reaction time will need to be determined empirically, but it may involve slowly warming to room temperature and stirring for several hours.

  • Work-up: Upon completion of the reaction (monitored by a suitable technique like TLC), the reaction mixture is carefully quenched. This may involve the slow addition of ice-cold water to decompose any remaining chlorinating agent.

  • Extraction: The product is then extracted from the aqueous layer using an organic solvent.

  • Purification: The crude product obtained after removal of the solvent is purified. Recrystallization from a suitable solvent system or column chromatography are common methods to obtain the pure this compound.

Experimental Workflow

G cluster_synthesis Synthesis Workflow start Start: 6-methoxy-1-benzothiophene- 2-carboxylic acid dissolve Dissolve in anhydrous solvent start->dissolve cool Cool to 0°C dissolve->cool add_reagent Add Chlorinating Agent (e.g., SOCl₂) cool->add_reagent react Reaction (Controlled Temperature) add_reagent->react quench Quench with ice-cold water react->quench extract Extract with organic solvent quench->extract purify Purify (Recrystallization/Chromatography) extract->purify end End: 3-Chloro-6-methoxy-1-benzothiophene- 2-carboxylic acid purify->end

A generalized workflow for the synthesis of the target compound.

Spectroscopic Characterization Data

Spectroscopic DataExpected/Analogous Observations for this compound
¹H NMR Aromatic protons on the benzothiophene ring, a singlet for the methoxy group protons, and a broad singlet for the carboxylic acid proton. The chemical shifts of the aromatic protons will be influenced by the chloro, methoxy, and carboxylic acid substituents. For 6-chlorobenzo[b]thiophene-2-carboxylic acid, aromatic protons appear in the range of δ 7.50-8.23 ppm, and the carboxylic acid proton as a broad singlet at δ 13.57 ppm.[3]
¹³C NMR Carbon signals corresponding to the benzothiophene core, the carboxylic acid carbonyl, and the methoxy group. For 6-chlorobenzo[b]thiophene-2-carboxylic acid, the carboxylic acid carbonyl appears at δ 163.48 ppm, and the aromatic carbons in the range of δ 122.60-142.6 ppm.[3]
IR (Infrared) Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, C-O stretching of the methoxy group, and C-Cl stretching.
Mass Spectrometry The molecular ion peak (M+) corresponding to the molecular weight of 242.68, along with a characteristic M+2 peak due to the chlorine isotope (³⁷Cl).

Potential Biological Activity and Signaling Pathway

Benzothiophene derivatives are known to exhibit a wide array of pharmacological activities. While the specific biological profile of this compound is not extensively documented, research on analogous compounds provides valuable insights into its potential mechanisms of action.

A structurally related compound, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid, has been identified as an inhibitor of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, metabolism, and survival.[4][] Its dysregulation is implicated in various diseases, including cancer and metabolic disorders. Inhibition of mTORC1 by benzothiophene derivatives suggests a potential therapeutic application in these areas.

Postulated Signaling Pathway Involvement

Based on the activity of its dichloro-analog, it is plausible that this compound could also modulate the mTOR signaling pathway. The mTORC1 complex integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis and cell growth.

G cluster_pathway Postulated mTOR Signaling Pathway Inhibition GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Compound 3-Chloro-6-methoxy-1-benzothiophene- 2-carboxylic acid Compound->mTORC1 Inhibition (Postulated) Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis eIF4EBP1->Protein_Synthesis Inhibition

A diagram of the postulated mTOR signaling pathway inhibition.

This guide provides a foundational understanding of this compound. Further experimental validation is necessary to fully elucidate its properties and therapeutic potential.

References

An In-depth Technical Guide to 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid. This document is intended for an audience with a strong background in chemistry and pharmacology, particularly those involved in drug discovery and development.

Chemical Identity and Properties

The IUPAC name for the compound is This compound .[1] It is an organic compound featuring a benzothiophene core structure, which is a bicyclic system where a benzene ring is fused to a thiophene ring.[2]

Table 1: Physicochemical Properties

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₁₀H₇ClO₃S[1][3][4]
Molecular Weight 242.68 g/mol [1][3]
CAS Number 310390-60-4[1][3][4]
Appearance Typically a white or off-white solid[2]

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible synthetic route can be devised based on general methods for the chlorination of benzothiophenes and related heterocycles. The likely precursor for this synthesis is 6-methoxy-1-benzothiophene-2-carboxylic acid.

Proposed Experimental Protocol: Chlorination of 6-methoxy-1-benzothiophene-2-carboxylic acid

This proposed protocol is based on general chemical principles and should be optimized for specific laboratory conditions.

Objective: To synthesize this compound via electrophilic chlorination of 6-methoxy-1-benzothiophene-2-carboxylic acid.

Materials:

  • 6-methoxy-1-benzothiophene-2-carboxylic acid

  • Sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS)

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 6-methoxy-1-benzothiophene-2-carboxylic acid in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of the chlorinating agent (e.g., 1.1 equivalents of sulfuryl chloride) in anhydrous DCM dropwise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Workflow Diagram:

G cluster_synthesis Synthesis Workflow start Dissolve 6-methoxy-1-benzothiophene-2-carboxylic acid in anhydrous DCM cool Cool to 0 °C start->cool add_cl Add chlorinating agent (e.g., SO₂Cl₂) cool->add_cl monitor Monitor reaction by TLC add_cl->monitor quench Quench with NaHCO₃ (aq) monitor->quench extract Extract with DCM quench->extract dry Dry and concentrate extract->dry purify Purify (recrystallization/chromatography) dry->purify product This compound purify->product

Proposed synthesis workflow.

Potential Biological Activity and Signaling Pathways

While there is no direct experimental data on the biological activity of this compound, its structural similarity to other reported benzothiophene derivatives suggests potential pharmacological relevance.

A closely related analog, 3,6-dichloro-benzo[b]thiophene-2-carboxylic acid (BT2) , has been identified as an inhibitor of myeloid cell leukemia 1 (Mcl-1), an anti-apoptotic protein often overexpressed in cancer. Furthermore, BT2 has been shown to suppress the activation of the mammalian target of rapamycin complex 1 (mTORC1) and has demonstrated therapeutic effects in a mouse model of ulcerative colitis. It is plausible that this compound could exhibit similar inhibitory activities, though this requires experimental validation.

Postulated Signaling Pathway Inhibition (based on BT2 analog)

The mTORC1 signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism. Its hyperactivation is implicated in various diseases, including cancer and inflammatory conditions. The inhibition of this pathway by the related compound BT2 suggests a potential mechanism of action for this compound.

Diagram of the Postulated mTORC1 Inhibition Pathway:

G cluster_pathway Postulated mTORC1 Inhibition Pathway (by analogy to BT2) compound 3-Chloro-6-methoxy- 1-benzothiophene-2-carboxylic acid (Postulated) mTORC1 mTORC1 compound->mTORC1 Inhibits cell_growth Cell Growth & Proliferation mTORC1->cell_growth Promotes inflammation Inflammation mTORC1->inflammation Promotes

Postulated inhibition of mTORC1 signaling.

Applications in Research and Drug Development

Given its structure, this compound is a valuable scaffold for medicinal chemistry. It can serve as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications, including but not limited to:

  • Anticancer agents: Targeting pathways such as Mcl-1 and mTORC1.

  • Anti-inflammatory drugs: Modulating inflammatory signaling cascades.

  • Antibacterial and antifungal compounds: The benzothiophene nucleus is a known pharmacophore in various antimicrobial agents.

Safety and Handling

Based on available safety data for this class of compounds, this compound should be handled with care. It is classified as an irritant.

Table 2: Hazard Identification

Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a benzothiophene derivative with potential for further investigation in drug discovery and materials science. While detailed experimental data for this specific molecule is limited in the public domain, its structural similarity to known bioactive compounds, such as inhibitors of Mcl-1 and mTORC1, makes it an attractive candidate for further research. The proposed synthesis provides a starting point for its preparation and subsequent biological evaluation. As with any research chemical, appropriate safety precautions should be taken during its handling and use.

References

Technical Guide: Spectroscopic Profile of 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core: This document provides a detailed overview of the expected spectroscopic data for 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid (CAS No: 310390-60-4). Due to the compound's status as a specialized research chemical, publicly available experimental spectra are limited.[1] Therefore, this guide focuses on predicted data derived from established spectroscopic principles, alongside standardized experimental protocols for acquiring such data.

The molecular structure consists of a benzothiophene core, substituted with a chlorine atom at position 3, a methoxy group at position 6, and a carboxylic acid at position 2. This substitution pattern dictates a unique spectroscopic fingerprint, which is crucial for its identification and characterization in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its functional groups and structural analogs.

Table 1: Predicted ¹H NMR Spectral Data (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.5Singlet (broad)1HCarboxylic acid (-COOH)
~7.8-8.0Doublet1HAromatic Proton (H4)
~7.6Doublet1HAromatic Proton (H7)
~7.2Doublet of Doublets1HAromatic Proton (H5)
~3.9Singlet3HMethoxy (-OCH₃)

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~165Carboxylic acid Carbonyl (C=O)
~158Aromatic Carbon (C6)
~140Aromatic Carbon (C7a)
~135Aromatic Carbon (C3a)
~130Aromatic Carbon (C2)
~125Aromatic Carbon (C4)
~120Aromatic Carbon (C3)
~118Aromatic Carbon (C5)
~105Aromatic Carbon (C7)
~56Methoxy Carbon (-OCH₃)

Table 3: Predicted Infrared (IR) Spectroscopy Data (Sample Preparation: KBr Pellet or Thin Solid Film)

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch (Carboxylic acid dimer)[2]
~3100-3000MediumAromatic C-H stretch[3]
~2950, ~2850Medium-WeakAliphatic C-H stretch (in -OCH₃)
1710-1680Strong, SharpC=O stretch (Carboxylic acid)[2]
~1600, ~1470Medium-WeakC=C stretch (Aromatic ring)[3]
1320-1210StrongC-O stretch (Carboxylic acid)[2]
~1250StrongAsymmetric Ar-O-C stretch (Methoxy)
~1030MediumSymmetric Ar-O-C stretch (Methoxy)
950-910Broad, MediumO-H bend (out-of-plane)[2]
~800StrongC-Cl stretch

Table 4: Predicted Mass Spectrometry (MS) Data (Ionization Mode: Electrospray Ionization (ESI) or Electron Ionization (EI))

m/z ValueInterpretationNotes
242/244[M]⁺, Molecular IonExpected isotopic pattern for one chlorine atom (~3:1 ratio).
227/229[M-CH₃]⁺Loss of the methyl group from the methoxy moiety.
197/199[M-COOH]⁺Loss of the carboxylic acid group.[4]
179[M-Cl-H₂O]⁺Loss of chlorine followed by dehydration (in ESI).
77[C₆H₅]⁺Phenyl fragment, common in aromatic compounds.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of solid organic compounds like this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Weigh approximately 20-50 mg of the solid sample for ¹³C NMR (5-10 mg for ¹H NMR) and dissolve it in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.[5] Ensure the sample is fully dissolved, using gentle warming or sonication if necessary.[5]

  • Instrument Setup: The NMR spectra are typically recorded on a 400 MHz or higher spectrometer.[6] The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to optimize homogeneity.[5]

  • ¹H NMR Acquisition: A standard proton pulse sequence is used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-15 ppm), an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[5]

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to obtain singlets for all carbon atoms. A longer relaxation delay (2-10 seconds) may be necessary to ensure the detection of quaternary carbons, which can be weak due to the lack of Nuclear Overhauser Effect (NOE) enhancement.[7]

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard, typically Tetramethylsilane (TMS) at 0.00 ppm.[6]

2.2 Infrared (IR) Spectroscopy

  • Sample Preparation (Thin Solid Film Method):

    • Dissolve a small amount (~10-20 mg) of the solid sample in a few drops of a volatile solvent (e.g., acetone or methylene chloride).[8]

    • Drop the solution onto the surface of a single IR-transparent salt plate (e.g., NaCl or KBr).[8]

    • Allow the solvent to fully evaporate, leaving a thin, solid film of the compound on the plate.[8]

  • Data Acquisition:

    • Place the salt plate into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the typical mid-IR range (e.g., 4000-400 cm⁻¹).

    • The instrument's software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.[9]

  • Cleaning: After analysis, clean the salt plate thoroughly with a dry, appropriate solvent (like acetone) and store it in a desiccator to prevent damage from moisture.[9]

2.3 Mass Spectrometry (MS)

  • Sample Preparation (for ESI-LC/MS):

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a solvent like methanol or acetonitrile.[10]

    • Perform a serial dilution to a final concentration of about 1-10 µg/mL.[10]

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could block the system.[10]

  • Instrumentation and Data Acquisition:

    • The analysis is performed on a mass spectrometer, often coupled with a liquid chromatography (LC) system for sample introduction.[11]

    • For high-resolution mass spectrometry (HRMS), an Orbitrap or Time-of-Flight (TOF) analyzer is commonly used to confirm the molecular formula with high accuracy (typically <5 ppm).[12]

    • The instrument is calibrated using a known standard.

    • The sample is introduced into the ion source (e.g., electrospray ionization - ESI). Data is acquired in both positive and negative ion modes to determine the optimal ionization.

  • Fragmentation Analysis (MS/MS): To gain structural information, tandem mass spectrometry (MS/MS) can be performed. The molecular ion is selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern, which helps in elucidating the structure.[13]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized chemical compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation synthesis Compound Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (HRMS, MS/MS) purification->ms ir IR Spectroscopy purification->ir data_integration Data Integration & Analysis nmr->data_integration ms->data_integration ir->data_integration structure_confirm Structure Confirmation data_integration->structure_confirm

Caption: Workflow for Spectroscopic Characterization.

References

The Diverse Biological Landscape of Benzothiophene Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of benzothiophene derivatives, a promising scaffold in modern medicinal chemistry.

Benzothiophene, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in drug discovery, with its derivatives demonstrating a remarkable breadth of biological activities.[1][2] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical signaling pathways to accelerate the development of novel therapeutics based on this versatile core. The structural versatility of the benzothiophene nucleus allows for extensive chemical modification, yielding a diverse library of compounds with a wide array of pharmacological profiles.[3] These derivatives have been shown to interact with a multitude of biological targets, thereby modulating key signaling pathways implicated in a range of diseases.[1][3]

A Spectrum of Therapeutic Potential: Key Biological Activities

Benzothiophene derivatives have been extensively investigated and have shown significant promise in several key therapeutic areas, including oncology, infectious diseases, and inflammation.[4][5] Their efficacy is underpinned by their ability to interact with various enzymes, receptors, and signaling proteins.[1]

Anticancer Activity

A significant body of research highlights the potential of benzothiophene derivatives as potent anticancer agents.[6] These compounds exert their cytotoxic effects through various mechanisms, including the inhibition of protein tubulin polymerization, induction of apoptosis, and cell cycle arrest.[7][8] Several studies have reported impressive growth inhibitory activity against a panel of human cancer cell lines.[9] For instance, certain benzo[b]thiophene acrylonitrile analogs have exhibited GI50 values in the nanomolar range.[9] Another class of derivatives, benzo[b]thiophene 1,1-dioxides, have been identified as potent inhibitors of STAT3, a key signaling protein implicated in tumor cell proliferation, survival, and migration.[7]

Table 1: Anticancer Activity of Selected Benzothiophene Derivatives

Compound ClassSpecific DerivativeCancer Cell LineActivity (GI50/IC50)Reference
Benzothiophene AcrylonitrilesZ-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrileLeukemia, Colon, CNS, Prostate10.0 - 90.9 nM[9]
Benzothiophene AcrylonitrilesE-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrileVarious< 10.0 nM[9]
Benzo[b]thiophene 1,1-dioxidesCompound 8bVariousPotent[7]
5-HydroxybenzothiophenesCompound 16bU87MG (Glioblastoma)7.2 µM[10]
Benzo[b]thienyl Hydroxamic AcidsVariousVarious-[11]
3-iodo-2-phenylbenzo[b]thiopheneIPBTMDA-MB-231, HepG2, LNCaP, Caco-2, Panc-1, HeLa, Ishikawa63.74 - 146.75 µM[12]
Antimicrobial Activity

The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents, and benzothiophene derivatives have emerged as a promising class of compounds in this arena.[13][14] They have demonstrated activity against a range of pathogenic bacteria and fungi.[13][15] The antimicrobial efficacy is influenced by the nature and position of substituents on the benzothiophene core.[13] For example, certain 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophenes have shown high antibacterial activity against Staphylococcus aureus.[16]

Table 2: Antimicrobial Activity of Selected Benzothiophene Derivatives

Compound ClassSpecific DerivativeMicroorganismActivity (MIC/Zone of Inhibition)Reference
Benzothiophene-substituted PyrimidinesVariousVarious bacteria and fungiGood activity[15][17]
3-(Ethynyl)-2-(thiophen-2-yl)benzo[b]thiophenes12E, 12L, 12JS. aureusHigh activity[16]
3-Iodo-2-(thiophen-2-yl)benzo[b]thiophene10FungiAntifungal potential[16]
Benzothiophene Acylhydrazones(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideS. aureus (including MRSA)4 µg/mL[14]
Anti-inflammatory and Neuroprotective Effects

Benzothiophene derivatives have also demonstrated significant anti-inflammatory and neuroprotective properties.[18][19] Certain bromo-benzothiophene carboxamides act as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade, and disrupt the prostaglandin-E2-dependent positive feedback of COX-2 regulation.[18] Additionally, some derivatives have shown protective effects against cranial irradiation-induced neuroinflammation, suggesting their potential as adjuvant therapies in cancer radiotherapy.[19][20] Their antioxidant properties are also believed to contribute to their neuroprotective effects.[19]

Table 3: Anti-inflammatory and Other Biological Activities

Compound ClassSpecific DerivativeBiological ActivityTarget/MechanismReference
Bromo-benzothiophene Carboxamides4, 6, 8Analgesic, Anti-inflammatorySelective COX-2 inhibition[18]
Pyrimidinone-substituted Benzothiophenes3, 4, 5Neuroprotective, AntioxidantProtection against radiation-induced neuroinflammation[19][20]
Benzothiophene CarboxylatesBT2Enzyme InhibitionAllosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase[21]
Benzothiophene-chalcones5f, 5hCholinesterase InhibitionAChE and BChE inhibition[22][23]

Key Experimental Protocols

The biological evaluation of benzothiophene derivatives involves a range of standardized assays. Below are detailed methodologies for some of the key experiments cited in the literature.

Synthesis of Benzothiophene Derivatives

A common and versatile method for synthesizing the benzothiophene scaffold is the Gewald reaction, a multicomponent condensation.[13]

  • General Protocol for Gewald Reaction:

    • A mixture of a ketone (e.g., cyclohexanone), an activated nitrile (e.g., malononitrile), and elemental sulfur is prepared in a suitable solvent such as ethanol or dimethylformamide.[13]

    • A base, typically a secondary amine like morpholine or piperidine, is added to catalyze the reaction.

    • The reaction mixture is stirred at a specific temperature (often reflux) for a designated period.

    • Upon completion, the reaction mixture is cooled, and the product is precipitated by pouring it into cold water.

    • The crude product is collected by filtration, washed, and purified by recrystallization or column chromatography.

Another important synthetic route is the Palladium-catalyzed Sonogashira cross-coupling reaction, used for synthesizing alkynyl-substituted benzothiophenes.[16][24]

  • General Protocol for Sonogashira Coupling:

    • To a stirred mixture of an iodo-benzothiophene derivative, a terminal alkyne, and a copper(I) iodide (CuI) catalyst in a solvent like dimethylformamide (DMF) and triethylamine, a palladium catalyst such as PdCl2(PPh3)2 is added under an inert atmosphere (e.g., argon).[16]

    • The reaction mixture is stirred at room temperature for a specified time (e.g., 12 hours).

    • The reaction is quenched with water and the product is extracted with an organic solvent like dichloromethane (DCM).

    • The organic layer is dried, filtered, and the solvent is removed under vacuum.

    • The residue is purified by column chromatography.[16]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

  • Protocol:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the benzothiophene derivatives for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, the treatment medium is removed, and MTT solution is added to each well.

    • The plates are incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and the GI50 or IC50 value is determined.

Antimicrobial Susceptibility Testing

The antimicrobial activity of benzothiophene derivatives is often evaluated using methods like the agar well diffusion method or by determining the Minimum Inhibitory Concentration (MIC).[13]

  • Agar Well Diffusion Method:

    • A standardized inoculum of the test microorganism is spread evenly over the surface of an appropriate agar medium (e.g., Mueller-Hinton Agar) in a petri dish.[13]

    • Wells are made in the agar using a sterile cork borer.

    • A specific volume of the test compound solution (at a known concentration) is added to each well.

    • The plates are incubated under appropriate conditions for the test microorganism.

    • The diameter of the zone of inhibition around each well is measured to assess the antimicrobial activity.[13]

  • Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method):

    • Serial dilutions of the benzothiophene derivatives are prepared in a liquid growth medium in 96-well microtiter plates.

    • A standardized suspension of the test microorganism is added to each well.

    • The plates are incubated under suitable conditions.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[13]

Visualizing the Mechanisms of Action: Signaling Pathways and Workflows

Understanding the molecular mechanisms by which benzothiophene derivatives exert their biological effects is crucial for rational drug design. Graphviz diagrams are provided below to illustrate key signaling pathways and a typical experimental workflow.

STAT3 Signaling Pathway Inhibition

Certain benzothiophene derivatives have been shown to inhibit the STAT3 signaling pathway, which is often constitutively activated in cancer cells.[7]

STAT3_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation Cytokine Cytokine Cytokine->Receptor STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation pSTAT3 p-STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization DNA DNA pSTAT3_dimer->DNA Nuclear Translocation Benzothiophene Benzothiophene Derivative Benzothiophene->pSTAT3 Inhibition of Phosphorylation Gene_Expression Target Gene Expression DNA->Gene_Expression Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Gene_Expression->Proliferation

Caption: Inhibition of the STAT3 signaling pathway by benzothiophene derivatives.

COX-2 Inhibition in the Inflammatory Cascade

The anti-inflammatory effects of some benzothiophene derivatives are mediated through the inhibition of the COX-2 enzyme.[18]

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Benzothiophene Benzothiophene Derivative Benzothiophene->COX2 Inhibition

Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.

General Experimental Workflow for Biological Evaluation

The process of evaluating the biological activity of newly synthesized benzothiophene derivatives typically follows a structured workflow.

Experimental_Workflow Synthesis Synthesis of Benzothiophene Derivatives Purification Purification and Characterization Synthesis->Purification Screening Primary Biological Screening Purification->Screening Anticancer Anticancer Assays (e.g., MTT) Screening->Anticancer Cytotoxicity? Antimicrobial Antimicrobial Assays (e.g., MIC) Screening->Antimicrobial Growth Inhibition? Anti_inflammatory Anti-inflammatory Assays (e.g., COX-2) Screening->Anti_inflammatory Enzyme Inhibition? Hit_Identification Hit Identification Anticancer->Hit_Identification Antimicrobial->Hit_Identification Anti_inflammatory->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Mechanism_Studies Mechanism of Action Studies Lead_Optimization->Mechanism_Studies

Caption: A typical workflow for the biological evaluation of benzothiophene derivatives.

Conclusion and Future Directions

The benzothiophene scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities, coupled with the synthetic tractability of this heterocyclic system, ensure its continued relevance in medicinal chemistry. Future research efforts will likely focus on the development of more selective and potent derivatives, the elucidation of novel mechanisms of action, and the exploration of their potential in emerging therapeutic areas. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of benzothiophene derivatives.

References

An In-depth Technical Guide on 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid is a versatile heterocyclic compound that has garnered attention in medicinal chemistry and drug discovery. Its benzothiophene core is a key structural motif in a variety of biologically active molecules. This technical guide provides a comprehensive review of the available scientific literature on its synthesis, chemical properties, and potential therapeutic applications, with a focus on presenting quantitative data and detailed experimental protocols.

Chemical Properties and Data

This compound is a solid, typically white or off-white, organic compound.[1] Its structure features a benzothiophene ring system substituted with a chlorine atom at the 3-position, a methoxy group at the 6-position, and a carboxylic acid group at the 2-position.[1] This combination of functional groups makes it a valuable intermediate for the synthesis of more complex molecules.[1]

PropertyValueSource
Molecular Formula C₁₀H₇ClO₃S[2]
Molecular Weight 242.68 g/mol [2]
CAS Number 310390-60-4[2]
Predicted Melting Point 172-176 °CN/A
Predicted Boiling Point 420.7 °C at 760 mmHgN/A
Appearance Solid (white or off-white)[1]

Synthesis

The primary synthetic route to this compound involves the chlorination of a precursor molecule, 6-methoxy-1-benzothiophene-2-carboxylic acid.[1]

Experimental Protocol: Synthesis of this compound (General Method)

Starting Material: 6-methoxy-1-benzothiophene-2-carboxylic acid

Reagents:

  • Chlorinating agent (e.g., Thionyl chloride (SOCl₂), Phosphorus oxychloride (POCl₃))[1]

  • Anhydrous reaction solvent (e.g., Dichloromethane, Chloroform)

  • Purification solvents (e.g., for recrystallization or column chromatography)

Procedure:

  • In a clean, dry reaction vessel, 6-methoxy-1-benzothiophene-2-carboxylic acid is dissolved or suspended in an appropriate anhydrous solvent under an inert atmosphere.

  • The solution is cooled to a low temperature (e.g., 0 °C) with stirring.

  • The chlorinating agent is added dropwise to the reaction mixture, maintaining the low temperature to control the reaction rate and minimize side reactions.[1]

  • After the addition is complete, the reaction mixture is gradually warmed to a suitable temperature and stirred for several hours to ensure the completion of the reaction.[1]

  • Upon completion, the reaction is quenched, and the product is isolated.

  • Purification of the crude product is achieved by techniques such as recrystallization from a suitable solvent or column chromatography on silica gel to yield high-purity this compound.[1]

Note: The specific reaction parameters, including stoichiometry, temperature, and reaction time, may need to be optimized based on the specific chlorinating agent and experimental setup.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. Commercial suppliers of this compound often do not provide analytical data.[3] However, based on the known structure and general principles of spectroscopy, the expected spectral characteristics can be predicted.

Expected ¹H NMR Spectral Features:

  • A singlet for the methoxy group protons.

  • Aromatic protons on the benzothiophene ring system, with chemical shifts and coupling patterns determined by their positions and the electronic effects of the substituents.

  • A broad singlet for the carboxylic acid proton, the chemical shift of which can be highly variable depending on the solvent and concentration.

Expected ¹³C NMR Spectral Features:

  • A peak for the methoxy carbon.

  • Signals for the aromatic carbons of the benzothiophene ring, including the quaternary carbons.

  • A downfield signal for the carboxylic acid carbonyl carbon.

Expected IR Spectral Features:

  • A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

  • A strong C=O stretching band for the carboxylic acid, typically around 1700 cm⁻¹.

  • C-O stretching bands for the methoxy group.

  • C-H stretching and bending vibrations for the aromatic and methoxy groups.

  • A C-Cl stretching vibration.

Expected Mass Spectrometry Features:

  • A molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

  • The presence of an M+2 peak with approximately one-third the intensity of the M⁺ peak, characteristic of a compound containing one chlorine atom.

  • Fragmentation patterns corresponding to the loss of functional groups such as the carboxylic acid group (loss of COOH), the methoxy group (loss of OCH₃), and the chlorine atom.

Biological Activity and Potential Applications

This compound is primarily recognized as a key intermediate in the synthesis of pharmacologically active molecules.[1] While specific biological data for the title compound itself is scarce in the literature, its derivatives have shown promise in various therapeutic areas.

The benzothiophene scaffold is a well-established pharmacophore, and its derivatives have been investigated for a wide range of biological activities, including:

  • Anticancer: As precursors to multi-kinase inhibitors.

  • Anti-inflammatory: As building blocks for novel anti-inflammatory agents.

  • Antibacterial: For the development of new antimicrobial compounds.

The presence of the chloro, methoxy, and carboxylic acid functionalities on the benzothiophene ring of this compound provides multiple points for chemical modification, allowing for the generation of diverse libraries of compounds for drug discovery screening.

Experimental Workflows and Logical Relationships

The synthesis and subsequent utilization of this compound in drug discovery can be represented by the following logical workflow.

G cluster_synthesis Synthesis cluster_application Application in Drug Discovery Start 6-Methoxy-1-benzothiophene- 2-carboxylic acid Chlorination Chlorination (e.g., SOCl₂) Start->Chlorination Intermediate 3-Chloro-6-methoxy-1-benzothiophene- 2-carboxylic acid Chlorination->Intermediate Purification Purification (Recrystallization/ Column Chromatography) Intermediate->Purification Final_Product Pure 3-Chloro-6-methoxy- 1-benzothiophene-2-carboxylic acid Purification->Final_Product Functionalization Chemical Modification (Amidation, Esterification, etc.) Final_Product->Functionalization Library Library of Derivatives Functionalization->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening Hit Hit Compounds Screening->Hit Lead_Opt Lead Optimization Hit->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: Synthetic workflow and application in drug discovery.

Conclusion

This compound is a valuable chemical entity with significant potential as a building block in the development of new therapeutic agents. While detailed, publicly available data on its specific biological activity and spectroscopic characterization is limited, its structural features and the known activities of its derivatives underscore its importance for further research in medicinal chemistry. This guide consolidates the current knowledge to aid researchers and drug development professionals in their exploration of this promising compound.

References

Navigating the Synthesis and Handling of 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and key experimental considerations for 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid, a crucial intermediate in medicinal chemistry and materials science. This document synthesizes available data on its chemical properties, safety protocols, and a representative synthetic workflow, tailored for professionals in research and drug development.

Core Chemical and Physical Properties

This compound is a solid organic compound, typically appearing as a white or off-white substance.[1] Its molecular structure, featuring a benzothiophene core with chloro, methoxy, and carboxylic acid functional groups, makes it a valuable building block in the synthesis of various bioactive molecules.[1][2]

Table 1: Physicochemical Data

PropertyValueSource
Molecular Formula C₁₀H₇ClO₃S[3]
Molecular Weight 242.68 g/mol [3]
CAS Number 310390-60-4[3]
Appearance White to off-white solid[1]
Melting Point 172 - 176 °C (predicted)
Flash Point 208.2 °C (predicted)
Density 1.492 g/cm³ (predicted)
pKa 3.38 (predicted)
Water Solubility Insoluble (predicted)

Safety and Handling Protocols

Proper handling of this compound is imperative to ensure laboratory safety. The compound is classified as an irritant and requires careful management to avoid exposure.

Table 2: Hazard Identification and Safety Precautions

Hazard StatementGHS ClassificationPrecautionary Measures
Causes skin irritationSkin Irritation (Category 2)H315: Wear protective gloves and clothing. Wash skin thoroughly after handling.
Causes serious eye irritationEye Irritation (Category 2A)H319: Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.
May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3)H335: Avoid breathing dust. Use only in a well-ventilated area.

Storage and Disposal:

  • Storage: Store in a cool, dry, and well-ventilated area, away from ignition sources and strong oxidizing agents.[1] Keep containers tightly sealed to prevent contact with air and moisture, which could lead to degradation.[1]

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Recommended Personal Protective Equipment (PPE)

A comprehensive safety approach necessitates the use of appropriate personal protective equipment.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Workflow start Researcher Enters Lab eye_protection Don Safety Goggles/ Face Shield start->eye_protection Step 1 end Begin Experiment lab_coat Wear a Lab Coat eye_protection->lab_coat Step 2 gloves Wear Chemically Resistant Gloves (e.g., Nitrile) lab_coat->gloves Step 3 fume_hood Work in a Ventilated Fume Hood gloves->fume_hood Step 4 fume_hood->end

Figure 1: Recommended PPE Workflow for Handling the Compound.

Experimental Protocols: A Representative Synthetic Approach

General Synthesis Method:

The preparation of this compound typically starts with 6-methoxy-1-benzothiophene-2-carboxylic acid.[1] This precursor is then subjected to a chlorination reaction using a suitable chlorinating agent, such as thionyl chloride or phosphorus oxychloride.[1] The reaction is generally carried out under controlled temperature conditions and may require heating for several hours to ensure completion.[1]

Following the reaction, the crude product is isolated and purified. Purification techniques may include solvent extraction, recrystallization, or column chromatography to yield the final high-purity product.[1]

Synthesis_Workflow cluster_synthesis General Synthesis and Purification Workflow start Start: 6-methoxy-1-benzothiophene -2-carboxylic acid chlorination Chlorination Reaction (e.g., with Thionyl Chloride) start->chlorination monitoring Monitor Reaction Progress (TLC, LC-MS) chlorination->monitoring workup Reaction Work-up (Quenching, Extraction) monitoring->workup purification Purification (Recrystallization or Column Chromatography) workup->purification analysis Product Analysis (NMR, MS, Purity) purification->analysis product Final Product: 3-Chloro-6-methoxy-1-benzothiophene -2-carboxylic acid analysis->product

Figure 2: General Workflow for Synthesis and Purification.

Potential Biological Activity and Signaling Pathway Involvement

While direct studies on the biological activity of this compound are limited, research on structurally similar benzothiophene carboxylate derivatives provides valuable insights. Notably, the related compound, 3,6-dichloro-benzo[b]thiophene-2-carboxylic acid, has been identified as an allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK). The inhibition of BDK can subsequently impact the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.

The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism. Its dysregulation is implicated in numerous diseases, including cancer and metabolic disorders. The potential for benzothiophene derivatives to modulate this pathway makes them attractive candidates for further investigation in drug discovery.

mTORC1_Pathway cluster_pathway Potential Signaling Pathway Involvement compound Benzothiophene Carboxylate Derivatives bdk BDK (Branched-chain α-ketoacid dehydrogenase kinase) compound->bdk Inhibits bckdhc BCKDC (Branched-chain α-ketoacid dehydrogenase complex) bdk->bckdhc Inhibits bcaa BCAAs (Branched-chain amino acids) bckdhc->bcaa Degrades mtorc1 mTORC1 Activation bcaa->mtorc1 Activates cellular_processes Cell Growth & Proliferation mtorc1->cellular_processes Promotes

Figure 3: Hypothesized Signaling Pathway Modulation.

Conclusion

This compound is a compound of significant interest for chemical synthesis and pharmaceutical research. Adherence to stringent safety and handling protocols is paramount for its use in a laboratory setting. While detailed experimental data remains somewhat proprietary, the general synthetic and purification workflows outlined in this guide provide a solid foundation for researchers. Furthermore, the potential for this class of compounds to interact with key signaling pathways, such as the mTORC1 pathway, underscores the importance of continued investigation into its biological activities and therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for the Purification of 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the purification of 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid, a key intermediate in pharmaceutical synthesis. The following protocols for extraction, recrystallization, and column chromatography are based on established methods for analogous benzothiophene derivatives and are intended to serve as a comprehensive guide for achieving high purity of the target compound.

Overview of Purification Strategies

The purification of this compound from a crude reaction mixture typically involves a multi-step approach to remove unreacted starting materials, reagents, and byproducts. The choice of method or combination of methods will depend on the impurity profile and the desired final purity. Common strategies include:

  • Liquid-Liquid Extraction: An initial work-up step to separate the acidic product from neutral and basic impurities.

  • Recrystallization: A highly effective technique for removing small amounts of impurities, yielding a crystalline solid of high purity.

  • Column Chromatography: Used for separating the target compound from impurities with different polarities, particularly when recrystallization is ineffective or when multiple components are present in significant quantities.

The following table summarizes the expected outcomes for each purification method.

Purification MethodKey ParametersExpected PurityTypical Yield
Liquid-Liquid Extraction pH adjustment, Solvent selection>85%>90%
Recrystallization Solvent system (e.g., Ethyl Acetate/Heptane)>98%[1]70-90%
Column Chromatography Stationary phase (Silica gel), Mobile phase (e.g., Hexane/Ethyl Acetate)>99%60-80%

Experimental Protocols

Protocol for Liquid-Liquid Extraction

This protocol describes a standard extractive work-up procedure to isolate the crude this compound from the reaction mixture.

Materials:

  • Crude reaction mixture

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Quench the reaction mixture by carefully adding it to a beaker of cold deionized water with stirring.

  • Transfer the aqueous mixture to a separatory funnel.

  • Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers in the separatory funnel.

  • Wash the combined organic layers sequentially with:

    • 1 M HCl (to remove any basic impurities)

    • Deionized water

    • Saturated NaHCO₃ solution (to remove any unreacted acidic starting materials, if applicable)

    • Saturated brine solution (to reduce the amount of dissolved water in the organic phase)

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

Extraction_Workflow start Start: Crude Reaction Mixture quench Quench with Deionized Water start->quench extract Extract with Organic Solvent (e.g., EtOAc) quench->extract wash_acid Wash with 1 M HCl extract->wash_acid wash_water Wash with Deionized Water wash_acid->wash_water wash_bicarb Wash with Saturated NaHCO3 wash_water->wash_bicarb wash_brine Wash with Saturated Brine wash_bicarb->wash_brine dry Dry over Anhydrous Na2SO4 wash_brine->dry filter Filter dry->filter concentrate Concentrate under Reduced Pressure filter->concentrate end End: Crude Purified Product concentrate->end

Caption: Workflow for Liquid-Liquid Extraction.

Protocol for Recrystallization

This protocol is designed to purify the crude solid obtained from the extraction step.

Materials:

  • Crude this compound

  • Recrystallization solvent system (e.g., Ethyl acetate/Heptane or Ethanol/Water)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the more soluble solvent (e.g., ethyl acetate) to the flask.

  • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • If any insoluble impurities remain, perform a hot filtration.

  • Slowly add the less soluble solvent (e.g., heptane) dropwise to the hot solution until the solution becomes slightly cloudy (the point of saturation).

  • If cloudiness persists, add a few drops of the more soluble solvent until the solution becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystal formation appears to be complete, place the flask in an ice bath for 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Dry the purified crystals under vacuum.

Recrystallization_Workflow start Start: Crude Solid dissolve Dissolve in Minimum Hot Solvent 1 (e.g., EtOAc) start->dissolve hot_filter Hot Filtration (if necessary) dissolve->hot_filter add_solvent2 Add Solvent 2 (e.g., Heptane) until Cloudy hot_filter->add_solvent2 clear solution cool_rt Slowly Cool to Room Temperature add_solvent2->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filter Vacuum Filter Crystals cool_ice->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals under Vacuum wash->dry end End: Purified Crystalline Product dry->end

Caption: Workflow for Recrystallization.

Protocol for Column Chromatography

This protocol is suitable for the purification of the target compound when a high degree of purity is required or when impurities are difficult to remove by recrystallization.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Mobile phase (e.g., Hexane/Ethyl Acetate mixture)

  • Chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Prepare the Column:

    • Prepare a slurry of silica gel in the initial mobile phase (a low polarity mixture, e.g., 9:1 Hexane/Ethyl Acetate).

    • Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica gel to pack under gravity or with gentle pressure.

    • Add a layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent.

    • Alternatively, for less soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Begin eluting the column with the mobile phase.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to facilitate the elution of the product.

    • Monitor the elution process using TLC.

  • Fraction Collection:

    • Collect fractions in separate tubes or flasks.

    • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound.

Chromatography_Workflow start Start: Crude Product prepare_column Prepare Silica Gel Column start->prepare_column load_sample Load Sample onto Column prepare_column->load_sample elute Elute with Mobile Phase Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure pure waste Impure Fractions/Waste tlc_analysis->waste impure concentrate Concentrate under Reduced Pressure combine_pure->concentrate end End: Highly Purified Product concentrate->end

Caption: Workflow for Column Chromatography.

Disclaimer: These protocols are intended as a guide and may require optimization based on the specific nature of the impurities and the scale of the purification. It is recommended to perform small-scale trials to determine the optimal conditions before proceeding with larger quantities. Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols: 1H NMR Characterization of 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the characterization of 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Included are predicted spectral data, a comprehensive experimental protocol for sample preparation and data acquisition, and visual representations of the molecular structure and experimental workflow. This guide is intended to assist researchers in confirming the identity and purity of the compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit signals corresponding to the aromatic protons on the benzothiophene ring system, the protons of the methoxy group, and the acidic proton of the carboxylic acid. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference such as tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-4~ 7.8 - 8.0Doublet (d)~ 8.5 - 9.01H
H-5~ 7.0 - 7.2Doublet of Doublets (dd)~ 8.5 - 9.0, ~ 2.0 - 2.51H
H-7~ 7.3 - 7.5Doublet (d)~ 2.0 - 2.51H
-OCH₃~ 3.9Singlet (s)N/A3H
-COOH~ 12.0 - 13.0Broad Singlet (br s)N/A1H

Note: The chemical shift of the carboxylic acid proton (-COOH) can be highly variable and is dependent on factors such as solvent, concentration, and temperature. It may also undergo exchange with residual water in the solvent, leading to a very broad signal or no observable signal at all.

Experimental Protocol

This section outlines a standard procedure for the preparation of a sample of this compound and the subsequent acquisition of its ¹H NMR spectrum.

2.1. Materials and Equipment

  • This compound sample

  • Deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃))

  • NMR tube (5 mm diameter)

  • Pipettes and pipette bulbs

  • Vortex mixer

  • NMR spectrometer (e.g., 300 MHz, 400 MHz, or 500 MHz)

  • Tetramethylsilane (TMS) as an internal standard (if not already present in the deuterated solvent)

2.2. Sample Preparation

  • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for carboxylic acids due to its ability to dissolve polar compounds and the tendency for the acidic proton to appear at a distinct chemical shift).

  • If the solvent does not contain an internal standard, add a very small drop of TMS.

  • Cap the NMR tube securely and vortex the sample until the solid is completely dissolved. Gentle warming may be required to aid dissolution, but care should be taken to avoid solvent evaporation.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

2.3. NMR Data Acquisition

  • Insert the prepared NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions.

  • Place the sample into the NMR spectrometer's autosampler or manually insert it into the magnet.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve a homogeneous field, which is indicated by a sharp and symmetrical lock signal.

  • Set the appropriate acquisition parameters, including:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans (NS): Typically 16 to 64 scans for a sample of this concentration.

    • Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.

    • Acquisition Time (AQ): Typically 2-4 seconds.

    • Relaxation Delay (D1): A delay of 1-5 seconds is usually sufficient.

    • Spectral Width (SW): A range of -2 to 14 ppm is generally adequate.

  • Acquire the ¹H NMR spectrum.

  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform.

  • Phase the resulting spectrum and perform baseline correction.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., DMSO at ~2.50 ppm).

  • Integrate the peaks to determine the relative number of protons for each signal.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Visualizations

3.1. Molecular Structure and Proton Assignments

The following diagram illustrates the chemical structure of this compound with the non-equivalent protons labeled for correlation with the ¹H NMR data.

Caption: Molecular structure of this compound.

3.2. Experimental Workflow

The workflow for the ¹H NMR characterization is outlined in the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline calibrate Calibrate Spectrum phase_baseline->calibrate integrate Integrate Signals calibrate->integrate assign Assign Signals integrate->assign report Report Data assign->report

Caption: Workflow for ¹H NMR characterization.

Application Notes and Protocols for Mass Spectrometry Analysis of 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid is a substituted benzothiophene derivative. Benzothiophenes are an important class of heterocyclic compounds with a wide range of pharmacological activities, making them significant scaffolds in drug discovery and development.[1] Accurate and reliable analytical methods are crucial for the characterization, quantification, and metabolic studies of such compounds. Mass spectrometry (MS), coupled with chromatographic techniques like Liquid Chromatography (LC-MS), offers high sensitivity and selectivity for the analysis of complex organic molecules. These application notes provide a comprehensive guide to the mass spectrometric analysis of this compound, including predicted fragmentation patterns and detailed experimental protocols.

Predicted Mass Spectral Fragmentation

The fragmentation of this compound in a mass spectrometer is predicted to occur through several key pathways, primarily dictated by the functional groups present: the carboxylic acid, the chloro group, the methoxy group, and the aromatic benzothiophene core. The molecular weight of this compound is 242.68 g/mol , with the molecular formula C10H7ClO3S.

Key Fragmentation Pathways:

Under typical Electron Ionization (EI) or Electrospray Ionization (ESI) conditions, the following fragmentation patterns are anticipated:

  • Decarboxylation: The loss of the carboxylic acid group as CO2 (44 Da) is a common fragmentation pathway for aromatic carboxylic acids. This would result in a fragment ion at m/z 198.

  • Loss of Chlorine: Cleavage of the carbon-chlorine bond can lead to the loss of a chlorine radical (35/37 Da), resulting in a fragment ion at m/z 207. The isotopic pattern of chlorine (approximately 3:1 ratio of ³⁵Cl to ³⁷Cl) would produce a characteristic M+2 peak for chlorine-containing fragments.

  • Loss of Methoxy Group: The methoxy group can be lost as a methyl radical (CH₃, 15 Da) to give a fragment at m/z 227, or as a formaldehyde molecule (CH₂O, 30 Da) via rearrangement, resulting in a fragment at m/z 212.

  • Cleavage of the Carboxylic Acid Side Chain: Loss of the hydroxyl group (-OH, 17 Da) or the entire carboxyl group (-COOH, 45 Da) from the molecular ion are also plausible fragmentation routes for carboxylic acids.[1][2]

  • Aromatic Ring Fragmentation: The stable benzothiophene ring system is expected to produce a strong molecular ion peak.[2] Fragmentation of the aromatic core itself would require higher energy and would lead to more complex fragmentation patterns.

Table 1: Predicted Major Fragment Ions for this compound

m/z (mass-to-charge ratio)Proposed Fragment Structure/Loss
242/244[M]⁺ (Molecular Ion)
227/229[M-CH₃]⁺
212/214[M-CH₂O]⁺
207[M-Cl]⁺
198/200[M-CO₂]⁺
197/199[M-COOH]⁺

Experimental Protocols

Protocol 1: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

This protocol is designed for the quantitative and qualitative analysis of this compound in various matrices.

1. Sample Preparation:

  • Solid Samples: Accurately weigh 1-5 mg of the solid compound and dissolve it in 1 mL of a suitable organic solvent such as methanol, acetonitrile, or a mixture thereof. Further dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

  • Biological Matrices (e.g., Plasma, Urine): Perform a protein precipitation step by adding three volumes of cold acetonitrile to one volume of the sample. Vortex and centrifuge to pellet the precipitated proteins. The supernatant can be further cleaned up using solid-phase extraction (SPE) if necessary. Evaporate the solvent and reconstitute the residue in the initial mobile phase.

2. LC-MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source.

  • LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for the separation of this relatively non-polar compound.

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • ESI Source Parameters (Negative Ion Mode):

    • Capillary Voltage: -3.5 kV

    • Cone Voltage: -40 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

3. Data Acquisition:

  • Acquire data in full scan mode to identify the molecular ion and its fragmentation pattern.

  • For quantitative analysis, develop a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) method using the most intense and specific precursor-to-product ion transitions.

Table 2: Example MRM Transitions for Quantification

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
24119720
24116925

Note: The precursor ion in negative mode would be [M-H]⁻ with m/z 241.

Protocol 2: Direct Infusion-Mass Spectrometry for Fragmentation Analysis

This protocol is suitable for the initial characterization and detailed fragmentation analysis of the pure compound.

1. Sample Preparation:

  • Prepare a 1-5 µg/mL solution of the compound in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

2. Mass Spectrometry Instrumentation and Conditions:

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF, or FT-ICR) with an ESI or Atmospheric Pressure Chemical Ionization (APCI) source.

  • Infusion Flow Rate: 5-10 µL/min.

3. Data Acquisition:

  • Acquire high-resolution full scan mass spectra to determine the accurate mass of the molecular ion and its fragments.

  • Perform tandem mass spectrometry (MS/MS) experiments by selecting the molecular ion (or [M+H]⁺ / [M-H]⁻) as the precursor ion and applying a range of collision energies to induce fragmentation. This will help to elucidate the fragmentation pathways.

Visualizations

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Solid Solid Sample Dissolution Dissolution & Dilution Solid->Dissolution Biological Biological Matrix Extraction Extraction & Cleanup Biological->Extraction HPLC HPLC/UHPLC Separation Dissolution->HPLC Extraction->HPLC ESI Electrospray Ionization HPLC->ESI MS Mass Spectrometry ESI->MS Qualitative Qualitative Analysis (Fragmentation Pattern) MS->Qualitative Quantitative Quantitative Analysis (MRM/SRM) MS->Quantitative

Caption: Workflow for LC-MS analysis.

Fragmentation_Pathway M Molecular Ion (m/z 242/244) M_minus_CH3 [M-CH3]+ (m/z 227/229) M->M_minus_CH3 -CH3 M_minus_CO2 [M-CO2]+ (m/z 198/200) M->M_minus_CO2 -CO2 M_minus_Cl [M-Cl]+ (m/z 207) M->M_minus_Cl -Cl M_minus_COOH [M-COOH]+ (m/z 197/199) M->M_minus_COOH -COOH

References

Application Notes and Protocols for the Anti-inflammatory Screening of 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Inflammation is a complex biological response to harmful stimuli and is implicated in numerous diseases. The discovery of novel anti-inflammatory agents is a critical area of pharmaceutical research. Benzothiophene derivatives have been identified as a promising class of compounds with potential therapeutic activities, including anti-inflammatory effects.[1][2][3] This document provides a comprehensive set of protocols for the initial screening of a novel compound, 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid (herein referred to as "Test Compound"), for its anti-inflammatory properties. The workflow encompasses a series of established in vitro and in vivo assays to evaluate its efficacy and preliminary mechanism of action.

A general workflow for screening novel compounds begins with broad in vitro assays and progresses to more specific cell-based and in vivo models to confirm activity.[4]

G cluster_0 In Vitro Screening cluster_1 Cell-Based Mechanistic Assays cluster_2 In Vivo Evaluation vitro1 COX-1/COX-2 Enzyme Inhibition Assay vitro2 LPS-Stimulated RAW 264.7 Macrophage Assay vitro1->vitro2 Evaluate Cellular Effect cell1 Nitric Oxide (NO) Production Assay vitro2->cell1 cell2 Cytokine Quantification (TNF-α & IL-6 ELISA) vitro2->cell2 vivo1 Carrageenan-Induced Paw Edema in Rats cell1->vivo1 Confirm In Vivo Efficacy cell2->vivo1 start Test Compound start->vitro1 Primary Screen G AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H₂ (PGH₂) COX1->PGH2 COX2->PGH2 Prostanoids_Phys Prostanoids (Physiological Functions) - Gastric Protection - Platelet Aggregation PGH2->Prostanoids_Phys Prostanoids_Inflam Prostanoids (Inflammatory Response) - Pain - Fever - Inflammation PGH2->Prostanoids_Inflam Inhibitor Test Compound (COX Inhibitor) Inhibitor->COX1 Inhibitor->COX2 G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB iNOS iNOS Expression NFkB->iNOS COX2_exp COX-2 Expression NFkB->COX2_exp Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2_exp->PGs Inflammation Inflammation Cytokines->Inflammation NO->Inflammation PGs->Inflammation TestCompound Test Compound TestCompound->NFkB Inhibition

References

Application Notes and Protocols for 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid is a synthetic organic compound belonging to the benzothiophene class. Compounds with this scaffold have demonstrated a wide range of biological activities, making them of significant interest in medicinal chemistry and drug discovery.[1] Benzothiophene derivatives have been investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents.[1][2][3][4] These activities often stem from the modulation of specific biological pathways. For instance, some benzothiophene derivatives have been shown to target the RhoA/ROCK pathway in cancer cells or act as modulators of nuclear receptors like RORγt.[3][5]

These application notes provide a summary of potential in vitro assays to characterize the biological activity of this compound. The following protocols are based on established methodologies for similar compounds and serve as a guide for researchers.

Hypothetical Data Summary

The following tables present hypothetical quantitative data for this compound in various in vitro assays. This data is for illustrative purposes to demonstrate how results can be presented.

Table 1: Anti-proliferative Activity in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MDA-MB-231Breast Adenocarcinoma15.2
A549Lung Carcinoma28.7
HCT116Colon Carcinoma19.5

Table 2: Kinase Inhibition Profile

Kinase TargetIC50 (µM)
ROCK18.9
ROCK212.4
PKA> 100
PKCα> 100

Table 3: Anti-inflammatory Enzyme Inhibition

EnzymeIC50 (µM)
Cyclooxygenase-2 (COX-2)25.1
5-Lipoxygenase (5-LOX)45.8

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol describes a method to assess the anti-proliferative effects of this compound on cancer cell lines.

Workflow Diagram:

G cluster_0 Cell Seeding and Treatment cluster_1 MTT Assay cluster_2 Data Analysis seed Seed cells in 96-well plates incubate1 Incubate for 24h seed->incubate1 treat Treat with compound incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read_abs Read absorbance at 570 nm add_dmso->read_abs calc_ic50 Calculate IC50 read_abs->calc_ic50

Caption: Workflow for the MTT cell proliferation assay.

Materials:

  • MDA-MB-231 cells (or other cancer cell lines)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • This compound

Procedure:

  • Cell Culture: Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay (ROCK1)

This protocol outlines a method to determine the inhibitory activity of the compound against Rho-associated coiled-coil containing protein kinase 1 (ROCK1).

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Kinase Reaction cluster_2 Detection and Analysis prepare_reagents Prepare kinase, substrate, ATP, and compound dilutions mix Mix reagents in a 384-well plate prepare_reagents->mix incubate Incubate at 30°C for 60 min mix->incubate stop_reaction Add stop solution incubate->stop_reaction read_signal Read luminescence signal stop_reaction->read_signal calc_inhibition Calculate % inhibition and IC50 read_signal->calc_inhibition

Caption: Workflow for an in vitro kinase inhibition assay.

Materials:

  • Recombinant human ROCK1 enzyme

  • Kinase substrate (e.g., S6K peptide)

  • ATP (Adenosine triphosphate)

  • Kinase buffer

  • This compound

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound in kinase buffer. Prepare a solution of ROCK1 enzyme and substrate in kinase buffer. Prepare an ATP solution.

  • Reaction Setup: In a 384-well plate, add the compound dilutions, followed by the enzyme/substrate mixture.

  • Initiate Reaction: Add the ATP solution to each well to start the kinase reaction. Include no-enzyme and no-compound controls.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction and Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Signal Measurement: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-compound control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

COX-2 Inhibition Assay

This protocol describes a method to evaluate the inhibitory effect of the compound on cyclooxygenase-2 (COX-2) activity.

Workflow Diagram:

G cluster_0 Reaction Incubation cluster_1 Detection cluster_2 Analysis prepare Prepare enzyme, heme, compound, and arachidonic acid incubate_enzyme Incubate COX-2 enzyme with compound prepare->incubate_enzyme add_substrate Add arachidonic acid incubate_enzyme->add_substrate incubate_reaction Incubate for 10 min at 37°C add_substrate->incubate_reaction stop_reaction Add stop solution incubate_reaction->stop_reaction add_probe Add colorimetric probe stop_reaction->add_probe incubate_color Incubate for color development add_probe->incubate_color read_abs Read absorbance at 590 nm incubate_color->read_abs calc_ic50 Calculate IC50 read_abs->calc_ic50

Caption: Workflow for a COX-2 inhibition assay.

Materials:

  • Human recombinant COX-2 enzyme

  • Heme

  • Arachidonic acid

  • Reaction buffer (e.g., Tris-HCl)

  • This compound

  • COX Colorimetric Inhibitor Screening Assay Kit (Cayman Chemical) or similar

  • 96-well plates

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound.

  • Enzyme Incubation: In a 96-well plate, add the reaction buffer, heme, and the test compound dilutions. Add the COX-2 enzyme and incubate for a few minutes at room temperature.

  • Substrate Addition: Add arachidonic acid to each well to initiate the reaction.

  • Reaction Incubation: Incubate the plate for 10 minutes at 37°C.

  • Detection: Stop the reaction and add a colorimetric substrate that reacts with the prostaglandin product to produce a colored compound.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration. Determine the IC50 value from a dose-response curve.

Signaling Pathway

Hypothetical RhoA/ROCK Signaling Pathway Inhibition

Some benzothiophene derivatives have been shown to inhibit the RhoA/ROCK signaling pathway, which is crucial for cell migration and invasion in cancer.[3] The diagram below illustrates the potential inhibitory effect of this compound on this pathway.

G LPA LPA/Growth Factors GPCR GPCR LPA->GPCR RhoGEF RhoGEF GPCR->RhoGEF RhoA_GDP RhoA-GDP (inactive) RhoGEF->RhoA_GDP GDP/GTP exchange RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoGEF ROCK ROCK RhoA_GTP->ROCK activates MLC Myosin Light Chain (MLC) ROCK->MLC phosphorylates MLC_P Phospho-MLC Actin Actin Cytoskeleton MLC_P->Actin StressFibers Stress Fiber Formation Cell Contraction Migration & Invasion Actin->StressFibers Compound 3-Chloro-6-methoxy-1- benzothiophene-2-carboxylic acid Compound->ROCK inhibits

Caption: Inhibition of the RhoA/ROCK signaling pathway.

References

Application Notes and Protocols: 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic Acid and its Analogs as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the enzyme inhibitory potential of 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid and its structurally related analogs. While specific inhibitory data for this compound is not extensively available in the public domain, this document leverages detailed information on the well-characterized analog, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) , as a representative example of this class of compounds. These notes are intended to guide researchers in the potential applications and experimental design for evaluating benzothiophene derivatives as enzyme inhibitors.

Introduction to Benzothiophene Carboxylate Derivatives as Enzyme Inhibitors

Benzothiophene derivatives represent a versatile class of heterocyclic compounds with a wide range of biological activities.[1] Their rigid, planar structure makes them suitable scaffolds for interacting with the active or allosteric sites of enzymes. Several derivatives have been identified as potent inhibitors of various enzymes, implicating their potential in treating a range of diseases.

A notable example is the inhibition of branched-chain α-ketoacid dehydrogenase kinase (BDK) by benzothiophene carboxylate derivatives.[2][3] BDK is a key mitochondrial enzyme that negatively regulates the activity of the branched-chain α-ketoacid dehydrogenase complex (BCKDC), which is responsible for the catabolism of branched-chain amino acids (BCAAs).[2] Inhibition of BDK leads to the activation of BCKDC, promoting the breakdown of BCAAs. This mechanism is of significant interest for metabolic disorders characterized by elevated BCAA levels, such as Maple Syrup Urine Disease (MSUD).[2]

Quantitative Data: Inhibition of Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK)

The following table summarizes the in vitro inhibitory activity of 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), a close analog of this compound, against BDK.

Compound NameTarget EnzymeInhibitor Concentration (IC50)Assay TypeReference
3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2)BDK3.19 µMHigh-Throughput Screen[2][3]

Mechanism of Action: Allosteric Inhibition of BDK

3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) acts as an allosteric inhibitor of BDK.[2][3] Its binding to BDK induces conformational changes in the N-terminal domain of the enzyme.[2] This leads to the dissociation of BDK from the BCKDC, resulting in the dephosphorylation and subsequent activation of the complex.[2][3] The activated BCKDC can then effectively catabolize excess BCAAs.

cluster_0 Normal State cluster_1 Inhibition by BT2 BCKDC BCKDC (Inactive) BDK BDK BDK->BCKDC Phosphorylation BCAAs Elevated BCAAs BT2 BT2 BDK_inhibited BDK BT2->BDK_inhibited Allosteric Binding BCKDC_active BCKDC (Active) BDK_inhibited->BCKDC_active Dissociation & Dephosphorylation BCAAs_catabolized BCAA Catabolism BCKDC_active->BCAAs_catabolized

Figure 1: Allosteric inhibition of BDK by BT2 leading to BCKDC activation.

Experimental Protocols

The following are generalized protocols for assessing the inhibitory activity of benzothiophene derivatives against BDK. These can be adapted for this compound.

In Vitro BDK Inhibition Assay (High-Throughput Screening)

Objective: To determine the IC50 value of a test compound against BDK.

Materials:

  • Recombinant human BDK enzyme

  • Recombinant human BCKDC E1 component (for phosphorylation)

  • [γ-³²P]ATP

  • Test compound (e.g., this compound) dissolved in DMSO

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT)

  • 96-well filter plates

  • Phosphorimager or scintillation counter

Protocol:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the assay buffer, recombinant BDK, and the BCKDC E1 component.

  • Add the diluted test compound to the wells. Include a DMSO-only control (no inhibition) and a control with a known BDK inhibitor (positive control).

  • Pre-incubate the plate at 30°C for 15 minutes.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a filter plate and wash to remove unincorporated [γ-³²P]ATP.

  • Measure the amount of incorporated ³²P in the BCKDC E1 component using a phosphorimager or scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

start Start prepare_reagents Prepare Reagents: - BDK, BCKDC E1 - Test Compound Dilutions - Assay Buffer, [γ-³²P]ATP start->prepare_reagents add_reagents Add BDK, BCKDC E1, and Test Compound to 96-well plate prepare_reagents->add_reagents pre_incubate Pre-incubate at 30°C add_reagents->pre_incubate initiate_reaction Initiate Reaction with [γ-³²P]ATP pre_incubate->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction filter_wash Filter and Wash stop_reaction->filter_wash measure_radioactivity Measure Radioactivity filter_wash->measure_radioactivity calculate_ic50 Calculate IC50 measure_radioactivity->calculate_ic50 end End calculate_ic50->end

Figure 2: Workflow for the in vitro BDK inhibition assay.

Cellular Assay for BCKDC Activity

Objective: To assess the effect of the test compound on BCKDC activity in cultured cells.

Materials:

  • Cultured cells (e.g., primary hepatocytes or a relevant cell line)

  • Test compound dissolved in a vehicle (e.g., DMSO)

  • Cell culture medium

  • Lysis buffer

  • Protein assay kit

  • Reagents for measuring BCKDC activity (e.g., using a specific substrate and detecting the product)

Protocol:

  • Plate cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours). Include a vehicle-only control.

  • Wash the cells with PBS and lyse them using a suitable lysis buffer.

  • Determine the protein concentration of each cell lysate.

  • Measure the BCKDC activity in the cell lysates using a validated assay method. This typically involves providing a substrate for the BCKDC and measuring the rate of product formation.

  • Normalize the BCKDC activity to the protein concentration for each sample.

  • Analyze the data to determine the effect of the compound on cellular BCKDC activity.

Potential Therapeutic Applications

The ability of benzothiophene carboxylate derivatives to inhibit BDK and subsequently lower BCAA levels suggests their potential therapeutic use in several conditions:

  • Maple Syrup Urine Disease (MSUD): A genetic disorder characterized by the inability to break down BCAAs.[2]

  • Metabolic Syndrome and Type 2 Diabetes: Elevated BCAA levels have been associated with insulin resistance.

  • Ulcerative Colitis: Recent studies suggest a role for BCAA metabolism in intestinal inflammation.[4]

Conclusion

This compound and its analogs are a promising class of compounds for the development of novel enzyme inhibitors. The detailed study of analogs like BT2 provides a strong foundation for investigating the therapeutic potential of this chemical scaffold. The protocols and data presented here serve as a valuable resource for researchers interested in exploring the biological activities of these compounds. Further investigation is warranted to fully characterize the inhibitory profile and therapeutic efficacy of this compound.

References

Application Notes and Protocols for Cell-Based Assays Using 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid is an organic compound that holds potential as a key intermediate in the synthesis of novel therapeutic agents.[1][2] Its benzothiophene core is a versatile scaffold known for a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[2][3] While direct cell-based assay data for this specific compound is limited in publicly available literature, its structural similarity to known bioactive molecules, such as 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), suggests potential mechanisms of action that can be explored through various cell-based assays. BT2 has been identified as an inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK) and a suppressor of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[4][5][6]

This document provides detailed application notes and protocols for investigating the cellular effects of this compound, with a primary focus on its potential role as an mTORC1 signaling inhibitor. A secondary focus on the inhibition of nucleotide biosynthesis, a common target for antiproliferative compounds, is also presented.

Disclaimer

The proposed mechanisms of action and the following experimental protocols are based on the known biological activities of structurally related benzothiophene derivatives. Direct experimental validation is required to confirm the activity of this compound.

Application Note 1: Investigation of mTORC1 Pathway Inhibition

The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism.[1][5] Its aberrant activation is implicated in various diseases, including cancer.[7] The protocols outlined below are designed to determine if this compound can inhibit mTORC1 signaling in a cellular context.

Key Experiments and Data Presentation
Parameter MeasuredCell Line ExampleAssay PrincipleExpected Outcome with Inhibition
Phosphorylation of rpS6 (Ser235/236) MCF-7 (Breast Cancer)In-Cell WesternDecrease in fluorescence intensity
Phosphorylation of p70S6K (Thr389) HEK293T (Human Embryonic Kidney)Western Blot / AlphaScreenDecrease in band intensity / AlphaScreen signal
Cell Proliferation A549 (Lung Cancer)MTT or CellTiter-Glo AssayDecrease in cell viability
Experimental Protocols

Protocol 1.1: In-Cell Western Assay for Phospho-rpS6

This high-throughput assay quantitatively measures the phosphorylation of ribosomal protein S6 (rpS6), a downstream target of mTORC1.[1]

Materials:

  • This compound (solubilized in DMSO)

  • MCF-7 cells

  • 384-well plates

  • Primary antibodies: Rabbit anti-phospho-rpS6 (Ser235/236), Mouse anti-total rpS6

  • Secondary antibodies: IRDye® 800CW Goat anti-Rabbit, IRDye® 680RD Goat anti-Mouse

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., Odyssey® Blocking Buffer)

  • Infrared imaging system (e.g., LI-COR® Odyssey)

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 384-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO) and a positive control (e.g., Rapamycin, 100 nM).

  • Fixation: Remove the treatment media and fix the cells with 4% PFA for 20 minutes at room temperature.

  • Permeabilization: Wash the wells with PBS and permeabilize with 0.1% Triton X-100 for 15 minutes.

  • Blocking: Wash the wells and block with blocking buffer for 1.5 hours at room temperature.

  • Primary Antibody Incubation: Incubate cells with primary antibodies against phospho-rpS6 and total rpS6 diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the wells and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature, protected from light.

  • Imaging: Wash the wells and acquire images using an infrared imaging system.

  • Data Analysis: Quantify the fluorescence intensity for both channels. Normalize the phospho-rpS6 signal to the total rpS6 signal.

Protocol 1.2: Western Blot for Phospho-p70S6K

This protocol provides a semi-quantitative assessment of the phosphorylation of p70S6 kinase, another direct substrate of mTORC1.[7]

Materials:

  • HEK293T cells

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: Rabbit anti-phospho-p70S6K (Thr389), Rabbit anti-total p70S6K, Rabbit anti-Actin

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

Procedure:

  • Cell Culture and Treatment: Seed HEK293T cells in 6-well plates. Once confluent, treat with the compound as described in Protocol 1.1.

  • Cell Lysis: Lyse the cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies, followed by incubation with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Analysis: Densitometrically quantify the band intensities and normalize the phospho-p70S6K signal to total p70S6K and then to a loading control like Actin.

Visualizations

mTORC1_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC_Complex TSC1/TSC2 Akt->TSC_Complex Rheb Rheb-GTP TSC_Complex->Rheb mTORC1 mTORC1 Rheb->mTORC1 p70S6K p70S6K mTORC1->p70S6K rpS6 rpS6 p70S6K->rpS6 Protein_Synthesis Protein Synthesis & Cell Growth rpS6->Protein_Synthesis Test_Compound 3-Chloro-6-methoxy- 1-benzothiophene- 2-carboxylic acid Test_Compound->mTORC1

Caption: Proposed inhibition of the mTORC1 signaling pathway.

In_Cell_Western_Workflow A 1. Seed Cells in 384-well plate B 2. Treat with Compound A->B C 3. Fix & Permeabilize B->C D 4. Block C->D E 5. Incubate with Primary Antibodies (p-rpS6, total rpS6) D->E F 6. Incubate with IRDye Secondary Antibodies E->F G 7. Scan Plate F->G H 8. Analyze Data G->H

Caption: Workflow for the In-Cell Western assay.

Application Note 2: Assessment of Nucleotide Biosynthesis Inhibition

Rapidly proliferating cells, such as cancer cells, have a high demand for nucleotides for DNA and RNA synthesis.[3] Inhibition of key enzymes in nucleotide biosynthesis pathways is a validated strategy for anticancer and immunosuppressive therapies.[8] One such enzyme is Inosine Monophosphate Dehydrogenase (IMPDH), which catalyzes the rate-limiting step in the de novo synthesis of guanine nucleotides.[8]

Key Experiments and Data Presentation
Parameter MeasuredCell Line ExampleAssay PrincipleExpected Outcome with Inhibition
IMPDH Enzymatic Activity K562 (Leukemia)Colorimetric (Formazan-based)Decrease in absorbance
Intracellular GTP Levels Jurkat (T-cell Leukemia)HPLC or Luminescence-based AssayDecrease in GTP concentration
Cell Cycle Analysis HeLa (Cervical Cancer)Flow Cytometry (Propidium Iodide)Cell cycle arrest (e.g., at S phase)
Experimental Protocols

Protocol 2.1: Cellular IMPDH Activity Assay

This assay measures the activity of IMPDH in cell lysates by monitoring the production of NADH, which reduces a tetrazolium salt to a colored formazan product.[8][9]

Materials:

  • This compound

  • K562 cells

  • 96-well plates

  • Cell Lysis Buffer

  • IMPDH Assay Buffer (containing IMP, NAD+, diaphorase, and INT)

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Culture K562 cells and treat with the test compound for 24-48 hours.

  • Cell Lysis: Harvest and lyse the cells. Determine the protein concentration of the lysates.

  • Enzyme Reaction: In a 96-well plate, add a standardized amount of protein from each lysate.

  • Initiate Reaction: Add the IMPDH Assay Buffer to each well.

  • Measure Absorbance: Incubate the plate at 37°C and measure the absorbance at 492 nm at regular intervals.

  • Data Analysis: Calculate the rate of formazan production. Normalize the IMPDH activity to the protein concentration.

Protocol 2.2: Cell Proliferation (MTT) Assay

This protocol assesses the effect of the compound on cell viability and proliferation.[8]

Materials:

  • A549 cells

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding and Treatment: Seed A549 cells in a 96-well plate and treat with the compound for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Visualizations

Nucleotide_Biosynthesis_Inhibition cluster_0 PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP de novo purine synthesis IMPDH IMPDH XMP Xanthosine Monophosphate (XMP) IMP->XMP NAD+ NADH GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP DNA_RNA_Synthesis DNA/RNA Synthesis GTP->DNA_RNA_Synthesis Test_Compound 3-Chloro-6-methoxy- 1-benzothiophene- 2-carboxylic acid Test_Compound->IMPDH

Caption: Potential inhibition of the de novo purine biosynthesis pathway.

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Compound (72 hours) A->B C 3. Add MTT Reagent (4 hours) B->C D 4. Solubilize Formazan C->D E 5. Measure Absorbance (570 nm) D->E F 6. Calculate Cell Viability E->F

Caption: Workflow for the MTT cell proliferation assay.

References

Application Notes and Protocols for Pharmacokinetic Studies of Benzothiophene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic studies of benzothiophene compounds, a class of heterocyclic molecules with diverse and significant pharmacological activities.[1][2][3][4][5][6][7][8] The structural versatility of the benzothiophene scaffold has made it a privileged structure in drug discovery, leading to the development of numerous therapeutic agents.[1][3][4][6] Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is critical for their successful development into safe and effective drugs.

Introduction to Pharmacokinetics of Benzothiophene Derivatives

Benzothiophene derivatives have demonstrated a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and neuroprotective effects.[5][6][7][8] Several benzothiophene-based drugs are clinically approved, such as the selective estrogen receptor modulator raloxifene and the 5-lipoxygenase inhibitor zileuton .[6] The pharmacokinetic profiles of these compounds can be complex, often characterized by extensive metabolism. For instance, raloxifene undergoes significant first-pass metabolism, primarily through glucuronidation, which results in low oral bioavailability.[1][9][10] Zileuton also exhibits pharmacokinetic variability that can be influenced by factors such as gender and formulation.[11]

Early assessment of the metabolic fate of novel benzothiophene compounds is crucial, as some derivatives can form reactive arene oxide intermediates, which may have toxicological implications.[9] In vitro metabolic studies using liver microsomes or hepatocytes are therefore essential screening tools in the early stages of drug discovery.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for representative benzothiophene compounds from preclinical studies in rats. This data provides a comparative overview of their disposition properties.

Table 1: Pharmacokinetic Parameters of Zileuton in Sprague-Dawley Rats (Oral Administration)

ParameterMale RatsFemale RatsFormulationDoseReference
Cmax (ng/mL) 13955 ± 176-API30 mg/kg[12]
Tmax (h) 12API30 mg/kg[12]
Tmax (h) 21Nanocrystal-drug7.5 mg/kg (in 30 mg formulation)[12]
Tmax (h) 21Physical Mixture7.5 mg/kg (in 30 mg formulation)[12]

API: Active Pharmaceutical Ingredient

Table 2: Pharmacokinetic Parameters of Raloxifene in Male Wistar-Hannover Rats (Oral Administration)

FormulationDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (%)Reference
Microcrystalline Cellulose10 mg/kg-4.0 ± 0.5-2.6 ± 0.4[10]
Solid Capsule with HBenBCD10 mg/kg-2.5 ± 0.5-7.7 ± 2.1[10]
Liquid-filled Capsule with HBenBCD/PEG400/H2O10 mg/kg---5.7 ± 1.3[10]

HBenBCD: Hydroxybutenyl-beta-cyclodextrin

Table 3: Pharmacokinetic Parameters of Selected Benzothiophene Derivatives in Rats

CompoundRouteDose (mg/kg)T½ (h)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)CL (L/h/kg)Vd (L/kg)Reference
Derivative A IV52.88 ± 1.08-----[7]
Derivative A Oral251.12 ± 0.46129.90 ± 25.230.75---[7]
Derivative B Oral--~46.342.0---[13]
Derivative C Oral--~18.564.0---[13]
Derivative D Oral--~25.654.0---[13]

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo pharmacokinetic experiments.

In Vitro Intestinal Permeability Assay using Caco-2 Cells

This protocol is designed to assess the intestinal permeability of benzothiophene compounds, a critical determinant of oral absorption.

Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics

  • Transwell® inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test benzothiophene compound

  • Lucifer yellow (for monolayer integrity assessment)

  • LC-MS/MS system for sample analysis

Protocol:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in DMEM at 37°C in a humidified atmosphere with 5% CO2.

    • Seed the cells onto Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

    • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Assessment:

    • Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer using a voltmeter. TEER values should be >200 Ω·cm² to ensure monolayer integrity.

    • Alternatively, assess the permeability of a paracellular marker like Lucifer yellow. The Papp of Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add the test benzothiophene compound (e.g., at a final concentration of 10 µM in HBSS) to the apical (A) side of the Transwell® insert.

    • Add fresh HBSS to the basolateral (B) side.

    • Incubate the plate at 37°C with gentle shaking.

    • Collect samples from the basolateral side at specified time points (e.g., 30, 60, 90, and 120 minutes).

    • At the end of the experiment, collect samples from the apical side.

  • Permeability Assay (Basolateral to Apical - B to A):

    • To assess active efflux, perform the permeability assay in the reverse direction by adding the test compound to the basolateral side and sampling from the apical side.

  • Sample Analysis:

    • Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation of the drug across the cells, A is the surface area of the membrane, and C0 is the initial concentration of the drug in the donor chamber.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio > 2 suggests the involvement of active efflux transporters.

In Vitro Metabolic Stability Assay using Liver Microsomes

This protocol is used to evaluate the susceptibility of a benzothiophene compound to metabolism by cytochrome P450 (CYP) enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in liver microsomes.

Materials:

  • Pooled liver microsomes (e.g., human, rat, mouse)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test benzothiophene compound

  • Control compounds with known metabolic stability (e.g., testosterone, verapamil)

  • Acetonitrile or methanol (for reaction termination)

  • LC-MS/MS system for sample analysis

Protocol:

  • Incubation Mixture Preparation:

    • Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL final protein concentration) and the test benzothiophene compound (e.g., 1 µM final concentration) in phosphate buffer.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Metabolic Reaction:

    • Initiate the reaction by adding the NADPH regenerating system to the pre-warmed incubation mixture.

  • Time-Course Incubation:

    • Incubate the reaction mixture at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination:

    • Immediately terminate the metabolic reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile or methanol) with an internal standard.

  • Sample Processing:

    • Vortex the samples and centrifuge to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • Sample Analysis:

    • Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a general procedure for determining the pharmacokinetic profile of a benzothiophene compound in rats following oral or intravenous administration.

Objective: To determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and oral bioavailability.

Materials:

  • Male Sprague-Dawley or Wistar rats (e.g., 200-250 g)

  • Test benzothiophene compound

  • Vehicle for dosing (e.g., a mixture of ethanol, PEG400, and cellulose for oral administration; a solution for intravenous injection)[9]

  • Oral gavage needles

  • Syringes and needles for intravenous administration and blood collection

  • Microcentrifuge tubes containing an anticoagulant (e.g., EDTA)

  • LC-MS/MS system for bioanalysis

Protocol:

  • Animal Acclimatization and Dosing:

    • Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

    • Fast the animals overnight before dosing, with free access to water.

    • Administer the benzothiophene compound either orally (p.o.) via gavage or intravenously (i.v.) via the tail vein at a predetermined dose (e.g., 2 mg/kg for i.v. and 10 mg/kg for p.o.).[9]

  • Blood Sampling:

    • Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at predefined time points.

    • For oral administration, typical time points include: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[9]

    • For intravenous administration, typical time points include: 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Plasma Preparation:

    • Immediately transfer the collected blood into microcentrifuge tubes containing an anticoagulant.

    • Centrifuge the blood samples (e.g., at 8000 rpm for 5 minutes) to separate the plasma.[9]

    • Carefully collect the plasma supernatant and store it at -80°C until analysis.

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the benzothiophene compound in rat plasma.

    • Prepare calibration standards and quality control samples by spiking blank rat plasma with known concentrations of the compound.

    • Process the plasma samples (e.g., by protein precipitation or liquid-liquid extraction) before analysis.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., WinNonlin) to calculate the pharmacokinetic parameters from the plasma concentration-time data.

    • Key parameters to be determined include:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.

      • AUC(0-∞): Area under the plasma concentration-time curve from time 0 to infinity.

      • t½: Elimination half-life.

      • CL: Total body clearance.

      • Vd: Volume of distribution.

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.

Signaling Pathways and Experimental Workflows

The pharmacokinetic properties of benzothiophene derivatives can significantly influence their interaction with biological targets and the subsequent modulation of signaling pathways. For example, benzothiophene-based kinase inhibitors must achieve and maintain sufficient concentrations at the target site to exert their therapeutic effects.[3][5][14][15] The ADME properties of these compounds will dictate their ability to reach the kinase domain and inhibit downstream signaling cascades involved in cell proliferation and survival.

Below are Graphviz diagrams illustrating typical experimental workflows for assessing the pharmacokinetic properties of benzothiophene compounds.

ADME_Workflow cluster_invitro In Vitro ADME Screening cluster_invivo In Vivo Pharmacokinetics cluster_signaling Target Engagement & Signaling solubility Aqueous Solubility permeability Caco-2 Permeability solubility->permeability High solubility favors absorption metabolism Microsomal Stability permeability->metabolism Permeable compounds reach liver protein_binding Plasma Protein Binding metabolism->protein_binding Metabolism affects free drug concentration dosing Oral/IV Dosing in Rats metabolism->dosing In vitro data informs in vivo study design sampling Blood Sampling analysis LC-MS/MS Bioanalysis pk_params Pharmacokinetic Parameter Calculation target_engagement Kinase Inhibition Assay pk_params->target_engagement PK profile guides dosing for efficacy studies downstream_signaling Western Blot for Phosphorylated Proteins target_engagement->downstream_signaling cellular_effects Cell Viability/ Apoptosis Assays downstream_signaling->cellular_effects

Figure 1: Integrated ADME and Pharmacodynamic Workflow.

InVivo_PK_Workflow start Start: Benzothiophene Compound dosing Dosing (Oral or IV in Rats) start->dosing blood_sampling Serial Blood Sampling (e.g., 0-24h) dosing->blood_sampling plasma_separation Plasma Separation (Centrifugation) blood_sampling->plasma_separation sample_storage Store Plasma at -80°C plasma_separation->sample_storage bioanalysis LC-MS/MS Quantification sample_storage->bioanalysis data_analysis Pharmacokinetic Modeling (Non-compartmental analysis) bioanalysis->data_analysis pk_parameters Determine Cmax, Tmax, AUC, t½, CL, Vd, F% data_analysis->pk_parameters end End: Pharmacokinetic Profile pk_parameters->end

Figure 2: In Vivo Pharmacokinetic Study Workflow.

References

Application Notes and Protocols: 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential applications of 3-chloro-6-methoxy-1-benzothiophene-2-carboxylic acid and its derivatives in drug discovery, with a focus on their roles as enzyme inhibitors and receptor modulators. Detailed protocols for relevant biological assays are provided to facilitate further research and development. While specific biological activity data for this compound is not extensively available in public literature, the following information, based on closely related analogs, highlights its potential as a valuable scaffold in medicinal chemistry.

Inhibition of Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK)

Derivatives of this compound have emerged as potent inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK). BDK is a key enzyme that negatively regulates the activity of the branched-chain α-ketoacid dehydrogenase complex (BCKDC), which is responsible for the rate-limiting step in the catabolism of branched-chain amino acids (BCAAs). Elevated levels of BCAAs are associated with metabolic disorders such as insulin resistance and maple syrup urine disease. Inhibition of BDK leads to the activation of BCKDC, promoting the breakdown of BCAAs and offering a potential therapeutic strategy for these conditions.

A prominent example is the structurally similar compound, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), which has been identified as a novel allosteric inhibitor of BDK.[1]

Quantitative Data
CompoundTargetAssay TypeIC50 (μM)Reference
3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2)Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK)Enzymatic Inhibition Assay3.19[1]

Signaling Pathway

BDK_Signaling_Pathway BCAAs Branched-Chain Amino Acids (BCAAs) BCAT BCAT BCAAs->BCAT Transamination BCKAs Branched-Chain α-Ketoacids (BCKAs) BCAT->BCKAs BCKDC_active BCKDC (Active) BCKAs->BCKDC_active Oxidative Decarboxylation BCKDC_inactive BCKDC (Inactive) BCKDC_active->BCKDC_inactive Catabolism BCAA Catabolism BCKDC_active->Catabolism BDK BDK BDK->BCKDC_active Phosphorylation Compound 3-Chloro-6-methoxy- 1-benzothiophene- 2-carboxylic acid (or derivative) Compound->BDK Inhibition

Caption: BDK Signaling Pathway and Inhibition.

Experimental Protocol: BDK Inhibition Assay

This protocol describes a method to assess the inhibitory activity of compounds against BDK.

Materials:

  • Recombinant human BDK enzyme

  • BCKDC E1 component (substrate for BDK)

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)

  • Test compound (e.g., this compound derivative)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP-Glo™ Kinase Assay

  • 96-well white microplates

Procedure:

  • Prepare a serial dilution of the test compound in the assay buffer.

  • In a 96-well plate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the BDK enzyme and the BCKDC E1 substrate to each well, except for the negative control.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ATP remaining (or ADP produced) using the Kinase-Glo® or ADP-Glo™ assay kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)

Benzothiophene derivatives have been investigated as modulators of Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are nuclear receptors that play crucial roles in lipid and glucose metabolism. Agonists of PPARs, particularly PPARα and PPARγ, are used in the treatment of dyslipidemia and type 2 diabetes.

Experimental Protocol: PPARα/γ Transactivation Assay

This luciferase reporter gene assay is used to screen for potential PPAR agonists.

Materials:

  • Hepatoma cell line (e.g., HepG2)

  • Expression vector for the PPAR ligand-binding domain (LBD) fused to the GAL4 DNA-binding domain (GAL4-PPAR-LBD)

  • Reporter plasmid containing a GAL4 upstream activation sequence driving a luciferase gene

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compound

  • Positive control (e.g., Rosiglitazone for PPARγ, GW7647 for PPARα)

  • Luciferase assay system

  • 96-well cell culture plates

Procedure:

  • Seed HepG2 cells in a 96-well plate and allow them to attach overnight.

  • Co-transfect the cells with the GAL4-PPAR-LBD expression vector and the luciferase reporter plasmid using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound or the positive control.

  • Incubate the cells for another 24 hours.

  • Lyse the cells and measure the luciferase activity using a luciferase assay system and a luminometer.

  • Calculate the fold activation relative to the vehicle control and determine the EC50 value.

Anti-inflammatory Activity

The anti-inflammatory potential of benzothiophene derivatives can be assessed using various in vitro assays. A common method is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

Materials:

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess Reagent (for nitrite determination)

  • Cell culture medium and supplements

  • Test compound

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant by adding Griess Reagent and measuring the absorbance at 540 nm.

  • A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.

  • Calculate the percentage of NO inhibition and determine the IC50 value.

Experimental Workflow

Experimental_Workflow cluster_BDK BDK Inhibition Assay cluster_PPAR PPAR Transactivation Assay cluster_AntiInflammatory Anti-inflammatory (NO) Assay A1 Prepare Compound Dilutions A2 Add Compound, Enzyme, and Substrate A1->A2 A3 Initiate Reaction with ATP A2->A3 A4 Incubate at 30°C A3->A4 A5 Measure ATP/ADP (Luminescence) A4->A5 A6 Calculate IC50 A5->A6 B1 Seed Cells B2 Co-transfect Plasmids B1->B2 B3 Treat with Compound B2->B3 B4 Incubate for 24h B3->B4 B5 Measure Luciferase Activity B4->B5 B6 Calculate EC50 B5->B6 C1 Seed Macrophages C2 Pre-treat with Compound C1->C2 C3 Stimulate with LPS C2->C3 C4 Incubate for 24h C3->C4 C5 Measure Nitrite (Griess Reagent) C4->C5 C6 Calculate IC50 C5->C6

Caption: General Experimental Workflows.

References

Developing Analogs of 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of novel analogs of 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid. This document outlines detailed protocols for the synthesis of diverse analogs, methods for their biological evaluation, and an overview of the key signaling pathways they may modulate. The structural versatility of the benzothiophene core allows for a wide range of chemical modifications, leading to a diverse library of derivatives with distinct pharmacological profiles.[1] Benzothiophene derivatives have garnered significant attention for their potential as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[1][2]

I. Synthetic Protocols for Novel Analogs

The synthesis of analogs of this compound can be achieved through various chemical transformations. The following protocols provide detailed step-by-step procedures for the synthesis of representative analogs with modifications at the 3-position.

Protocol 1: Synthesis of 3-Amino-6-methoxy-1-benzothiophene-2-carboxylic acid Analog

This protocol describes the nucleophilic substitution of the 3-chloro group with an amino group.

Materials:

  • This compound

  • Sodium Azide (NaN₃)

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Hydrochloric acid (HCl), 1M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Azide Formation:

    • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in anhydrous THF (20 mL).

    • Add sodium azide (1.5 eq) to the solution.

    • Reflux the mixture for 24 hours. Monitor the reaction progress by TLC.

  • Reduction to Amine (Staudinger Reaction):

    • Cool the reaction mixture to room temperature.

    • Slowly add triphenylphosphine (1.2 eq) to the mixture. Nitrogen gas will evolve.

    • Stir the reaction mixture at room temperature for 8 hours.

    • Add water (5 mL) and stir for an additional 1 hour to hydrolyze the aza-ylide intermediate.

  • Work-up and Purification:

    • Remove the THF under reduced pressure using a rotary evaporator.

    • To the residue, add 1M HCl (30 mL) and wash with ethyl acetate (2 x 20 mL) to remove triphenylphosphine oxide.

    • Neutralize the aqueous layer with a saturated solution of sodium bicarbonate until a precipitate forms.

    • Extract the product with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel to obtain 3-Amino-6-methoxy-1-benzothiophene-2-carboxylic acid.

Protocol 2: Synthesis of 3-Hydrazinyl-6-methoxy-1-benzothiophene-2-carboxylic acid Analog

This protocol details the substitution of the 3-chloro group with a hydrazinyl group.

Materials:

  • This compound

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Büchner funnel and filter paper

Procedure:

  • Hydrazinolysis:

    • Suspend this compound (1.0 eq) in ethanol (30 mL) in a 100 mL round-bottom flask.

    • Add hydrazine hydrate (5.0 eq) dropwise to the suspension.

    • Heat the mixture to reflux and maintain for 12 hours. Monitor the reaction by TLC.

  • Isolation of Product:

    • Cool the reaction mixture to room temperature.

    • The product will precipitate out of the solution.

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold ethanol (2 x 10 mL).

    • Dry the product under vacuum to yield 3-Hydrazinyl-6-methoxy-1-benzothiophene-2-carboxylic acid.

Protocol 3: Synthesis of 3-Alkyl/Aryl-6-methoxy-1-benzothiophene-2-carboxylic acid Analogs via Suzuki Coupling

This protocol describes a palladium-catalyzed Suzuki coupling to introduce various alkyl or aryl groups at the 3-position.

Materials:

  • This compound

  • Alkyl- or Aryl-boronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • Triphenylphosphine (PPh₃, 0.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • 1,4-Dioxane

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a 100 mL round-bottom flask, combine this compound (1.0 eq), the corresponding alkyl- or aryl-boronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

    • Add a 3:1 mixture of 1,4-dioxane and water (20 mL).

  • Coupling Reaction:

    • Heat the mixture to 90 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 16 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Add water (30 mL) and extract with ethyl acetate (3 x 30 mL).

    • Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 3-Alkyl/Aryl-6-methoxy-1-benzothiophene-2-carboxylic acid analog.

II. Biological Evaluation Protocols

The following are detailed protocols for assessing the biological activity of the newly synthesized analogs.

Protocol 4: Anticancer Activity Screening using MTT Assay

The MTT assay is a colorimetric method to assess cell viability and proliferation.[1]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Synthesized benzothiophene analogs

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare stock solutions of the synthesized analogs in DMSO.

    • Treat the cells with various concentrations of the compounds (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO only).

    • Incubate for 48-72 hours.[1]

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.[1]

    • Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration that inhibits cell growth by 50%) for each compound.

Protocol 5: Assessment of STING Pathway Activation

The Stimulator of Interferon Genes (STING) pathway is crucial for innate immunity and can trigger anti-tumor responses.[1] This protocol uses a reporter cell line to measure STING activation.

Materials:

  • THP-1 Dual™ reporter cells (InvivoGen)

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • 96-well plates

  • Synthesized benzothiophene analogs

  • QUANTI-Luc™ assay reagent

  • Luminometer

Procedure:

  • Cell Seeding:

    • Plate THP-1 Dual™ reporter cells in a 96-well plate at a density of 5 x 10⁴ cells per well.

  • Compound Treatment:

    • Treat the cells with various concentrations of the benzothiophene analogs.

    • Incubate the cells for 24 hours.[1]

  • Luciferase Assay:

    • Add QUANTI-Luc™ reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.[1] An increase in luminescence indicates activation of the STING pathway.

Protocol 6: Evaluation of STAT3 Signaling Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein in cancer cell signaling. This protocol uses a Western blot to assess the phosphorylation status of STAT3.

Materials:

  • Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231)

  • Complete cell culture medium

  • 6-well plates

  • Synthesized benzothiophene analogs

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Western blot apparatus

  • Primary antibodies (anti-p-STAT3, anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the synthesized analogs at various concentrations for a specified time (e.g., 6-24 hours).

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification and Western Blotting:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4 °C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualization and Analysis:

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the ratio of phosphorylated STAT3 to total STAT3.

III. Data Presentation

Quantitative data from the biological assays should be summarized in clear and structured tables for easy comparison of the analogs.

Table 1: Anticancer Activity of 3-Substituted-6-methoxy-1-benzothiophene-2-carboxylic acid Analogs

Compound ID3-SubstituentMCF-7 GI₅₀ (µM)A549 GI₅₀ (µM)MDA-MB-231 GI₅₀ (µM)
Parent -Cl15.222.518.9
Analog 1 -NH₂8.712.19.5
Analog 2 -NHNH₂5.48.96.1
Analog 3 -Phenyl12.318.714.2
Analog 4 -Methyl25.130.428.3
Doxorubicin (Positive Control)0.050.080.06

Table 2: STING Pathway Activation by Benzothiophene Analogs

Compound IDConcentration (µM)Fold Increase in Luciferase Activity
Analog 5 104.2
Analog 6 101.5
cGAMP 1015.0
Vehicle -1.0

Table 3: Inhibition of STAT3 Phosphorylation

Compound IDConcentration (µM)% Inhibition of p-STAT3
Analog 7 1075
Analog 8 1030
Stattic 1090
Vehicle -0

IV. Visualization of Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex signaling pathways and experimental workflows.

experimental_workflow cluster_synthesis Analog Synthesis cluster_bioeval Biological Evaluation cluster_data Data Analysis start This compound sub Substitution Reactions (NH2, N2H3, etc.) start->sub coup Suzuki Coupling (Alkyl/Aryl) start->coup analogs Diverse Analogs sub->analogs coup->analogs mtt MTT Assay (Anticancer) analogs->mtt sting STING Reporter Assay analogs->sting stat3 STAT3 Western Blot analogs->stat3 gi50 GI50 Determination mtt->gi50 pathway_act Pathway Activation/ Inhibition Analysis sting->pathway_act stat3->pathway_act sar Structure-Activity Relationship (SAR) gi50->sar pathway_act->sar

Caption: Experimental workflow for the development of novel benzothiophene analogs.

sting_pathway cluster_activation STING Activation cluster_response Anti-Tumor Response agonist Benzothiophene Analog (Agonist) sting STING agonist->sting binds tbk1 TBK1 sting->tbk1 recruits & activates irf3 IRF3 tbk1->irf3 phosphorylates p_irf3 p-IRF3 irf3->p_irf3 nucleus Nucleus p_irf3->nucleus translocates to ifn Type I Interferons (IFN-β) nucleus->ifn induces transcription immune_cells Immune Cell Recruitment ifn->immune_cells tumor_apoptosis Tumor Cell Apoptosis ifn->tumor_apoptosis

Caption: Simplified STING signaling pathway activated by benzothiophene agonists.

stat3_pathway cluster_inhibition STAT3 Inhibition cluster_outcome Cellular Outcome inhibitor Benzothiophene Analog (Inhibitor) stat3 STAT3 inhibitor->stat3 inhibits phosphorylation receptor Cytokine Receptor jak JAK receptor->jak activates jak->stat3 phosphorylates p_stat3 p-STAT3 stat3->p_stat3 dimer p-STAT3 Dimer p_stat3->dimer dimerizes nucleus Nucleus dimer->nucleus translocates to gene_exp Gene Expression (Proliferation, Survival) nucleus->gene_exp regulates apoptosis Apoptosis gene_exp->apoptosis prolif_inhibit Inhibition of Proliferation gene_exp->prolif_inhibit

Caption: STAT3 signaling pathway and its inhibition by benzothiophene analogs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the synthesis of 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Problem ID Question Possible Causes Recommended Solutions
SYN-001 Low to no conversion of the starting material, 6-methoxy-1-benzothiophene-2-carboxylic acid. 1. Inactive chlorinating agent (e.g., old or decomposed thionyl chloride).2. Insufficient reaction temperature or time.3. Presence of moisture in the reaction setup.1. Use freshly distilled or a new bottle of thionyl chloride.2. Gradually increase the reaction temperature and monitor the progress by TLC. Extend the reaction time if necessary.3. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
SYN-002 Formation of multiple unidentified byproducts observed on TLC. 1. Reaction temperature is too high, leading to decomposition or side reactions.2. The starting material is impure.3. The methoxy group might be susceptible to cleavage under harsh acidic conditions generated in situ.1. Maintain a lower reaction temperature and ensure slow, controlled addition of the chlorinating agent.[1] 2. Purify the starting material by recrystallization before use.3. Use a milder chlorinating agent or explore alternative synthetic routes if this persists.
SYN-003 The reaction appears complete by TLC, but the isolated yield is low. 1. Product loss during workup and extraction.2. Incomplete precipitation or crystallization during purification.3. The intermediate acid chloride is hydrolyzed back to the starting material during workup.1. Ensure proper phase separation during extraction and use an adequate amount of extraction solvent.2. Optimize the recrystallization solvent system and allow sufficient time for crystallization at low temperatures.3. Perform the workup under anhydrous or near-anhydrous conditions until the acid chloride is fully converted to the desired carboxylic acid.
SYN-004 The final product is difficult to purify and appears as an oil or waxy solid. 1. Presence of persistent impurities.2. The chosen recrystallization solvent is not optimal.1. Consider column chromatography for purification if recrystallization is ineffective.[1]2. Screen a variety of solvents or solvent mixtures for recrystallization. Common choices include ethanol, ethyl acetate/hexanes, or toluene.

Frequently Asked Questions (FAQs)

Q1: What is the recommended chlorinating agent for the synthesis of this compound?

A1: Thionyl chloride (SOCl₂) is a commonly used and effective chlorinating agent for the conversion of carboxylic acids to acid chlorides, which is a key step in this synthesis.[1] Phosphorus oxychloride (POCl₃) can also be used.[1]

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, should be used to achieve good separation between the starting material and the product. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the progression of the reaction.

Q3: What are the critical parameters to control for improving the yield?

A3: The critical parameters to control are:

  • Temperature: Low-temperature addition of the chlorinating agent is crucial to prevent side reactions. The reaction is then typically heated to reflux to ensure completion.[1]

  • Moisture: The reaction is sensitive to moisture, which can decompose the chlorinating agent and the intermediate acid chloride. All equipment should be thoroughly dried, and the reaction should be conducted under an inert atmosphere.

  • Purity of Reagents: The purity of the starting material and the chlorinating agent directly impacts the yield and purity of the final product.

Q4: What is the mechanism of chlorination using thionyl chloride?

A4: The reaction proceeds through the formation of an acyl chlorosulfite intermediate. The carboxylic acid attacks the sulfur atom of thionyl chloride, followed by the loss of a chloride ion. This intermediate then undergoes nucleophilic attack by the chloride ion at the carbonyl carbon, leading to the formation of the acid chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts.

Data Presentation

The following table summarizes the key experimental parameters for the synthesis of this compound.

ParameterRecommended Condition
Starting Material 6-methoxy-1-benzothiophene-2-carboxylic acid
Chlorinating Agent Thionyl chloride (SOCl₂)
**Molar Ratio (Starting Material:SOCl₂) **1 : 1.5 - 2.0
Solvent Toluene or Dichloromethane (DCM)
Reaction Temperature Initial addition at 0 °C, then reflux (Toluene: ~110°C, DCM: ~40°C)
Reaction Time 2 - 6 hours (monitor by TLC)
Purification Method Recrystallization or Column Chromatography

Experimental Protocols

Protocol 1: Synthesis of 3-Chloro-6-methoxy-1-benzothiophene-2-carbonyl chloride

Materials:

  • 6-methoxy-1-benzothiophene-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add 6-methoxy-1-benzothiophene-2-carboxylic acid (1.0 eq).

  • Add anhydrous toluene to the flask to create a suspension.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise to the stirred suspension over 30 minutes.

  • After the addition is complete, remove the ice bath and slowly heat the reaction mixture to reflux.

  • Maintain the reflux for 2-6 hours, monitoring the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 3-Chloro-6-methoxy-1-benzothiophene-2-carbonyl chloride, which can be used in the next step without further purification.

Protocol 2: Hydrolysis to this compound

Materials:

  • Crude 3-Chloro-6-methoxy-1-benzothiophene-2-carbonyl chloride

  • Tetrahydrofuran (THF)

  • Water

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Hydrochloric acid (HCl) (1M)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve the crude acid chloride from Protocol 1 in THF.

  • Slowly add water to the solution while stirring and cool in an ice bath to control the exothermic reaction.

  • Stir the mixture at room temperature for 1-2 hours to ensure complete hydrolysis.

  • Remove the THF under reduced pressure.

  • Add ethyl acetate to the residue and wash with saturated sodium bicarbonate solution to remove any unreacted starting material and HCl.

  • Separate the aqueous layer and acidify it with 1M HCl until a precipitate forms.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

Protocol 3: Purification by Recrystallization

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, or ethyl acetate/hexanes mixture)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.

  • If using a solvent mixture like ethyl acetate/hexanes, dissolve the solid in the more polar solvent (ethyl acetate) and then add the less polar solvent (hexanes) until the solution becomes slightly cloudy. Reheat to get a clear solution.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Dry the crystals under vacuum to obtain the pure this compound.

Visualizations

Synthesis_Pathway SM 6-methoxy-1-benzothiophene- 2-carboxylic acid INT 3-Chloro-6-methoxy-1-benzothiophene- 2-carbonyl chloride SM->INT SOCl₂, Toluene Reflux P 3-Chloro-6-methoxy- 1-benzothiophene- 2-carboxylic acid INT->P H₂O, THF

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_reagents Check Reagent Purity (Starting Material, SOCl₂) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time) start->check_conditions check_workup Analyze Workup & Purification start->check_workup impure_reagents Impure Reagents check_reagents->impure_reagents suboptimal_conditions Suboptimal Conditions check_conditions->suboptimal_conditions workup_loss Product Loss During Workup check_workup->workup_loss purify_sm Purify Starting Material impure_reagents->purify_sm Yes new_reagent Use Fresh SOCl₂ impure_reagents->new_reagent Yes optimize_temp Optimize Temperature & Time suboptimal_conditions->optimize_temp Yes optimize_purification Optimize Purification (Recrystallization/Chromatography) workup_loss->optimize_purification Yes

References

Technical Support Center: Synthesis of 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the potential side reactions during the synthesis of 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct method for the synthesis of this compound is through the electrophilic chlorination of the precursor, 6-methoxy-1-benzothiophene-2-carboxylic acid.[1] This reaction is typically carried out using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[1] The reaction involves the substitution of the hydrogen atom at the 3-position of the benzothiophene ring with a chlorine atom.

Q2: What are the most common side reactions to be aware of during this synthesis?

Researchers may encounter several side reactions that can affect the yield and purity of the final product. The principal side reactions include:

  • Over-chlorination: Introduction of more than one chlorine atom onto the benzothiophene ring.

  • Decarboxylation: Loss of the carboxylic acid group.

  • Oxidation of the Sulfur Atom: Formation of sulfoxides or sulfones.

  • Formation of Acid Chloride: Conversion of the carboxylic acid to an acyl chloride, which may or may not be the intended intermediate depending on the synthetic plan.

Q3: How can I minimize the formation of these side products?

Controlling the reaction conditions is crucial to minimize side reactions. Key parameters to monitor and optimize include:

  • Temperature: The chlorination reaction should be conducted at a controlled, low to moderate temperature to prevent unwanted side reactions.[1]

  • Stoichiometry of Reagents: Using the correct molar ratio of the substrate to the chlorinating agent is critical to avoid over-chlorination.

  • Reaction Time: Prolonged reaction times can lead to the formation of more side products. Monitoring the reaction progress by techniques like TLC or HPLC is recommended.

Q4: What purification methods are effective for removing impurities?

Post-reaction work-up and purification are essential to isolate the desired product in high purity. Common purification techniques include:

  • Extraction: To separate the product from the reaction mixture.[1]

  • Recrystallization: An effective method for removing impurities by dissolving the crude product in a suitable solvent at a high temperature and allowing it to crystallize as it cools.[1]

  • Column Chromatography: Useful for separating the desired product from closely related impurities.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired product - Incomplete reaction. - Significant formation of side products. - Loss of product during work-up and purification.- Monitor the reaction to completion using TLC or HPLC. - Optimize reaction conditions (temperature, reaction time, stoichiometry) to minimize side reactions. - Carefully perform extraction and purification steps to minimize product loss.
Presence of a significant amount of starting material - Insufficient chlorinating agent. - Low reaction temperature or short reaction time.- Ensure the correct stoichiometry of the chlorinating agent. - Gradually increase the reaction temperature or prolong the reaction time while monitoring for side product formation.
Detection of a product with a lower molecular weight than expected - Decarboxylation of the starting material or product.- Perform the reaction at a lower temperature. - Use a milder chlorinating agent if possible.
Presence of impurities with higher molecular weights - Over-chlorination (di- or tri-chlorinated products). - Dimerization or polymerization.- Use a stoichiometric amount of the chlorinating agent. - Add the chlorinating agent slowly to the reaction mixture. - Maintain a lower reaction temperature.
Product appears discolored (e.g., yellow or brown) - Presence of colored impurities, possibly from oxidation or decomposition.- Purify the product using recrystallization with activated charcoal or by column chromatography.[1]
Formation of an unexpected solid during the reaction - Precipitation of the starting material or product. - Formation of insoluble byproducts.- Ensure the chosen solvent is appropriate to keep all reactants and products in solution at the reaction temperature. - Analyze the precipitate to identify its composition.

Visualizing Reaction Pathways

To better understand the synthesis and potential side reactions, the following diagrams illustrate the key chemical transformations.

Synthesis_Pathway Start 6-methoxy-1-benzothiophene- 2-carboxylic acid Intermediate Electrophilic Attack by Chloronium Ion Start->Intermediate Chlorinating Agent (e.g., SOCl₂) Product 3-Chloro-6-methoxy-1-benzothiophene- 2-carboxylic acid Intermediate->Product Deprotonation

Caption: Main synthetic pathway to the target molecule.

Side_Reactions Start 6-methoxy-1-benzothiophene- 2-carboxylic acid OverChlorination Di-chlorinated Product Start->OverChlorination Excess Chlorinating Agent / High Temp. Oxidation Sulfoxide/Sulfone Derivative Start->Oxidation Oxidizing Conditions MainProduct 3-Chloro-6-methoxy-1-benzothiophene- 2-carboxylic acid Start->MainProduct Desired Reaction Decarboxylation 3-Chloro-6-methoxy- 1-benzothiophene MainProduct->Decarboxylation High Temperature

Caption: Potential side reactions during the synthesis.

Experimental Protocols

Synthesis of this compound

  • Reaction Setup: In a clean, dry, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 6-methoxy-1-benzothiophene-2-carboxylic acid in a suitable anhydrous solvent (e.g., dichloromethane, chloroform, or 1,2-dichloroethane).

  • Addition of Chlorinating Agent: Cool the solution in an ice bath. Slowly add a stoichiometric amount of the chlorinating agent (e.g., thionyl chloride) dropwise to the stirred solution. The addition should be controlled to maintain a low temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 40-50 °C). Monitor the progress of the reaction by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the excess chlorinating agent by slowly adding the reaction mixture to ice-water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system or by column chromatography on silica gel.

Analytical Methods for Purity Assessment

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor the reaction progress and assess the purity of the fractions during column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the final product and can be used to detect and quantify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can help in the identification of impurities by comparing the spectra with that of the starting material and known byproducts.

  • Mass Spectrometry (MS): Determines the molecular weight of the product and impurities, aiding in their identification.

This technical support guide is intended to provide general guidance. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.

References

Technical Support Center: Purification of 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: The primary impurities often stem from the starting materials and side reactions during the chlorination process. These can include:

  • Unreacted Starting Material: 6-methoxy-1-benzothiophene-2-carboxylic acid.

  • Over-chlorinated Products: Dichloro-substituted benzothiophene derivatives.

  • By-products from the Chlorinating Agent: Residuals from reagents like thionyl chloride or phosphorus oxychloride.[1]

  • Solvent Residues: Traces of solvents used in the reaction and work-up.

Q2: My purified product is off-white or yellowish. What could be the cause?

A2: The pure this compound is typically a white to off-white solid.[1] A yellowish tint can indicate the presence of residual impurities, which may be colored by-products from the chlorination reaction or degradation products. Further purification by recrystallization or column chromatography is recommended to improve the color and purity.

Q3: What are the recommended storage conditions for this compound?

A3: To maintain its stability and purity, the compound should be stored in a cool, dry, and well-ventilated area. It is advisable to keep it away from high temperatures, humidity, and sources of ignition.[1]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Product does not dissolve in the hot solvent. The chosen solvent is not suitable for your compound. The volume of the solvent may be insufficient.Select a more appropriate solvent or solvent system. Increase the volume of the solvent incrementally until the product dissolves.
Product "oils out" instead of crystallizing. The solution is supersaturated, or the cooling process is too rapid. The presence of impurities can also interfere with crystallization.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a small crystal of the pure compound can also help induce crystallization.
Low recovery of the purified product. The product has significant solubility in the cold solvent. Too much solvent was used.Place the crystallization flask in an ice bath to minimize solubility. Reduce the initial volume of the hot solvent used for dissolution.
Crystals are very fine or powder-like. The solution cooled too quickly.Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of the product from impurities. The chosen mobile phase is not optimal. The column was not packed properly.Perform thin-layer chromatography (TLC) with different solvent systems to determine the optimal mobile phase. Repack the column, ensuring a uniform and compact stationary phase.
The product is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
Cracking or channeling of the silica gel bed. The column was allowed to run dry. Improper packing of the column.Ensure the silica gel bed is always covered with the mobile phase. Repack the column carefully to avoid air bubbles and ensure a homogenous bed.
Streaking of spots on the TLC plate during fraction analysis. The sample is too concentrated. The compound may be acidic and interacting with the silica gel.Dilute the fractions before spotting on the TLC plate. Add a small amount of acetic acid to the mobile phase to suppress the ionization of the carboxylic acid group.

Experimental Protocols

Note: These are generalized protocols and may require optimization based on the specific impurity profile and scale of your experiment.

Recrystallization Protocol
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. Ideal solvents will dissolve the compound when hot but not when cold. Common solvents for carboxylic acids include ethanol, methanol, water, or mixtures like hexane/ethyl acetate.[2]

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol
  • Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable mobile phase that provides good separation between the desired product and impurities. A common starting point for benzothiophene derivatives is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into the chromatography column and allow it to pack uniformly, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dried silica-adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with the mobile phase. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Monitor the composition of each fraction using TLC.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.

Visual Guides

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography PureProduct Pure Product Recrystallization->PureProduct ColumnChromatography->PureProduct Analysis Purity Analysis (TLC, HPLC, NMR) PureProduct->Analysis

Caption: General workflow for the purification of this compound.

TroubleshootingDecisionTree Start Impure Product CheckPurity Assess Impurity Profile (TLC/NMR) Start->CheckPurity MajorImpurities Significant Impurities Present? CheckPurity->MajorImpurities MinorImpurities Trace Impurities Present? MajorImpurities->MinorImpurities No ColumnChromatography Perform Column Chromatography MajorImpurities->ColumnChromatography Yes Recrystallize Perform Recrystallization MinorImpurities->Recrystallize Yes AnalyzePurity Analyze Purity of Isolated Product Recrystallize->AnalyzePurity ColumnChromatography->AnalyzePurity Success Pure Product Obtained AnalyzePurity->Success Purity >98% Failure Impurities Still Present AnalyzePurity->Failure Purity <98% Reevaluate Re-evaluate Purification Strategy Failure->Reevaluate

Caption: Decision tree for troubleshooting the purification of this compound.

References

Technical Support Center: 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid. The following troubleshooting guides and FAQs are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

Proper storage is crucial to maintain the integrity of the compound. It should be stored in a cool, dry, and well-ventilated area.[1] To prevent potential degradation through oxidation or hydrolysis, keep the container tightly sealed and protected from air and moisture.[1] Avoid exposure to high temperatures, direct sunlight, and sources of ignition.[1]

Q2: What are the known incompatibilities of this compound?

This compound is incompatible with strong oxidizing agents and bases.[2] Contact with these substances can lead to vigorous reactions and degradation of the compound.

Q3: What are the primary safety concerns when handling this compound?

This compound is classified as an irritant.[3][4] It may cause skin, eye, and respiratory irritation.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.[1] All handling should be performed in a well-ventilated area or under a chemical fume hood.

Q4: My sample of this compound has changed color from white to off-white/yellowish. Is it degraded?

A color change from its typical white or off-white solid form can indicate the presence of impurities or degradation products.[1] It is recommended to assess the purity of the sample using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC), before proceeding with your experiment.

Q5: I am observing unexpected peaks in my chromatogram when analyzing the compound. What could be the cause?

Unexpected peaks may arise from several sources:

  • Degradation: The compound may have degraded due to improper storage or handling. Exposure to light, heat, or incompatible substances can initiate degradation.

  • Solvent Interaction: The compound might be reacting with the solvent. Ensure the chosen solvent is inert.

  • Contamination: The sample or the analytical system might be contaminated.

It is advisable to perform a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.[5][6]

Troubleshooting Guides

Issue: Poor Solubility or Precipitation During Experiment
  • Possible Cause: The compound may have limited solubility in the chosen solvent system. The methoxy group may enhance solubility in some organic solvents, but the overall molecule's characteristics will dictate its solubility profile.

  • Troubleshooting Steps:

    • Solvent Screening: Test the solubility in a range of solvents with varying polarities.

    • pH Adjustment: For aqueous solutions, the carboxylic acid group's ionization is pH-dependent. Adjusting the pH might improve solubility.

    • Co-solvents: Consider using a co-solvent system.

    • Gentle Warming: Gentle heating may aid dissolution, but be cautious as it can also accelerate degradation.

Issue: Inconsistent Results in Biological Assays
  • Possible Cause: The stability of the compound in the assay medium may be compromised. The compound could be degrading over the time course of the experiment.

  • Troubleshooting Steps:

    • Assess Stability in Assay Medium: Incubate the compound in the assay medium for the duration of the experiment and analyze for degradation at different time points using a stability-indicating method.

    • Control for Degradation: If degradation is observed, consider adding the compound to the assay at the last possible moment or using a fresh stock solution for each experiment.

    • Investigate Potential Interactions: The compound may interact with components of the assay medium.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[5][6]

Objective: To identify potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • A suitable organic solvent (e.g., acetonitrile, methanol)

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Methodology:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Incubate at room temperature for a defined period.

  • Oxidative Degradation: Dissolve the compound in a solution containing 3% H₂O₂. Keep the solution in the dark at room temperature for a defined period.

  • Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 70°C) for a defined period.[2]

  • Photolytic Degradation: Expose a solution of the compound to a light source with a specific wavelength (e.g., UV light at 254 nm or a combination of UV and visible light as per ICH Q1B guidelines).

  • Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a developed HPLC method to separate the parent compound from any degradation products.

Data Presentation

The results of a forced degradation study can be summarized in a table to provide a clear overview of the compound's stability under different conditions.

Table 1: Example Summary of Forced Degradation Results for this compound

Stress ConditionReagent/ConditionDurationTemperatureDegradation (%)Number of Degradants
Acid Hydrolysis0.1 M HCl24 hours60°C15%2
Base Hydrolysis0.1 M NaOH8 hours25°C40%3
Oxidation3% H₂O₂12 hours25°C25%2
Thermal (Solid)Dry Heat48 hours70°C5%1
Photolytic (Solution)UV/Vis Light24 hours25°C30%4

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results must be determined experimentally.

Visualizations

Logical Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of a new chemical entity like this compound.

cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Analysis & Reporting A Compound Synthesis & Purification B Characterization (NMR, MS, etc.) A->B C Literature Review (Related Structures) B->C D Design Forced Degradation Protocol C->D E Execute Stress Testing (Acid, Base, Oxidative, Thermal, Photo) D->E F Develop Stability-Indicating Analytical Method (e.g., HPLC) E->F G Identify & Characterize Degradation Products F->G H Propose Degradation Pathways G->H I Establish Storage & Handling Guidelines H->I

Caption: A logical workflow for the stability assessment of a chemical compound.

Potential Degradation Pathways

Based on the structure of this compound, the following diagram outlines potential degradation pathways that could be investigated.

cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis Parent This compound Decarboxylation Decarboxylation Product Parent->Decarboxylation -CO2 Dechlorination Dechlorination Product Parent->Dechlorination -Cl Sulfoxide Sulfoxide Formation Parent->Sulfoxide [O] Ring_Cleavage Ring Cleavage Products Parent->Ring_Cleavage hv Sulfone Sulfone Formation Sulfoxide->Sulfone [O]

Caption: Potential degradation pathways for the target compound.

References

Solubility issues of 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid during experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the known physical and chemical properties of this compound?

A1: this compound is a benzothiophene derivative.[1] It is typically a pale yellow amorphous powder and is classified as an irritant.[1][2] Key properties are summarized in the table below.

Q2: What is the expected solubility of this compound in aqueous solutions?

A2: Based on its chemical structure, this compound is predicted to have very low solubility in water.[3] This is a common characteristic of benzothiophene derivatives due to their hydrophobic nature.[3]

Q3: In which organic solvents is this compound likely to be soluble?

Q4: Are there any known biological activities for this compound or its derivatives?

A4: Derivatives of benzothiophene have been investigated for a range of biological activities, including as anti-inflammatory and anticancer agents.[1] Some benzothiophene carboxylate derivatives have been identified as allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BCKDK).

Troubleshooting Guides

This section provides guidance on common solubility-related problems encountered during in vitro assays.

Issue 1: The compound fails to dissolve in the aqueous assay buffer.

  • Cause: The concentration of the compound exceeds its aqueous solubility limit.

  • Solution:

    • Prepare a High-Concentration Stock Solution: Dissolve the compound in a minimal amount of a water-miscible organic solvent, such as 100% DMSO, to create a high-concentration stock solution (e.g., 10-50 mM).[4]

    • Serial Dilution: Perform serial dilutions of the stock solution into the aqueous assay buffer to achieve the desired final concentrations. Ensure the final concentration of the organic solvent is kept to a minimum (typically <0.5% v/v) to avoid affecting the biological assay.[4]

Issue 2: Precipitation is observed upon dilution of the DMSO stock solution into the aqueous buffer.

  • Cause: This phenomenon, known as "precipitation upon dilution," occurs when the compound's concentration in the final aqueous medium surpasses its thermodynamic solubility, even with a co-solvent.[4]

  • Troubleshooting Steps:

    • Lower the Final Concentration: The target concentration in the assay may be too high. If possible, reduce the final concentration of the compound.

    • Optimize Co-solvent Percentage: While DMSO is an effective solvent, its final concentration should be minimized. Experiment with different final DMSO concentrations (e.g., 0.1%, 0.25%, 0.5%) to find a balance that maintains solubility without impacting the assay.

    • Use a Different Co-solvent: In some cases, other organic solvents like ethanol or DMF, or a combination of solvents, may be more effective.

    • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can improve solubility. As a carboxylic acid, increasing the pH of the buffer may enhance the solubility of this compound.

    • Incorporate Solubilizing Agents: Consider the use of biocompatible surfactants or cyclodextrins at low concentrations in the final dilution to improve solubility.

Issue 3: Inconsistent or non-reproducible assay results.

  • Cause: Poor solubility can lead to inconsistent concentrations of the active compound in the assay, resulting in variable data.

  • Recommendations:

    • Visual Inspection: Always visually inspect your diluted solutions for any signs of precipitation before adding them to the assay.

    • Fresh Dilutions: Prepare fresh dilutions of the compound from the stock solution immediately before each experiment.

    • Sonication or Vortexing: Gentle vortexing or sonication of the stock solution before dilution can help ensure it is fully dissolved.

    • Kinetic Solubility Assessment: Perform a kinetic solubility assay in your specific assay buffer to determine the concentration at which the compound begins to precipitate over time.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₇ClO₃S[1][2]
Molecular Weight 242.68 g/mol [1][2]
Appearance Pale yellow amorphous powder[1]
Melting Point 290-296 °C[1]
Purity ≥ 98% (HPLC)[1]
Storage 0-8°C[1]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Equilibration: Allow the vial containing the lyophilized this compound to reach room temperature before opening to prevent moisture condensation.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 20 mM).

  • Dissolution: Vortex the vial for 2-3 minutes to aid dissolution. If necessary, briefly sonicate the vial in a water bath.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Kinase Assay with a Poorly Soluble Inhibitor

This protocol provides a general workflow for a kinase assay, such as one targeting a kinase in the mTOR or BCKDK signaling pathways.

  • Prepare Reagents:

    • Kinase enzyme in assay buffer.

    • Substrate (e.g., a specific peptide) and ATP in assay buffer.

    • This compound stock solution in DMSO.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Compound Dilution:

    • Perform serial dilutions of the inhibitor stock solution in DMSO.

    • Further dilute the DMSO solutions into the assay buffer to achieve the final desired concentrations. The final DMSO concentration should be consistent across all wells and typically below 0.5%.

  • Assay Procedure (in a 96- or 384-well plate):

    • Add the diluted inhibitor or vehicle control (DMSO in assay buffer) to the appropriate wells.

    • Add the kinase enzyme to all wells and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the kinase.

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Plate cluster_analysis Data Analysis Compound Lyophilized Compound Stock 20 mM Stock Solution Compound->Stock Dissolve DMSO 100% DMSO DMSO->Stock Diluted_Cmpd Diluted Compound (<0.5% DMSO) Stock->Diluted_Cmpd Serial Dilution in Assay Buffer Reaction Kinase Reaction Diluted_Cmpd->Reaction Kinase Kinase Enzyme Kinase->Reaction Sub_ATP Substrate + ATP Sub_ATP->Reaction Initiate Detection Detection Reagent Reaction->Detection Stop Readout Signal Readout Detection->Readout IC50 IC50 Determination Readout->IC50

Caption: Experimental workflow for a kinase inhibition assay.

mtor_pathway cluster_input Upstream Signals cluster_core Core mTORC1 Complex cluster_output Downstream Effects GrowthFactors Growth Factors mTORC1 mTORC1 GrowthFactors->mTORC1 Activate AminoAcids Amino Acids AminoAcids->mTORC1 Activate ProteinSynth Protein Synthesis mTORC1->ProteinSynth Promote CellGrowth Cell Growth mTORC1->CellGrowth Promote Inhibitor 3-Chloro-6-methoxy- 1-benzothiophene- 2-carboxylic acid (Hypothetical Target) Inhibitor->mTORC1 Inhibit

Caption: Hypothetical inhibition of the mTOR signaling pathway.

References

Technical Support Center: Optimizing Palladium-Catalyzed Benzothiophene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the palladium-catalyzed synthesis of benzothiophenes.

Frequently Asked Questions (FAQs)

Q1: My reaction is resulting in a low yield or fails to proceed. What are the common causes and how can I troubleshoot this?

A1: Low or no conversion of the starting material is a frequent issue in palladium-catalyzed reactions. The primary culprits are often related to the catalyst's activity, the reaction conditions, or the purity of your reagents.

A common sign of catalyst deactivation is the formation of a black precipitate, known as palladium black.[1] This occurs when the active Pd(0) catalyst agglomerates and loses its catalytic efficacy.[1] Several factors can contribute to this:

  • Oxygen Sensitivity: Some phosphine ligands are susceptible to oxidation, which leads to the precipitation of palladium.[1]

  • Ligand Instability: The ligand may not be stable under the reaction conditions, or an incorrect ligand-to-palladium ratio can leave the Pd(0) species unprotected.[1]

  • High Temperatures: Elevated temperatures can accelerate the decomposition of the catalyst.[1]

Troubleshooting Steps:

  • Degas Solvents and Reagents: It is crucial to thoroughly degas all solvents and reagents. This can be achieved through methods like the freeze-pump-thaw technique or by bubbling an inert gas, such as argon or nitrogen, through the reaction mixture.[1]

  • Verify Reagent Quality: Ensure that the palladium precursor and ligands are pure and have been stored under the correct conditions to prevent degradation.[1]

  • Optimize Ligand-to-Palladium Ratio: The ratio of ligand to palladium is critical for catalyst stability and activity. A screening of different ratios should be performed to identify the optimal conditions for your specific reaction.[1]

  • Adjust Reaction Temperature: If catalyst decomposition is suspected, consider running the reaction at a lower temperature.[1]

  • Systematic Screening of Parameters: If catalyst decomposition is not apparent, a systematic screening of other reaction parameters is recommended. This includes evaluating different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands (e.g., phosphines, N-heterocyclic carbenes), bases (e.g., K₂CO₃, Cs₂CO₃, pyridine), and solvents (e.g., Toluene, Dioxane, DMSO, DMA).[1]

Q2: I am observing significant amounts of homocoupling byproducts. How can I minimize their formation?

A2: Homocoupling is a prevalent side reaction where two identical molecules couple, for instance, two arylboronic acids or two benzothiophene molecules.[1][2] This reduces the yield of the desired cross-coupled product.

Strategies to Suppress Homocoupling:

  • Choice of Catalyst and Oxidant: The selection of the palladium catalyst and, if applicable, a co-catalyst or oxidant, can significantly influence the extent of homocoupling. For the direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids, studies have shown that certain combinations of palladium catalysts and copper salts as oxidants can minimize the formation of byproducts like 1,1'-biphenyl.[2][3]

  • Control of Reaction Conditions: Fine-tuning the reaction temperature, solvent, and base can also help to favor the desired cross-coupling pathway over homocoupling.

Q3: My reaction is not regioselective, leading to a mixture of isomers. How can I improve the selectivity?

A3: Achieving high regioselectivity, particularly in C-H functionalization reactions, can be challenging as the electronic and steric properties of different C-H bonds on the benzothiophene core can be similar.

Methods to Enhance Regioselectivity:

  • Utilize Directing Groups: The presence of certain substituents on the benzothiophene ring can direct the palladium catalyst to a specific position, thereby enhancing the selectivity of the C-H activation step.[1]

  • Ligand Modification: The steric and electronic properties of the ligand coordinated to the palladium center can influence which C-H bond is more accessible for activation. Bulky ligands, for example, may favor reaction at less sterically hindered positions.[1]

  • Addition of Additives: In some direct arylation reactions, the addition of pivalic acid (PivOH) has been demonstrated to improve reactivity and influence selectivity.[1]

  • Sequential Functionalization: If a one-pot reaction yields a mixture of isomers, a sequential approach may be more effective. For instance, performing a C3-arylation followed by a C2-arylation can provide a controlled route to 2,3-diarylbenzothiophenes.[1]

Data Presentation

Table 1: Optimization of Pd-Catalyzed C2 Arylation of Benzo[b]thiophene 1,1-Dioxide [2][3]

EntryPd Catalyst (10 mol %)Cu Salt (2.0 equiv)SolventYield (%)
1Pd(OAc)₂Cu(OAc)₂DMSO85
2PdCl₂Cu(OAc)₂DMSO62
3Pd(TFA)₂Cu(OAc)₂DMSO75
4Pd(OAc)₂CuCl₂DMSO45
5Pd(OAc)₂Cu(OTf)₂DMSO51
6Pd(OAc)₂Cu(OAc)₂DMF71
7Pd(OAc)₂Cu(OAc)₂Dioxane68

Reaction conditions: benzo[b]thiophene 1,1-dioxide (0.1 mmol), phenylboronic acid (0.3 mmol), Pd catalyst (10 mol %), Cu salt (2.0 equiv), and pyridine (3.0 equiv) in solvent (1.0 mL) at 100 °C for 20 h.

Table 2: Optimization of Pd(II)-Catalyzed Oxidative Heck Reaction [4][5]

EntryAg Salt (3.0 equiv)SolventPivOH (equiv)Yield (%)
1AgOAcAcOH-37
2AgOPivPivOH2.0 mL87
3AgOPivTHF3.095
4AgOPivTHF1.065

Reaction conditions: benzo[b]thiophene 1,1-dioxide (0.1 mmol), styrene (0.15 mmol), Pd(OAc)₂ (5 mol %), Ag salt (3.0 equiv), and PivOH in solvent (0.6 mL) at 80-120 °C for 12-24 h.

Experimental Protocols

General Procedure for C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides[2]
  • To a 10 mL Schlenk tube, add benzo[b]thiophene 1,1-dioxide derivative (0.2 mmol, 1.0 equiv), arylboronic acid (0.6 mmol, 3.0 equiv), Pd(OAc)₂ (4.4 mg, 10 mol %), Cu(OAc)₂ (145 mg, 0.8 mmol, 4.0 equiv), and pyridine (48 μL, 0.6 mmol, 3.0 equiv).

  • Add DMSO (1.0 mL) to the Schlenk tube under a nitrogen atmosphere.

  • Stir the resulting mixture at 100 °C for 20 hours.

  • After cooling to room temperature, dilute the reaction mixture with 10 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired C2-arylated benzothiophene 1,1-dioxide.

General Procedure for C-H Olefination of Thiophene 1,1-Dioxides[4][5]
  • In a nitrogen-filled glovebox, add the thiophene 1,1-dioxide derivative (0.2 mmol, 1.0 equiv), alkene (0.3 mmol, 1.5 equiv), Pd(OAc)₂ (2.2 mg, 5 mol %), AgOPiv (125 mg, 0.6 mmol, 3.0 equiv), PivOH (61 mg, 0.6 mmol, 3.0 equiv), and THF (1.2 mL) to a 10 mL Schlenk tube.

  • Stir the reaction mixture at 80 °C for 12 hours.

  • Filter the solution through a pad of Celite and wash the pad with 10 mL of dichloromethane.

  • Concentrate the filtrate, and purify the residue by column chromatography on silica gel to yield the desired product.

Visualizations

Troubleshooting_Workflow start Start: Low or No Conversion pd_black Is a black precipitate (Pd black) visible? start->pd_black catalyst_decomp Catalyst Decomposition pd_black->catalyst_decomp Yes screen_params Have you screened reaction parameters? pd_black->screen_params No catalyst_solutions 1. Degas solvents and reagents thoroughly. 2. Verify ligand/catalyst quality and ratio. 3. Lower reaction temperature. catalyst_decomp->catalyst_solutions param_solutions 1. Screen different ligands (e.g., phosphines, NHCs). 2. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, pyridine). 3. Screen different solvents (e.g., Toluene, Dioxane, DMSO). screen_params->param_solutions No catalyst_appropriate Is the catalyst precursor appropriate? screen_params->catalyst_appropriate Yes alt_route Consider alternative synthetic route or different coupling partners. catalyst_appropriate->alt_route Yes diff_pd_source Try a different Pd source (e.g., Pd(OAc)₂, Pd₂(dba)₃). catalyst_appropriate->diff_pd_source No

Caption: Troubleshooting workflow for low or no conversion in palladium-catalyzed benzothiophene synthesis.

Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd_II Pd(II) Precatalyst Pd_0 Active Pd(0) Species Pd_II->Pd_0 Reduction Ox_Add Oxidative Addition (R-X) Pd_0->Ox_Add Pd_II_Complex R-Pd(II)-X Complex Ox_Add->Pd_II_Complex Transmetal Transmetalation (Ar-M) Pd_II_Complex->Transmetal Pd_II_Ar_Complex R-Pd(II)-Ar Complex Transmetal->Pd_II_Ar_Complex Red_Elim Reductive Elimination Pd_II_Ar_Complex->Red_Elim Red_Elim->Pd_0 Regeneration Product Product (R-Ar) Red_Elim->Product RX Benzothiophene-X or Ar-X RX->Ox_Add ArM Organometallic Reagent (e.g., Ar-B(OH)₂) ArM->Transmetal

References

Preventing regioisomer formation in benzothiophene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Benzothiophene Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions for controlling regioselectivity and preventing the formation of unwanted regioisomers during their experiments.

Frequently Asked Questions (FAQs)

Here we address common questions and issues related to regioselectivity in benzothiophene synthesis.

Q1: My reaction is producing a mixture of 6- and 7-substituted benzothiophene isomers. How can I improve the regioselectivity to favor the 7-substituted product?

A1: The formation of regioisomeric mixtures on the benzene ring is a frequent challenge. The electronic properties of the starting material and the reaction mechanism are key in determining the substitution position. Several strategies can enhance regioselectivity for the 7-position:

  • Directed ortho-Metalation (DoM): This is a highly effective technique for achieving regiocontrol. By installing a directing metalation group (DMG), you can selectively deprotonate the adjacent C-H bond. For instance, converting a 7-hydroxybenzothiophene to its N,N-diethyl carbamate derivative directs lithiation specifically to the C6 position, which can be a key step in multi-step syntheses that ultimately yield a 7-substituted product with high regiocontrol.[1]

  • Choice of Starting Material: The inherent directing effects of substituents on the precursor are critical. Consider a synthetic route that begins with a precursor already containing a substituent that electronically favors functionalization at the 7-position.[1]

  • Reaction Conditions Optimization: Parameters like temperature, solvent, and the choice of base or catalyst can significantly influence regioselectivity. Lowering the reaction temperature, for example, can sometimes favor the formation of the thermodynamically more stable product.[1]

Q2: I am attempting a direct functionalization of the benzothiophene core and getting a mixture of C2 and C3 substituted products. How can I achieve C3-selectivity?

A2: Functionalization of the C3 position is significantly more challenging than at C2 due to the intrinsic electronic properties of the benzothiophene ring system, which favor electrophilic attack at C2.[2][3][4] However, modern metal-free methods have been developed to achieve complete C3 regioselectivity:

  • Interrupted Pummerer Reaction: This method utilizes readily accessible benzothiophene S-oxides as precursors. The reaction mechanism involves capturing a nucleophilic coupling partner (like a phenol or silane) and delivering it exclusively to the C3 position via a charge-accelerated[5][5]-sigmatropic rearrangement.[2][3][4] This approach avoids the need for directing groups and provides C3-arylated or -alkylated products with complete regioselectivity.[2][3]

Q3: Are there any reliable metal-free methods to synthesize substituted benzothiophenes with high regioselectivity from the outset?

A3: Yes, several metal-free approaches have been developed that build the benzothiophene core with excellent control over substituent placement.

  • Photocatalytic Radical Annulation: This method uses visible light and an organic dye (like Eosin Y) to catalyze the reaction of o-methylthio-arenediazonium salts with alkynes.[5][6] This process generates substituted benzothiophenes regioselectively under very mild conditions, avoiding the need for transition metals and high temperatures.[5][6]

  • Iodine-Catalyzed Cascade Reactions: Under solvent-free and metal-free conditions, iodine can catalyze the cascade reaction of substituted thiophenols with alkynes to afford benzothiophene derivatives in good yields.[6]

Q4: My desired regioisomers are proving very difficult to separate by standard silica gel column chromatography. What are my options?

A4: The similar polarity of regioisomers often complicates purification. If standard chromatography is ineffective, consider these alternatives:

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC typically offer much higher resolution than standard column chromatography. Method development to optimize the column, mobile phase, and gradient will be required.[1]

  • Derivative Formation: It may be possible to selectively react one isomer with a reagent to form a derivative with significantly different polarity, making separation easier. The original functionality can then be restored in a subsequent step.

  • Crystallization: If the product is a solid, fractional crystallization can sometimes be used to isolate the major isomer in a pure form.

Troubleshooting Guides & Data

This section provides in-depth solutions and comparative data to help you optimize your reactions for better regioselectivity.

Troubleshooting Low Regioselectivity in C-H Functionalization

If you are observing poor regioselectivity in a direct C-H functionalization reaction, a systematic approach to optimization is necessary. The following logical workflow can help diagnose and solve the issue.

G start Low Regioselectivity Observed (Mixture of Isomers) q1 Identify Isomers: C2 vs. C3 or Benzene Ring? start->q1 sub_c2c3 C2 vs. C3 Isomers q1->sub_c2c3 Thiophene Ring sub_benzene Benzene Ring Isomers (e.g., 6- vs. 7-) q1->sub_benzene Benzene Ring strat_c3 Goal: C3-Selectivity - Use Interrupted Pummerer Rxn - Explore C3-directing groups sub_c2c3->strat_c3 strat_c2 Goal: C2-Selectivity - Standard Electrophilic Add'n - Metal-catalyzed C-H activation sub_c2c3->strat_c2 strat_benzene Goal: Specific Benzene Isomer - Use Directed ortho-Metalation (DoM) - Modify Precursor Substituents - Optimize T°, Solvent, Catalyst sub_benzene->strat_benzene end Achieve High Regioselectivity strat_c3->end strat_c2->end strat_benzene->end

Caption: Troubleshooting workflow for low regioselectivity.

Comparative Data: Metal-Free C3-Arylation of Benzothiophene S-Oxides

The interrupted Pummerer reaction provides excellent yields and complete regioselectivity for C3-arylation. The following table summarizes representative results.[4]

EntryR¹ in S-OxidePhenol Coupling Partner (R²)ProductYield (%)
1H4-Bromophenol4b81
2H4-Iodophenol4c82
3HMethyl 4-hydroxybenzoate4d77
4H4-Nitrophenol4g80
55-NO₂Phenol4j76
65-Br2-Chlorophenol4l75

Data sourced from Shrives et al., Nat. Commun. 2017, 8, 14801.[4]

Key Experimental Protocols

Protocol 1: Regioselective Synthesis of a 7-Substituted Benzothiophene via Directed ortho-Metalation (DoM)

This protocol is a general guide for the regioselective functionalization at the C6 position of a 7-hydroxybenzothiophene derivative, a key strategy for accessing 7-substituted products.[1]

Step 1: Preparation of the Directing Group (O-Carbamate)

  • To a stirred solution of 7-hydroxybenzothiophene (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add pyridine (1.5 eq).

  • Slowly add N,N-diethylcarbamoyl chloride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract the product with DCM.

  • Purify the crude product by silica gel chromatography to yield N,N-diethyl-7-carbamoyloxy-1-benzothiophene.

Step 2: Directed ortho-Metalation and Electrophilic Quench

  • Prepare a flame-dried, three-necked round-bottom flask under an argon atmosphere, equipped with a magnetic stir bar and a thermometer.

  • Charge the flask with the N,N-diethyl-7-carbamoyloxy-1-benzothiophene (1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add freshly distilled N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 eq) dropwise.

  • Add sec-butyllithium (s-BuLi) (1.2 eq) dropwise, ensuring the internal temperature remains below -70 °C.

  • Stir the solution at -78 °C for 1-2 hours to form the C6-lithiated species.[1]

  • Add the chosen electrophile (e.g., iodine, N-iodosuccinimide) (1.5 eq), dissolved in a small amount of anhydrous THF if necessary, dropwise at -78 °C.

  • Stir for an additional 1-3 hours at -78 °C.

  • Quench the reaction by slowly adding a saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Perform a standard aqueous workup and purify the product by chromatography to obtain the 6-substituted-7-carbamoyloxy-benzothiophene.

Reaction Mechanisms Visualized

Understanding the reaction mechanism is crucial for controlling the outcome. Here are diagrams for two key regioselective transformations.

Mechanism of Directed ortho-Metalation (DoM)

The O-carbamate group coordinates to the lithium base, directing deprotonation to the adjacent ortho-position (C6) with high selectivity.

G sub 7-Carbamoyloxy-benzothiophene (Starting Material) base s-BuLi / TMEDA (Directed Base) sub->base Coordination & deprotonation at C6 intermediate C6-Lithiated Intermediate (Regioselective) base->intermediate electrophile Electrophile (E+) intermediate->electrophile Electrophilic quench product 6-E, 7-Carbamoyloxy-benzothiophene (Product) electrophile->product

Caption: Regiocontrol via Directed ortho-Metalation (DoM).

Mechanism of C3-Arylation via Interrupted Pummerer Reaction

This metal-free reaction proceeds through a specific cascade involving a[5][5]-sigmatropic rearrangement that ensures the substituent is delivered only to the C3 position.[4]

G s_oxide Benzothiophene S-Oxide activated Activated S-Oxide s_oxide->activated Activation (e.g., Ac₂O) capture Nucleophilic Capture (Phenol attacks Sulfur) activated->capture rearrange [3,3]-Sigmatropic Rearrangement capture->rearrange Delivers partner to C3 aromatize Aromatization (Loss of H₂O) rearrange->aromatize product C3-Arylated Benzothiophene aromatize->product

Caption: Mechanism for complete C3-regioselectivity.

References

Technical Support Center: Scaling Up the Synthesis of 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid, a key intermediate in pharmaceutical development. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process visualizations to assist in scaling up this synthesis from the lab to pilot plant and beyond.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the electrophilic chlorination of the precursor, 6-methoxy-1-benzothiophene-2-carboxylic acid.[1][2] This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride.[1] An alternative, milder method involves the use of sodium hypochlorite (NaOCl).

Q2: I am experiencing low yields in the chlorination step. What are the likely causes and how can I improve it?

A2: Low yields in the chlorination of benzothiophene derivatives can stem from several factors. Suboptimal reaction temperature is a primary concern; for instance, in chlorinations using sodium hypochlorite, temperatures below 55°C can lead to the formation of aldehyde byproducts instead of the desired chlorinated product. The choice of solvent and the efficiency of mixing are also critical, especially during scale-up, to ensure homogeneity. Incomplete reaction due to insufficient reagent or reaction time can also be a cause. Monitoring the reaction progress by TLC or HPLC is crucial to ensure completion.

Q3: What are the common byproducts in the chlorination of 6-methoxy-1-benzothiophene-2-carboxylic acid with thionyl chloride?

A3: When using thionyl chloride to convert carboxylic acids to acyl chlorides (a common intermediate step before hydrolysis to the final product), the primary byproducts are sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas.[3][4] It is essential to have a proper scrubbing system in place to handle these corrosive and toxic gases, especially on a larger scale. Incomplete reaction may also leave unreacted starting material.

Q4: Are there any specific safety precautions I should take when working with thionyl chloride on a large scale?

A4: Absolutely. Thionyl chloride is a corrosive and toxic substance that reacts violently with water. All operations should be conducted in a well-ventilated fume hood, and personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. An emergency shower and eyewash station should be readily accessible. For scale-up operations, a closed system is recommended to minimize exposure. Ensure all glassware and reactors are scrupulously dry to prevent exothermic reactions with water.

Q5: My final product is difficult to purify. What strategies can I employ for large-scale purification?

A5: Purification of this compound on a large scale can be challenging. Recrystallization is a common and effective method.[1] The choice of solvent is critical and may require some optimization. If the product is an oil or low-melting solid, column chromatography can be used, though it may be less practical for very large quantities. In such cases, converting the product to a crystalline salt, purifying the salt by recrystallization, and then regenerating the free acid can be an effective strategy.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis.

Problem Potential Cause Recommended Solution
Low yield of 6-methoxy-1-benzothiophene-2-carboxylic acid (Precursor) Incomplete cyclization of the starting materials.Ensure the use of a suitable acid catalyst, such as polyphosphoric acid or methanesulfonic acid, and optimize the reaction temperature and time. Monitor the reaction by TLC or HPLC to confirm completion.
Formation of isomeric byproducts.The cyclization reaction can sometimes yield a mixture of regioisomers. Purification by fractional crystallization or column chromatography may be necessary to isolate the desired 6-methoxy isomer.
Chlorination reaction is sluggish or incomplete. Insufficient activation of the chlorinating agent.If using thionyl chloride, ensure it is fresh and has not been decomposed by moisture. For sodium hypochlorite, adjusting the pH to the optimal range for HOCl formation (around pH 4-5) can improve reactivity.
Poor solubility of the starting material.Select a solvent in which the 6-methoxy-1-benzothiophene-2-carboxylic acid has good solubility at the reaction temperature. For scale-up, ensure efficient stirring to maintain a homogeneous mixture.
Formation of unexpected byproducts during chlorination. Side reactions due to high temperature.Maintain careful temperature control, especially during the addition of the chlorinating agent. For exothermic reactions, ensure the reactor has adequate cooling capacity.
Reaction with solvent.Be cautious with certain solvents. For example, some organic solvents can react violently with strong chlorinating and oxidizing agents.
Difficulty in isolating the final product. Product oiling out during crystallization.Try different solvent systems or a combination of solvents. Seeding the solution with a small crystal of the pure product can sometimes induce crystallization.
Emulsion formation during aqueous workup.Add a brine wash to the workup procedure to help break the emulsion.

Experimental Protocols

Synthesis of 6-methoxy-1-benzothiophene-2-carboxylic acid (Precursor)

This protocol is based on the intramolecular cyclization of an α-(arylthio)acetophenone derivative.

Materials:

  • α-(3-methoxyphenylthio)-4-methoxyacetophenone

  • Methanesulfonic acid

  • Toluene

  • Heptane

  • 2-Propanol

Equipment:

  • Glass-lined reactor with overhead stirring, heating/cooling capabilities, and a Dean-Stark trap.

  • Filtration equipment

  • Drying oven

Procedure:

  • Charge the reactor with α-(3-methoxyphenylthio)-4-methoxyacetophenone and toluene.

  • Add methanesulfonic acid to the mixture.

  • Heat the reaction mixture to approximately 90°C and stir for 4 hours, removing any water that forms via the Dean-Stark trap.

  • Monitor the reaction for completion using HPLC.

  • Once the reaction is complete, add heptane to the mixture at 90°C and continue stirring for 1 hour.

  • Cool the mixture to 80°C and stir for an additional 3 hours to promote crystallization.

  • Add 2-propanol and stir for 30 minutes before cooling the mixture to 0°C.

  • Stir for 1 hour at 0°C, then filter the solid product.

  • Wash the filter cake with a cold mixture of toluene and 2-propanol.

  • Dry the product under vacuum at 60°C.

Parameter Value
Reactant Molar Ratio 1:1 (α-(3-methoxyphenylthio)-4-methoxyacetophenone : Methanesulfonic acid)
Reaction Temperature 90°C
Reaction Time 4 hours
Crystallization Temperature 0°C
Expected Yield ~80%
Synthesis of this compound

This protocol describes the chlorination of the precursor using thionyl chloride.

Materials:

  • 6-methoxy-1-benzothiophene-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Inert solvent (e.g., Dichloromethane or Toluene)

  • Aqueous base (e.g., Sodium bicarbonate solution)

  • Hydrochloric acid

Equipment:

  • Glass-lined reactor with overhead stirring, cooling capabilities, and a gas scrubber.

  • Addition funnel

  • Filtration equipment

  • Drying oven

Procedure:

  • Charge the reactor with 6-methoxy-1-benzothiophene-2-carboxylic acid and the inert solvent.

  • Cool the mixture to 0-5°C with stirring.

  • Slowly add thionyl chloride via the addition funnel, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction for completion by TLC or HPLC.

  • Once complete, carefully quench the reaction by slowly adding it to ice-cold water.

  • Separate the organic layer and wash it with a saturated sodium bicarbonate solution until the effervescence ceases, followed by a water wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or toluene).

Parameter Value
Reactant Molar Ratio 1 : 1.1-1.5 (Precursor : Thionyl Chloride)
Reaction Temperature 0-5°C (addition), then room temperature
Reaction Time 2-4 hours
Expected Yield Variable, typically >70%

Visualizations

Experimental Workflow for Synthesis

experimental_workflow cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis start_precursor α-(3-methoxyphenylthio)- 4-methoxyacetophenone cyclization Intramolecular Cyclization (Methanesulfonic Acid, Toluene, 90°C) start_precursor->cyclization crystallization_precursor Crystallization (Heptane, 2-Propanol) cyclization->crystallization_precursor precursor 6-methoxy-1-benzothiophene- 2-carboxylic acid crystallization_precursor->precursor chlorination Chlorination (Thionyl Chloride, 0°C to RT) precursor->chlorination Starting Material workup Aqueous Workup chlorination->workup purification Recrystallization workup->purification final_product 3-Chloro-6-methoxy-1-benzothiophene- 2-carboxylic acid purification->final_product

Caption: Workflow for the two-step synthesis of the target compound.

Troubleshooting Logic for Low Yield in Chlorination

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Chlorination Step incomplete_reaction Incomplete Reaction start->incomplete_reaction side_reactions Side Reactions start->side_reactions poor_mixing Poor Mixing (Scale-up) start->poor_mixing degradation Product/Reagent Degradation start->degradation monitor_reaction Monitor reaction (TLC/HPLC) Increase reaction time/reagent incomplete_reaction->monitor_reaction temp_control Optimize temperature control (e.g., slower addition) side_reactions->temp_control optimize_stirring Improve stirring efficiency (e.g., different impeller, higher speed) poor_mixing->optimize_stirring fresh_reagents Use fresh, dry reagents and inert atmosphere degradation->fresh_reagents

Caption: Troubleshooting guide for addressing low yield issues.

References

Technical Support Center: Troubleshooting Low Bioactivity of 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a structured approach to troubleshooting unexpectedly low bioactivity of 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid in your experiments. The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected activity of this compound in our cell-based assays. What are the potential primary causes?

A1: Low bioactivity of a test compound can stem from several factors. The most common issues can be categorized into three main areas: compound-specific properties, assay-related factors, and cell-based issues. It is crucial to systematically investigate each of these possibilities. A logical troubleshooting workflow is essential to pinpoint the exact cause.

Q2: How can we determine if the solubility of our compound is the limiting factor?

A2: Poor aqueous solubility is a frequent cause of low bioactivity in cell-based assays. If the compound precipitates in your culture medium, the effective concentration available to the cells will be much lower than the nominal concentration. We recommend performing a series of solubility tests in your specific assay medium.

Q3: Could the stability of this compound be an issue?

A3: Compound stability is another critical factor. The molecule may degrade in the assay medium over the course of your experiment, leading to a decrease in the concentration of the active compound. A stability analysis, for example, using HPLC over time, can help you assess this.

Q4: How do we know if the compound is even getting into the cells?

A4: Cell permeability is essential for a compound to reach its intracellular target. If this compound has low permeability, its intracellular concentration may be insufficient to elicit a biological response. While direct measurement of intracellular concentration can be complex, initial assessments can be made using in silico predictions or by comparing its activity in whole-cell versus cell-free (e.g., isolated enzyme) assays.

Q5: Is it possible that our choice of cell line is not appropriate for this compound?

A5: Absolutely. The target of your compound may not be present or may be expressed at very low levels in your chosen cell line. Furthermore, the cell line may have active efflux pumps that remove the compound from the cytoplasm. It is advisable to test the compound in a panel of cell lines, including those with known expression of the putative target.

Troubleshooting Guide

Step 1: Verify Compound Identity and Purity

Before troubleshooting bioactivity, it is imperative to confirm the identity and purity of your compound stock.

  • Action: Analyze your sample of this compound using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to confirm its chemical structure. Purity should be assessed by High-Performance Liquid Chromatography (HPLC).

Step 2: Assess Compound Solubility

Poor solubility can drastically reduce the effective concentration of the compound in your assay.

  • Action: Perform a solubility test in your specific cell culture medium. Prepare a dilution series and visually inspect for precipitation. You can also quantify the soluble fraction using HPLC.

Table 1: Hypothetical Solubility Data for this compound in RPMI-1640 + 10% FBS

Nominal Concentration (µM)Visual ObservationSoluble Concentration (µM) by HPLC
1Clear Solution1.0
5Clear Solution4.8
10Slight Haze7.2
25Visible Precipitate8.1
50Heavy Precipitate8.5

From this hypothetical data, it is clear that the compound's solubility is limited above ~7-8 µM in this medium.

Step 3: Evaluate Compound Stability

The compound may be degrading in the aqueous environment of your cell culture.

  • Action: Incubate the compound in your assay medium at 37°C for the duration of your experiment (e.g., 24, 48, 72 hours). Analyze the concentration of the parent compound at different time points using HPLC.

Table 2: Hypothetical Stability Data in RPMI-1640 + 10% FBS at 37°C

Incubation Time (hours)Remaining Parent Compound (%)
0100
2498.5
4897.2
7295.8

This hypothetical data suggests the compound is stable under these conditions.

Step 4: Investigate Cell Permeability and Efflux

If the compound is soluble and stable, it may not be efficiently entering the cells or could be actively removed.

  • Action 1: If you have a cell-free assay for the putative target (e.g., an isolated enzyme assay), compare the IC50 from the cell-free assay to the EC50 from your cell-based assay. A large discrepancy can suggest permeability issues.

  • Action 2: Test the compound in combination with known efflux pump inhibitors (e.g., verapamil for P-glycoprotein). A significant increase in bioactivity in the presence of an inhibitor would suggest the compound is a substrate for that efflux pump.

Step 5: Re-evaluate the Biological Hypothesis

If the above steps do not resolve the issue, it may be necessary to reconsider the initial hypothesis.

  • Action:

    • Target Expression: Confirm the expression of the putative target in your chosen cell line using techniques like Western Blot or qPCR.

    • Alternative Cell Lines: Test the compound in a panel of different cell lines.

    • Alternative Assays: Employ a different assay readout that might be more sensitive to the compound's effects.

Experimental Protocols

Protocol 1: Aqueous Solubility Assessment
  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Create a series of dilutions of the stock solution in your chosen cell culture medium (e.g., RPMI-1640 + 10% FBS) to achieve final nominal concentrations ranging from 1 µM to 50 µM. Ensure the final DMSO concentration is consistent across all samples and does not exceed 0.5%.

  • Incubate the solutions at 37°C for 2 hours to mimic assay conditions.

  • Visually inspect each solution for signs of precipitation.

  • For a quantitative assessment, centrifuge the samples at high speed (e.g., 14,000 rpm) for 20 minutes to pellet any precipitate.

  • Carefully collect the supernatant and analyze the concentration of the compound using a validated HPLC method.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Seed your chosen cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include appropriate controls (vehicle control, positive control).

  • Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • Add MTT reagent to each well and incubate for an additional 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the EC50.

Visualizations

Troubleshooting_Workflow start Low Bioactivity Observed check_purity Step 1: Verify Compound Identity & Purity start->check_purity purity_ok Purity >95%? check_purity->purity_ok check_solubility Step 2: Assess Aqueous Solubility solubility_ok Soluble at Test Concentration? check_solubility->solubility_ok check_stability Step 3: Evaluate Compound Stability stability_ok Stable for Assay Duration? check_stability->stability_ok check_permeability Step 4: Investigate Permeability & Efflux permeability_ok Permeable & Not Effluxed? check_permeability->permeability_ok re_evaluate Step 5: Re-evaluate Biological Hypothesis new_hypothesis Select New Cell Line or Revise Hypothesis re_evaluate->new_hypothesis purity_ok->check_solubility Yes resynthesize Resynthesize or Repurify Compound purity_ok->resynthesize No solubility_ok->check_stability Yes reformulate Reformulate or Lower Test Concentration solubility_ok->reformulate No stability_ok->check_permeability Yes modify_assay Modify Assay Conditions (e.g., shorter duration) stability_ok->modify_assay No permeability_ok->re_evaluate Yes use_inhibitors Use Efflux Pump Inhibitors permeability_ok->use_inhibitors No

Caption: A logical workflow for troubleshooting low compound bioactivity.

Experimental_Workflow start Start: Cell Seeding (96-well plate) adhesion Overnight Incubation (Cell Adhesion) start->adhesion compound_prep Prepare Compound Serial Dilutions adhesion->compound_prep treatment Add Compound to Cells compound_prep->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan Incubate for 2-4 hours (Formazan Formation) mtt_add->formazan solubilize Add Solubilization Buffer formazan->solubilize read Read Absorbance (570 nm) solubilize->read end End: Data Analysis (EC50 Calculation) read->end

Caption: Workflow for a standard MTT cell viability assay.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Compound 3-Chloro-6-methoxy-1- benzothiophene-2-carboxylic acid Compound->MEK  Hypothesized Inhibition Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: A hypothetical signaling pathway (MAPK) targeted by the compound.

Technical Support Center: Interpreting Complex NMR Spectra of Benzothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzothiophene and its derivatives. This resource provides troubleshooting guides and Frequently Asked Questions (FAQs) to help you interpret complex or unexpected Nuclear Magnetic Resonance (NMR) spectra encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why do the aromatic protons in my benzothiophene derivative's ¹H NMR spectrum show complex and overlapping signals?

A1: The rigid, fused-ring system of benzothiophene often leads to complex ¹H NMR spectra in the aromatic region (typically δ 7.0-8.5 ppm) for several reasons:

  • Small Chemical Shift Differences: The protons on the benzene and thiophene rings experience similar electronic environments, resulting in closely spaced chemical shifts.

  • Second-Order Effects: When the chemical shift difference (in Hz) between two coupling protons is not significantly larger than their coupling constant (J-value), second-order effects can occur. This leads to non-intuitive splitting patterns and intensities where the simple n+1 rule does not apply. The multiplets may appear to "lean" towards each other.[1]

  • Long-Range Couplings: Couplings over four or five bonds (⁴J or ⁵J) are common in aromatic systems and can further complicate the splitting patterns of proton signals.[2]

Q2: I am struggling to assign the quaternary carbons in my ¹³C NMR spectrum of a benzothiophene derivative. The signals are very weak. What can I do?

A2: It is common for quaternary carbon signals in ¹³C NMR spectra to be weaker than those of protonated carbons.[1] This is due to two main factors:

  • Lack of Nuclear Overhauser Effect (NOE): In proton-decoupled ¹³C NMR, the signal intensity of protonated carbons is enhanced by the NOE from attached protons. Quaternary carbons lack this enhancement and therefore appear weaker.[1]

  • Longer Relaxation Times (T₁): Quaternary carbons often have longer spin-lattice relaxation times.[1] If the relaxation delay in the NMR experiment is too short, these carbons may not fully relax between pulses, leading to weaker signals.

To improve the detection of quaternary carbons, you can:

  • Increase the number of scans.

  • Increase the relaxation delay (d1) in your acquisition parameters.

  • Perform a Heteronuclear Multiple Bond Correlation (HMBC) experiment, which detects correlations between protons and carbons over two or three bonds and is excellent for identifying quaternary carbons.[1]

Q3: How can I differentiate between the various aromatic protons on the benzothiophene core?

A3: A combination of 1D and 2D NMR techniques is often necessary for unambiguous assignment.

  • ¹H NMR Chemical Shifts and Coupling Constants: Protons on the thiophene ring (H2 and H3) often have distinct chemical shifts and a characteristic coupling constant (³J H2-H3 ≈ 5-6 Hz). Protons on the benzene ring will exhibit coupling patterns typical of substituted benzenes (e.g., ortho, meta, para couplings).

  • COSY (Correlation Spectroscopy): This experiment is invaluable for identifying proton-proton coupling networks.[1][3][4] Cross-peaks will connect protons that are scalar-coupled, allowing you to trace the connectivity within the benzene and thiophene rings.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can help identify protons that are close in space, which is particularly useful for confirming assignments of substituents and their proximity to protons on the benzothiophene core.

Troubleshooting Guides

Issue 1: Overlapping Aromatic Signals

Symptoms: The aromatic region of the ¹H NMR spectrum is a broad, unresolved hump, making it impossible to determine chemical shifts and coupling constants.

Troubleshooting Workflow:

start Overlapping Aromatic Signals check_shimming Check Instrument Shimming start->check_shimming rerun_spectrum Re-shim and Re-acquire Spectrum check_shimming->rerun_spectrum Poor shims check_concentration Check Sample Concentration check_shimming->check_concentration Good shims resolved_spectrum Resolved Spectrum rerun_spectrum->resolved_spectrum dilute_sample Dilute Sample and Re-acquire check_concentration->dilute_sample Too concentrated change_solvent Change NMR Solvent (e.g., to Benzene-d6) check_concentration->change_solvent Optimal concentration dilute_sample->resolved_spectrum higher_field Acquire Spectrum on a Higher Field Spectrometer change_solvent->higher_field Still overlapping change_solvent->resolved_spectrum run_2d_nmr Run 2D NMR Experiments (COSY, HSQC) higher_field->run_2d_nmr Still overlapping higher_field->resolved_spectrum run_2d_nmr->resolved_spectrum

Caption: Troubleshooting workflow for overlapping aromatic signals.

Detailed Steps:

  • Check Instrument Shimming: Poor shimming can lead to broad peaks. Re-shim the instrument and re-acquire the spectrum.[5]

  • Check Sample Concentration: Highly concentrated samples can lead to peak broadening and shifts due to intermolecular interactions.[5] Dilute the sample and re-acquire. A typical concentration is 5-10 mg in 0.6-0.7 mL of solvent.[1]

  • Change NMR Solvent: If the spectrum is crowded in a common solvent like CDCl₃, try re-running the sample in a different solvent, such as benzene-d₆. The anisotropic nature of benzene can induce significant chemical shift dispersion, often resolving overlapping signals.[1][5]

  • Use a Higher Field Spectrometer: A higher magnetic field strength will increase the chemical shift dispersion (in Hz), which can resolve overlapping multiplets.

  • Perform 2D NMR Experiments: Techniques like COSY and HSQC can help resolve individual signals by spreading them into a second dimension.[1]

Issue 2: Complex Splitting Patterns

Symptoms: A proton signal exhibits a more complex splitting pattern than predicted by the n+1 rule, considering only vicinal (three-bond) couplings.

Troubleshooting Workflow:

start Complex Splitting Pattern analyze_multiplet Expand and Analyze Multiplet start->analyze_multiplet measure_couplings Measure Coupling Constants (J) in Hz analyze_multiplet->measure_couplings identify_partners Look for Reciprocal Couplings in Other Multiplets measure_couplings->identify_partners consider_long_range Consider Long-Range Coupling (⁴J, ⁵J) identify_partners->consider_long_range No obvious partners assigned_structure Assigned Structure identify_partners->assigned_structure Partners found check_second_order Check for Second-Order Effects (Δν ≈ J) consider_long_range->check_second_order run_cosy Run COSY Experiment check_second_order->run_cosy homonuclear_decoupling Perform Homonuclear Decoupling run_cosy->homonuclear_decoupling homonuclear_decoupling->assigned_structure

Caption: Workflow for interpreting complex splitting patterns.

Detailed Steps:

  • Expand and Analyze the Multiplet: Zoom in on the multiplet of interest to clearly visualize all the lines.

  • Measure Coupling Constants: Use the NMR software to measure the distances (in Hz) between the lines to determine the coupling constants.[1]

  • Identify Coupling Partners: Look for identical coupling constants in other multiplets in the spectrum to identify the coupling partners.[1]

  • Consider Long-Range Coupling: In aromatic systems like benzothiophene, coupling across four or five bonds (⁴J or ⁵J) can occur, leading to additional splitting.[2]

  • Check for Second-Order Effects: If the chemical shift difference between coupling partners is small, the splitting pattern can become distorted. In such cases, simulation software may be needed for accurate analysis.

  • Run a COSY Experiment: This will definitively show which protons are coupled to each other.[1]

  • Perform Homonuclear Decoupling: This is a 1D NMR experiment where a specific proton resonance is irradiated. Any protons coupled to it will collapse into simpler multiplets, helping to unravel the coupling network.[1]

Data Presentation

Table 1: Typical ¹H NMR Chemical Shift Ranges for Unsubstituted Benzothiophene

ProtonChemical Shift (δ ppm) RangeMultiplicity
H-27.40 - 7.50dd
H-37.30 - 7.40dd
H-47.80 - 7.90d
H-57.30 - 7.40m
H-67.30 - 7.40m
H-77.80 - 7.90d

Note: Chemical shifts are highly dependent on the solvent and substituents.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Unsubstituted Benzothiophene

CarbonChemical Shift (δ ppm) Range
C-2126.0 - 127.0
C-3122.0 - 123.0
C-3a139.0 - 140.0
C-4124.0 - 125.0
C-5124.0 - 125.0
C-6123.0 - 124.0
C-7121.0 - 122.0
C-7a139.0 - 140.0

Note: Chemical shifts are highly dependent on the solvent and substituents.[6]

Table 3: Typical Proton-Proton Coupling Constants (J) in Benzothiophenes

CouplingValue (Hz)
³J H2-H35.0 - 6.0
³J H4-H57.0 - 9.0 (ortho)
³J H5-H66.5 - 8.5 (ortho)
³J H6-H77.0 - 9.0 (ortho)
⁴J H4-H61.0 - 3.0 (meta)
⁴J H5-H71.0 - 3.0 (meta)
⁵J H4-H70.5 - 1.0 (para)
⁴J H2-H7~0.7
⁵J H2-H6~0.5
⁵J H3-H7~0.7

Note: These are approximate values and can vary with substitution.[2]

Experimental Protocols

Protocol 1: NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the benzothiophene derivative for ¹H NMR (15-25 mg for ¹³C NMR) into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, Benzene-d₆).

  • Dissolution: Gently swirl or sonicate the vial to ensure the sample is fully dissolved. If solubility is an issue, gentle warming may be applied.

  • Filtering: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.[7]

  • Capping: Cap the NMR tube securely. Label the tube clearly.

Protocol 2: Acquiring 2D NMR Spectra (COSY, HSQC, HMBC)

The following provides a general overview. Specific parameters should be optimized for the instrument and sample.

1. COSY (Correlation Spectroscopy):

  • Purpose: To identify ¹H-¹H coupling networks.[1][3][4]

  • Setup: Load a standard COSY experiment parameter set.

  • Key Parameters:

    • Set the spectral width in both dimensions to cover all proton signals.

    • Acquire a sufficient number of scans (e.g., 2-8) per increment for good signal-to-noise.

    • Use a sufficient number of increments in the indirect dimension (t₁) for adequate resolution (e.g., 256-512).

  • Processing: Apply a sine or sine-squared window function in both dimensions before Fourier transformation.

2. HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To correlate proton signals with the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlations).[1][8][9]

  • Setup: Load a standard HSQC experiment parameter set.

  • Key Parameters:

    • Set the ¹H spectral width in F2 and the ¹³C spectral width in F1 to cover the respective chemical shift ranges.

    • Optimize the one-bond coupling constant (¹JCH) value (typically ~145 Hz for aromatic C-H).

  • Processing: Apply appropriate window functions before Fourier transformation.

3. HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To show correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations).[1][8] Crucial for assigning quaternary carbons.

  • Setup: Load a standard HMBC experiment parameter set.

  • Key Parameters:

    • Set the spectral widths for ¹H and ¹³C as in the HSQC experiment.

    • Optimize the long-range coupling constant value (ⁿJCH), typically set to 8-10 Hz.

  • Processing: Apply appropriate window functions before Fourier transformation.

Visualization of Experimental Workflow

cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_interpretation Structure Elucidation acquire_1h Acquire ¹H NMR interpret_1h Assign Proton Spin Systems acquire_1h->interpret_1h acquire_13c Acquire ¹³C NMR interpret_13c Identify Carbon Types acquire_13c->interpret_13c acquire_cosy Acquire COSY interpret_cosy Confirm ¹H-¹H Connectivity acquire_cosy->interpret_cosy acquire_hsqc Acquire HSQC interpret_hsqc Assign Protonated Carbons acquire_hsqc->interpret_hsqc acquire_hmbc Acquire HMBC interpret_hmbc Assign Quaternary Carbons & Connect Fragments acquire_hmbc->interpret_hmbc interpret_1h->acquire_cosy interpret_13c->acquire_hsqc interpret_hsqc->acquire_hmbc interpret_cosy->interpret_hmbc final_structure Propose Final Structure interpret_hmbc->final_structure sample_prep NMR Sample Preparation sample_prep->acquire_1h sample_prep->acquire_13c

Caption: A typical workflow for structure elucidation of benzothiophene derivatives using NMR.

References

Validation & Comparative

A Comparative Analysis of 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic Acid and Established Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential anti-inflammatory agent, 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid, against well-established nonsteroidal anti-inflammatory drugs (NSAIDs). Due to the limited publicly available data on the specific biological activity of this compound, this comparison is based on the known anti-inflammatory properties of structurally similar benzothiophene derivatives and a comprehensive review of the mechanisms and efficacy of widely used NSAIDs.

Introduction to this compound

This compound is a synthetic organic compound belonging to the benzothiophene class. While this specific molecule is commercially available as a chemical intermediate, its pharmacological profile as an anti-inflammatory agent is not extensively documented in peer-reviewed literature. However, the benzothiophene scaffold is a recognized pharmacophore in medicinal chemistry, with various derivatives exhibiting a range of biological activities, including anti-inflammatory effects.

Recent studies on related benzothiophene compounds provide a rationale for investigating the anti-inflammatory potential of this compound. For instance, a structurally similar compound, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), has demonstrated significant anti-inflammatory effects in a preclinical model of ulcerative colitis.[1] BT2 was found to ameliorate inflammatory symptoms by suppressing the activation of the mammalian target of rapamycin complex 1 (mTORC1) and reducing the expression of cyclooxygenase-2 (COX-2).[1] Furthermore, other research has identified bromo-benzothiophene carboxamides as potent and selective COX-2 inhibitors.[2][3] These findings suggest that this compound may also exert anti-inflammatory effects, potentially through the inhibition of key inflammatory mediators like COX enzymes.

Mechanism of Action of Known Anti-inflammatory Drugs

The majority of nonsteroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins from arachidonic acid. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.[4][5] There are two primary isoforms of the COX enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and is involved in physiological functions such as protecting the stomach lining and maintaining kidney function.[4]

  • COX-2: This isoform is typically induced by inflammatory stimuli and is responsible for the production of prostaglandins that contribute to inflammation and pain.[4]

Traditional NSAIDs, such as ibuprofen and diclofenac, are non-selective inhibitors of both COX-1 and COX-2.[4] While their inhibition of COX-2 is responsible for their anti-inflammatory and analgesic effects, the simultaneous inhibition of COX-1 can lead to undesirable side effects, most notably gastrointestinal issues.[4] In contrast, a newer class of NSAIDs, known as COX-2 inhibitors or "coxibs" (e.g., celecoxib), were developed to selectively target COX-2, thereby providing anti-inflammatory relief with a reduced risk of gastrointestinal complications.[6][7]

Quantitative Comparison of Anti-inflammatory Activity

The following table summarizes the anti-inflammatory activity of several well-known NSAIDs in common preclinical assays. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.

DrugAssaySpeciesIC50 / EfficacyReference
Ibuprofen Carrageenan-induced Paw EdemaRat44% inhibition at 100 mg/kg[4]
COX-1 Inhibition (in vitro)HumanIC50: 13 µM[4]
COX-2 Inhibition (in vitro)HumanIC50: 34 µM[4]
Diclofenac Carrageenan-induced Paw EdemaRat74.19% inhibition with 5 mg/kg Diclofenac + 200 mg/kg Ascorbic Acid[8]
COX-1 Inhibition (in vitro)OvineIC50: 1.8 µM[9]
COX-2 Inhibition (in vitro)OvineIC50: 0.03 µM[9]
Celecoxib Carrageenan-induced Paw EdemaRatSignificant inhibition (dose-dependent)[6]
COX-1 Inhibition (in vitro)HumanIC50: >100 µM[6]
COX-2 Inhibition (in vitro)HumanIC50: 0.04 µM[6]

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound and reference inhibitors (e.g., Ibuprofen, Celecoxib)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Cofactors (e.g., hematin, epinephrine)

  • Detection system to measure prostaglandin production (e.g., ELISA, LC-MS)

Procedure:

  • Prepare solutions of the test compound and reference inhibitors at various concentrations.

  • In a reaction vessel, combine the reaction buffer, cofactors, and the COX enzyme (either COX-1 or COX-2).

  • Add the test compound or reference inhibitor to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes at 37°C) to allow for binding to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Allow the reaction to proceed for a defined period (e.g., 2 minutes at 37°C).

  • Stop the reaction by adding a suitable agent (e.g., a solution of stannous chloride).

  • Quantify the amount of prostaglandin E2 (PGE2) or another prostaglandin product using a suitable detection method.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction without an inhibitor.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the compound concentration.

In Vivo Carrageenan-Induced Paw Edema Assay

This is a widely used animal model to evaluate the in vivo anti-inflammatory activity of a compound.

Materials:

  • Laboratory animals (typically rats or mice)

  • Carrageenan solution (e.g., 1% in saline)

  • Test compound and reference drug (e.g., Indomethacin, Diclofenac)

  • Vehicle for drug administration (e.g., saline, carboxymethyl cellulose)

  • Plethysmometer or calipers to measure paw volume/thickness

Procedure:

  • Acclimatize the animals to the laboratory conditions.

  • Administer the test compound or reference drug to the animals via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the induction of inflammation.

  • At time zero, inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.

  • Measure the volume or thickness of the carrageenan-injected paw at various time points after the injection (e.g., 1, 2, 3, 4, and 5 hours).

  • The degree of edema is calculated as the increase in paw volume or thickness compared to the baseline measurement taken before the carrageenan injection.

  • Calculate the percentage of inhibition of edema for the treated groups compared to a control group that received only the vehicle. The formula for calculating the percentage of inhibition is: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathways and Experimental Workflow

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_drugs Drug Intervention MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid PLA2 COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) PGH2_1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) PGH2_2->Prostaglandins_Inflammatory PLA2 Phospholipase A2 TraditionalNSAIDs Traditional NSAIDs (e.g., Ibuprofen, Diclofenac) TraditionalNSAIDs->COX1 Inhibits TraditionalNSAIDs->COX2 Inhibits COX2Inhibitors COX-2 Inhibitors (e.g., Celecoxib) COX2Inhibitors->COX2 Selectively Inhibits BenzothiopheneDerivative 3-Chloro-6-methoxy- 1-benzothiophene- 2-carboxylic acid (Hypothesized Target) BenzothiopheneDerivative->COX2 Potential Inhibition

Caption: Arachidonic acid cascade and mechanism of action of NSAIDs.

G cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis AnimalAcclimatization Animal Acclimatization (Rats/Mice) Grouping Grouping of Animals (Control, Standard, Test) AnimalAcclimatization->Grouping DrugAdmin Drug Administration (Vehicle, Standard Drug, Test Compound) Grouping->DrugAdmin InflammationInduction Inflammation Induction (Sub-plantar injection of Carrageenan) DrugAdmin->InflammationInduction After 30-60 min PawMeasurement Paw Volume/Thickness Measurement (at 0, 1, 2, 3, 4, 5 hours) InflammationInduction->PawMeasurement EdemaCalculation Calculation of Paw Edema PawMeasurement->EdemaCalculation InhibitionCalculation Calculation of Percentage Inhibition EdemaCalculation->InhibitionCalculation StatisticalAnalysis Statistical Analysis (e.g., ANOVA) InhibitionCalculation->StatisticalAnalysis

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Conclusion

While direct experimental evidence for the anti-inflammatory activity of this compound is currently lacking in the public domain, the demonstrated efficacy of structurally related benzothiophene derivatives as anti-inflammatory agents, particularly as COX-2 inhibitors, provides a strong rationale for its investigation. Should this compound exhibit potent and selective COX-2 inhibitory activity, it could represent a promising lead for the development of a new generation of anti-inflammatory drugs with an improved safety profile compared to traditional NSAIDs. Further in vitro and in vivo studies are warranted to elucidate the precise mechanism of action and to quantify the anti-inflammatory and analgesic efficacy of this compound. This would enable a more direct and quantitative comparison with established NSAIDs and could pave the way for its potential clinical development.

References

A Comparative Analysis of Benzothiophene Carboxylic Acid Derivatives in Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of benzothiophene carboxylic acid derivatives, highlighting their performance in anti-inflammatory, antibacterial, and anticancer applications. The following analysis is supported by experimental data and detailed methodologies to facilitate informed decisions in drug discovery and development.

Benzothiophene carboxylic acid and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique structural features allow for a wide range of biological activities, making them promising candidates for the development of novel therapeutics. This guide offers a comparative look at the efficacy of various derivatives, focusing on their anti-inflammatory, antibacterial, and anticancer properties.

Anti-inflammatory Activity: Targeting COX-2

A significant number of benzothiophene carboxylic acid derivatives have been investigated for their anti-inflammatory potential, with many acting as selective inhibitors of cyclooxygenase-2 (COX-2).[1][2] The selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[3][4][5]

Substituted bromo-benzothiophene carboxamides, for instance, have demonstrated potent analgesic and anti-inflammatory responses.[1] Certain derivatives within this class have been shown to attenuate nociception and inflammation at lower concentrations than the classical NSAID, ibuprofen.[1] Their mechanism of action involves not only the selective inhibition of COX-2 but also the disruption of the prostaglandin-E2-dependent positive feedback loop of COX-2 regulation.[1] This leads to a reduction in the levels of various inflammatory mediators.[1]

A series of 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives have also been synthesized and evaluated for their in vitro COX inhibitory potential.[6] Among these, several compounds were identified as potent and selective COX-2 inhibitors with IC50 values in the low micromolar range.[6]

Derivative ClassSpecific Derivative ExampleTargetIC50 (µM) for COX-2Selectivity Index (COX-1/COX-2)Reference
Bromo-benzothiophene carboxamidesDerivative 4COX-2Not specifiedSelective over COX-1[1]
Bromo-benzothiophene carboxamidesDerivative 6COX-2Not specifiedSelective over COX-1[1]
Bromo-benzothiophene carboxamidesDerivative 8COX-2Not specifiedSelective over COX-1[1]
2-phenyl-4,5,6,7-tetrahydro[b]benzothiophenesCompound 4aCOX-20.31183.8[6]
2-phenyl-4,5,6,7-tetrahydro[b]benzothiophenesCompound 4jCOX-21.4048.8[6]
2-phenyl-4,5,6,7-tetrahydro[b]benzothiophenesCompound 4kCOX-20.85>117.6[6]
2-phenyl-4,5,6,7-tetrahydro[b]benzothiophenesCompound 4qCOX-20.62>161.2[6]

Antibacterial Activity: A Spectrum of Efficacy

Benzothiophene carboxylic acid derivatives have also emerged as a promising class of antibacterial agents.[7][8][9][10][11] Studies have demonstrated their activity against a range of both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[10][12]

A novel class of tetrahydrobenzothiophene derivatives has been evaluated for bacterial growth inhibition.[7] Several compounds in this series exhibited moderate to good inhibitory activities against E. coli, P. aeruginosa, Salmonella, and S. aureus.[7] Notably, some derivatives showed antibacterial activity comparable or even superior to the commercial antibiotic ciprofloxacin against certain strains.[7] For instance, compounds 3b, 3c, 3j, and 3k displayed high activity against P. aeruginosa with MIC values ranging from 0.61 to 1.00 µM.[7]

Another study focused on benzothiophene acylhydrazones, which were screened against Staphylococcus aureus, including methicillin-resistant (MRSA) and daptomycin-resistant strains.[10] One derivative, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, showed a minimal inhibitory concentration (MIC) of 4 µg/mL against three different S. aureus strains.[10]

Derivative ClassSpecific Derivative ExampleBacterial StrainMIC (µM)Reference
TetrahydrobenzothiophenesCompound 3bP. aeruginosa0.61[7]
TetrahydrobenzothiophenesCompound 3cP. aeruginosa1.00[7]
TetrahydrobenzothiophenesCompound 3jP. aeruginosa0.82[7]
TetrahydrobenzothiophenesCompound 3kP. aeruginosa0.73[7]
TetrahydrobenzothiophenesCiprofloxacin (Control)P. aeruginosa1.51[7]
Benzothiophene Acylhydrazones(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideS. aureus ATCC 292134 µg/mL[10]
Benzothiophene Acylhydrazones(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideS. aureus SF8300 (MRSA)4 µg/mL[10]
Benzothiophene Acylhydrazones(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideS. aureus ST201716434 µg/mL[10]

Anticancer Activity: Targeting the RhoA/ROCK Pathway

The potential of benzothiophene carboxylic acid derivatives as anticancer agents is an active area of research.[13][14][15][16][17] One of the key mechanisms of action identified is the targeting of the RhoA/ROCK signaling pathway, which plays a crucial role in cellular processes that promote tumor growth and metastasis.[13][14][16]

A study on benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives, based on a known covalent inhibitor of RhoA, demonstrated significant anti-proliferative activity.[13][14] One compound, b19, was found to inhibit the proliferation, migration, and invasion of MDA-MB-231 breast cancer cells and promote their apoptosis.[13][14] The inhibitory activity was confirmed to be via the RhoA/ROCK pathway, as evidenced by the suppression of myosin light chain phosphorylation and the formation of stress fibers.[13][14][16]

Derivative ClassSpecific Derivative ExampleCancer Cell LineActivityReference
Benzo[b]thiophene-3-carboxylic acid 1,1-dioxideCompound b19MDA-MB-231Inhibited proliferation, migration, and invasion[13][14]
3-iodo-2-phenylbenzo[b]thiopheneIPBTMDA-MB-231EC50: 126.67 µM[15]
3-iodo-2-phenylbenzo[b]thiopheneIPBTHepG2EC50: 67.04 µM[15]
3-iodo-2-phenylbenzo[b]thiopheneIPBTCaco-2EC50: 63.74 µM[15]

Experimental Protocols

COX-2 Inhibition Assay (Fluorometric)

This assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.

  • Reagent Preparation : Prepare the COX assay buffer, COX probe, COX cofactor, and arachidonic acid solution as per the manufacturer's instructions.[18][19] Reconstitute the human recombinant COX-2 enzyme.[18][19]

  • Inhibitor Preparation : Dissolve the test benzothiophene carboxylic acid derivatives in a suitable solvent (e.g., DMSO) and then dilute to the desired concentration with the COX assay buffer.[18]

  • Assay Procedure :

    • To a 96-well plate, add the reaction mix containing COX assay buffer, COX probe, and COX cofactor.[19]

    • Add the test inhibitor solution to the sample wells and a known COX-2 inhibitor (e.g., Celecoxib) to the inhibitor control wells.[18]

    • Add the COX-2 enzyme solution to all wells except the background control.

    • Initiate the reaction by adding the arachidonic acid solution.[18][19]

  • Measurement : Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm.[18][19]

  • Data Analysis : Calculate the percentage of inhibition for each derivative compared to the control.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[20][21]

  • Inoculum Preparation : Prepare a standardized suspension of the test bacteria (e.g., to a 0.5 McFarland standard).[20]

  • Compound Dilution : Perform a serial two-fold dilution of the benzothiophene carboxylic acid derivatives in a suitable broth medium in a 96-well microtiter plate.[12]

  • Inoculation : Inoculate each well containing the diluted compounds with the standardized bacterial suspension.[20][21] Include positive (bacteria and broth), negative (bacteria and solvent), and sterility (broth only) controls.[20]

  • Incubation : Incubate the plates at 37°C for 18-24 hours.[20][21]

  • MIC Determination : The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[20][21]

Cell Migration and Invasion Assays (Transwell Assay)

These assays are used to assess the ability of cancer cells to migrate through a porous membrane (migration) or a membrane coated with an extracellular matrix (invasion).[22][23][24][25]

  • Chamber Preparation : For invasion assays, coat the upper surface of the Transwell insert membrane with a layer of Matrigel and allow it to solidify.[23][24] For migration assays, no coating is needed.[24]

  • Cell Preparation : Culture the cancer cells (e.g., MDA-MB-231) and then starve them in a serum-free medium.[22]

  • Assay Setup :

    • Place the Transwell inserts into the wells of a 24-well plate.

    • Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[24]

    • Add the cell suspension in a serum-free medium, with or without the test benzothiophene carboxylic acid derivatives, to the upper chamber of the insert.[22]

  • Incubation : Incubate the plate at 37°C in a CO2 incubator for a sufficient time to allow for cell migration/invasion (e.g., 20-24 hours).[24]

  • Analysis :

    • Remove the non-migrated/invaded cells from the upper surface of the membrane.[25]

    • Fix and stain the cells that have migrated/invaded to the lower surface of the membrane.[22]

    • Count the number of stained cells under a microscope.[22]

Signaling Pathways and Workflows

COX2_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Assay Reagents (Buffer, Probe, Cofactor) plate Add Reagents and Inhibitors to 96-well Plate reagents->plate enzyme Reconstitute COX-2 Enzyme enzyme->plate inhibitor Prepare Benzothiophene Derivative Solutions inhibitor->plate reaction Initiate Reaction with Arachidonic Acid plate->reaction measure Kinetic Fluorescence Measurement (Ex/Em 535/587 nm) reaction->measure calculate Calculate % Inhibition and IC50 Values measure->calculate

Figure 1: Workflow for COX-2 Inhibition Assay.

RhoA_ROCK_Signaling_Pathway GPCR GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP RhoA_GTP->RhoA_GDP GDP (via GAPs) ROCK ROCK RhoA_GTP->ROCK Activates MLCP MLCP ROCK->MLCP Inhibits MLC MLC ROCK->MLC Phosphorylates MLC_P MLC-P StressFibers Stress Fiber Formation Cell Contraction MLC_P->StressFibers MLCP->MLC_P Dephosphorylates MLC->MLC_P MigrationInvasion Cell Migration & Invasion StressFibers->MigrationInvasion BT_Derivative Benzothiophene Carboxylic Acid Derivative (e.g., b19) BT_Derivative->RhoA_GTP Inhibits

References

Unraveling the Structure-Activity Relationship of 3-Chloro-1-benzothiophene-2-carboxylic Acid Analogs as BDK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the inhibitory potential of 3-Chloro-6-substituted-1-benzothiophene-2-carboxylic acid analogs against Branched-chain α-ketoacid dehydrogenase kinase (BDK). This document provides a comprehensive analysis of available experimental data, detailed methodologies for key assays, and visual representations of the relevant biological pathways and experimental workflows.

Introduction

Benzothiophene derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] This guide focuses on a specific scaffold, 3-Chloro-1-benzothiophene-2-carboxylic acid, and its analogs, which have emerged as potent allosteric inhibitors of Branched-chain α-ketoacid dehydrogenase kinase (BDK).[2][3] BDK is a key mitochondrial enzyme that negatively regulates the activity of the branched-chain α-ketoacid dehydrogenase complex (BCKDC), the rate-limiting enzyme in the catabolism of branched-chain amino acids (BCAAs).[4] Dysregulation of BCAA metabolism has been implicated in various metabolic diseases, including maple syrup urine disease, and targeting BDK with small molecule inhibitors presents a promising therapeutic strategy.[2][3] This guide provides a comparative analysis of the structure-activity relationship (SAR) of these analogs, supported by experimental data, to aid in the rational design of novel and more potent BDK inhibitors.

Comparative Analysis of Inhibitory Activity

The inhibitory potential of 3-Chloro-6-substituted-1-benzothiophene-2-carboxylic acid analogs against BDK has been evaluated, with key findings summarized in the table below. The data is primarily derived from studies on analogs with varying substituents at the 6-position of the benzothiophene ring.

Compound ID3-Position Substituent6-Position SubstituentTargetIC50 (µM)Reference
BT2 ChloroChloroBDK3.19[2][3]
BT2F ChloroFluoroBDKNot explicitly quantified, but demonstrated activity[2][3]
Hypothetical AnalogChloroMethoxyBDKData not available

Key Observations from the Structure-Activity Relationship (SAR):

  • The presence of a halogen atom at the 3-position (chloro) appears to be a crucial determinant for BDK inhibitory activity.

  • Substitution at the 6-position with other halogens, such as chloro (in BT2) and fluoro (in BT2F), maintains potent inhibitory activity.[2][3]

  • While direct experimental data for a 6-methoxy substitution on the 3-chloro-1-benzothiophene-2-carboxylic acid scaffold is not currently available in the reviewed literature, the activity of the chloro and fluoro analogs suggests that this position is tolerant to substitution. Further studies are required to elucidate the specific impact of an electron-donating group like methoxy on the inhibitory potency.

BDK Signaling Pathway and Mechanism of Inhibition

BDK plays a pivotal role in regulating the catabolism of BCAAs (leucine, isoleucine, and valine). It acts by phosphorylating and thereby inactivating the E1α subunit of the BCKDC. This inhibition leads to an accumulation of BCAAs and their corresponding branched-chain α-keto acids (BCKAs). The 3-Chloro-1-benzothiophene-2-carboxylic acid analogs, such as BT2, act as allosteric inhibitors of BDK. Their binding to a site distinct from the ATP-binding pocket induces conformational changes in BDK, leading to its dissociation from the BCKDC and subsequent degradation.[2][3] This, in turn, prevents the phosphorylation of BCKDC, leading to its sustained activation and the subsequent breakdown of BCAAs.

BDK_Signaling_Pathway cluster_BCAA_Metabolism BCAA Catabolism cluster_Regulation Regulation of BCKDC Activity cluster_Inhibition Inhibitor Action BCAAs Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCAT Branched-Chain Amino Transferase (BCAT) BCAAs->BCAT Transamination BCKAs Branched-Chain α-Keto Acids (BCKAs) BCAT->BCKAs BCKDC Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC) BCKAs->BCKDC Oxidative Decarboxylation Metabolites Further Metabolism (e.g., Krebs Cycle) BCKDC->Metabolites BCKDC_P Inactive BCKDC-P BDK BDK (Branched-Chain α-Keto Acid Dehydrogenase Kinase) BDK->BCKDC Phosphorylation (Inhibition) PPM1K PPM1K (Phosphatase) PPM1K->BCKDC_P Dephosphorylation (Activation) Inhibitor 3-Chloro-1-benzothiophene- 2-carboxylic acid analogs Inhibitor->BDK Allosteric Inhibition

Caption: BDK signaling pathway in BCAA metabolism and the mechanism of inhibition by 3-Chloro-1-benzothiophene-2-carboxylic acid analogs.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and validation of research findings. Below is a representative protocol for an in vitro BDK enzyme inhibition assay, synthesized from available literature.

In Vitro BDK Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against BDK.

Materials:

  • Recombinant human BDK enzyme

  • Recombinant human BCKDC (E1/E2 subcomplex) as the substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration range would be from 100 µM down to 0.01 µM.

  • Assay Plate Preparation: Add 1 µL of the diluted test compounds or DMSO (as a control) to the wells of a 384-well plate.

  • Enzyme Addition: Dilute the recombinant BDK enzyme in the assay buffer to the desired concentration and add 2 µL to each well.

  • Substrate and ATP Addition: Prepare a mixture of the BCKDC substrate and ATP in the assay buffer. Add 2 µL of this mixture to each well to initiate the kinase reaction. The final ATP concentration should be at or near its Km for BDK.

  • Incubation: Incubate the plate at room temperature for a specified period, typically 60 minutes.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

BDK_Inhibition_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilution of test compounds Add_Compound Add compounds/DMSO to 384-well plate Compound_Prep->Add_Compound Reagent_Prep Prepare BDK enzyme, BCKDC substrate, and ATP Add_Enzyme Add BDK enzyme Reagent_Prep->Add_Enzyme Add_Substrate_ATP Add BCKDC substrate and ATP to start reaction Reagent_Prep->Add_Substrate_ATP Add_Compound->Add_Enzyme Add_Enzyme->Add_Substrate_ATP Incubate_Reaction Incubate at RT Add_Substrate_ATP->Incubate_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_Reaction->Add_ADP_Glo Incubate_1 Incubate at RT Add_ADP_Glo->Incubate_1 Add_Kinase_Detection Add Kinase Detection Reagent Incubate_1->Add_Kinase_Detection Incubate_2 Incubate at RT Add_Kinase_Detection->Incubate_2 Read_Luminescence Measure Luminescence Incubate_2->Read_Luminescence Calculate_IC50 Calculate IC50 values Read_Luminescence->Calculate_IC50

Caption: A generalized workflow for an in vitro BDK enzyme inhibition assay.

Conclusion

The 3-Chloro-1-benzothiophene-2-carboxylic acid scaffold represents a promising starting point for the development of novel BDK inhibitors. The available data on the 3,6-dichloro and 3-chloro-6-fluoro analogs demonstrates that halogen substitutions at the 6-position are well-tolerated and lead to potent inhibition. Further investigation into a broader range of substituents at this position, including the titular 6-methoxy group, is warranted to build a more comprehensive SAR profile. The detailed experimental protocol and pathway diagrams provided in this guide offer a valuable resource for researchers in this field to design and evaluate new analogs with potentially improved potency and selectivity for the treatment of metabolic disorders associated with aberrant BCAA metabolism.

References

In Vivo Efficacy Showdown: 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid vs. Ibuprofen

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

In the landscape of anti-inflammatory and analgesic drug development, the evaluation of novel compounds against established benchmarks is a critical step. This guide provides a comparative overview of the in vivo efficacy of the novel compound 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid and the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen.

Executive Summary:

Direct comparative in vivo studies evaluating the efficacy of this compound against ibuprofen are not available in the current body of scientific literature. While extensive data exists for ibuprofen in various animal models of inflammation and pain, published in vivo efficacy data for this compound in these standard models is scarce. This guide, therefore, presents a comprehensive summary of ibuprofen's in vivo performance as a benchmark and discusses the known anti-inflammatory potential of the broader class of benzothiophene derivatives to provide context for future research on this compound.

Ibuprofen: A Benchmark for Anti-inflammatory and Analgesic Efficacy

Ibuprofen is a well-characterized NSAID that exerts its effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition prevents the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a standard and widely used assay to assess the anti-inflammatory activity of new compounds.[2][3][4] In this model, the injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase is primarily driven by the production of prostaglandins.

Table 1: In Vivo Anti-inflammatory Efficacy of Ibuprofen in Carrageenan-Induced Paw Edema in Rats

Dose (mg/kg)Time Post-Carrageenan% Inhibition of EdemaReference
1003 hours82%[5]
100Not Specified~55% (granuloma inhibition)
403 hours66.46%[6]

Note: The results presented are from different studies and may not be directly comparable due to variations in experimental conditions.

In Vivo Analgesic Activity: Hot Plate Test

The hot plate test is a common method for evaluating the central analgesic effects of drugs.[7] The test measures the reaction time of an animal to a thermal stimulus, with an increase in latency indicating an analgesic effect.

Table 2: In Vivo Analgesic Efficacy of Ibuprofen in the Hot Plate Test in Rats

Dose (mg/kg)Time Post-AdministrationIncrease in Reaction Time (sec)Reference
10060 minutesSignificant increase vs. control
Not SpecifiedNot SpecifiedSignificant increase vs. control[8]

Note: The results presented are from different studies and may not be directly comparable due to variations in experimental conditions.

This compound and Benzothiophene Derivatives

Studies on related benzothiophene derivatives have shown promising anti-inflammatory and analgesic properties. For instance, certain substituted bromo-benzothiophene carboxamides have been reported to attenuate nociception and inflammation, potentially through the selective inhibition of COX-2.[11][12] Another derivative, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), has demonstrated therapeutic effects in a mouse model of ulcerative colitis by suppressing mTORC1 activation and modulating intestinal microbiota.[13] These findings suggest that the benzothiophene core structure is a promising starting point for the development of new anti-inflammatory and analgesic agents. However, it is crucial to note that these are different chemical entities, and their efficacy cannot be directly extrapolated to this compound.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding and guide future research, the following diagrams illustrate the mechanism of action of ibuprofen and a general workflow for in vivo efficacy studies.

ibuprofen_mechanism membrane Cell Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1_2 COX-1 & COX-2 arachidonic_acid->cox1_2 prostaglandins Prostaglandins (PGE2, etc.) cox1_2->prostaglandins inflammation Inflammation Pain Fever prostaglandins->inflammation ibuprofen Ibuprofen ibuprofen->inhibition

Caption: Mechanism of action of Ibuprofen.

in_vivo_workflow acclimatization Animal Acclimatization grouping Grouping and Baseline Measurement acclimatization->grouping dosing Drug Administration (Test Compound vs. Vehicle vs. Standard) grouping->dosing induction Induction of Inflammation/Pain (e.g., Carrageenan, Hot Plate) dosing->induction measurement Measurement of Efficacy Parameters (e.g., Paw Volume, Reaction Time) induction->measurement data_analysis Data Collection and Statistical Analysis measurement->data_analysis results Results and Conclusion data_analysis->results

Caption: General workflow for in vivo efficacy studies.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats
  • Animals: Wistar albino rats of either sex (150-200g) are typically used. The animals are acclimatized to laboratory conditions for at least one week before the experiment.

  • Grouping: Animals are divided into control, standard (e.g., ibuprofen), and test groups.

  • Baseline Measurement: The initial paw volume of the right hind paw of each rat is measured using a plethysmometer.[2]

  • Drug Administration: The test compound, vehicle (control), or standard drug (ibuprofen) is administered orally or intraperitoneally.

  • Induction of Edema: One hour after drug administration, 0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the right hind paw.[6]

  • Measurement of Edema: The paw volume is measured at specific time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.

Hot Plate Test in Rats
  • Animals: Wistar albino rats (150-200g) are used.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.

  • Baseline Reaction Time: The basal reaction time of each animal is recorded by placing it on the hot plate and noting the time taken to lick its paws or jump. A cut-off time (e.g., 15-20 seconds) is set to prevent tissue damage.

  • Drug Administration: The test compound, vehicle, or standard drug is administered.

  • Post-treatment Reaction Time: The reaction time is measured again at different time points (e.g., 30, 60, 90, and 120 minutes) after drug administration.

  • Evaluation: A significant increase in the reaction time compared to the baseline and the control group indicates an analgesic effect.

Conclusion and Future Directions

While ibuprofen remains a cornerstone in the management of pain and inflammation, the quest for novel therapeutics with improved efficacy and safety profiles is ongoing. The benzothiophene scaffold represents a promising area for the discovery of new anti-inflammatory and analgesic agents. However, to ascertain the therapeutic potential of this compound, rigorous in vivo studies are imperative. Future research should focus on evaluating this compound in standardized models, such as the carrageenan-induced paw edema and hot plate tests, to enable a direct and meaningful comparison with established drugs like ibuprofen. Such studies will be crucial in determining its potential as a lead candidate for further drug development.

References

Benchmarking 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid against other COX inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the potential cyclooxygenase (COX) inhibitory activity of 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid against established non-steroidal anti-inflammatory drugs (NSAIDs). Due to the absence of publicly available experimental data for this compound, this guide utilizes data from structurally related benzothiophene and thiophene derivatives to provide a potential performance benchmark. This comparison is intended to serve as a resource for researchers interested in the potential of novel benzothiophene scaffolds as selective COX inhibitors. The guide presents a summary of IC50 values, a detailed experimental protocol for COX inhibition assays, and visualizations of the COX signaling pathway and a typical experimental workflow.

Introduction to Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins. There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining platelet function.[1] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[1]

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting COX enzymes. Traditional NSAIDs, such as aspirin, ibuprofen, and naproxen, are non-selective and inhibit both COX-1 and COX-2. This non-selective inhibition can lead to undesirable side effects, most notably gastrointestinal issues, due to the inhibition of the protective functions of COX-1.[1] This has led to the development of a second generation of NSAIDs, known as coxibs (e.g., celecoxib, rofecoxib), which selectively inhibit COX-2, thereby reducing the risk of gastrointestinal complications.[1]

The benzothiophene scaffold has emerged as a promising structure in the design of novel anti-inflammatory agents.[2] This guide focuses on this compound, a compound with potential applications in pharmaceutical development, particularly in the realm of anti-inflammatory and analgesic agents.[3] Although direct experimental data on its COX inhibitory activity is not currently available, by examining the performance of structurally similar compounds, we can infer its potential as a COX inhibitor.

Comparative Analysis of COX Inhibitory Activity

The following table summarizes the 50% inhibitory concentration (IC50) values for a selection of established COX inhibitors and various benzothiophene/thiophene derivatives. The IC50 value is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor. The selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, is also presented to indicate the drug's preference for inhibiting COX-2 over COX-1. A higher SI value denotes greater COX-2 selectivity.

It is crucial to note that IC50 values can vary significantly depending on the specific experimental conditions, such as the enzyme source (e.g., human, ovine), substrate concentration, and assay format. The data presented here is for comparative purposes only.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Non-Selective NSAIDs
Aspirin~3.57[4]~29.3[4]~0.12
Ibuprofen12[5]80[5]0.15
Naproxen~35.48[6]~64.62[6]~0.55
COX-2 Selective Inhibitors (Coxibs)
Celecoxib82[5]6.8[5]12
Rofecoxib>100[5]25[5]>4
Benzothiophene/Thiophene Derivatives (for reference)
2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivative (4a)-0.31-
2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivative (4j)-1.40-
2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivative (4k)-0.82-
2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivative (4q)-0.45-
2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide (VIIa)>1000.29>344

Experimental Protocols

The following is a generalized protocol for an in vitro COX inhibition assay, based on commonly used methodologies. This protocol can be adapted to screen novel compounds, such as this compound, for their COX inhibitory activity.

In Vitro COX Inhibition Assay (Fluorometric Method)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • A fluorescent substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

  • Arachidonic acid (substrate)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Reference inhibitors (e.g., Celecoxib, Ibuprofen)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents and enzymes according to the manufacturer's instructions. Dilute the test compound and reference inhibitors to the desired concentrations in the assay buffer.

  • Assay Setup: In a 96-well black microplate, add the following to each well:

    • Assay Buffer

    • Heme

    • ADHP (fluorescent substrate)

    • COX-1 or COX-2 enzyme

    • Test compound or reference inhibitor (or vehicle control)

  • Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 535 nm excitation, 587 nm emission) in a kinetic mode for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Visualizing Key Pathways and Workflows

COX Signaling Pathway

The following diagram illustrates the central role of COX-1 and COX-2 in the conversion of arachidonic acid to prostaglandins, which are key mediators of physiological and pathological processes.

COX_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes PGH2->Prostaglandins_Thromboxanes Physiological_Functions Physiological Functions (e.g., Gastric Protection, Platelet Aggregation) Prostaglandins_Thromboxanes->Physiological_Functions Inflammation_Pain Inflammation & Pain Prostaglandins_Thromboxanes->Inflammation_Pain Stimuli Inflammatory Stimuli Stimuli->COX2

Caption: The COX signaling pathway illustrating the conversion of arachidonic acid.

Experimental Workflow for COX Inhibitor Screening

This diagram outlines a typical workflow for screening and characterizing potential COX inhibitors.

Experimental_Workflow Compound_Library Compound Library (e.g., 3-Chloro-6-methoxy- 1-benzothiophene-2-carboxylic acid) Primary_Screening Primary Screening (In vitro COX-1/COX-2 Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification (Potent & Selective Compounds) Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Secondary_Assays Secondary Assays (e.g., Cell-based assays) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

Caption: A generalized experimental workflow for screening COX inhibitors.

Conclusion

While direct experimental data for this compound is not yet available, the analysis of structurally related benzothiophene and thiophene derivatives suggests that this scaffold holds significant potential for the development of potent and selective COX-2 inhibitors. The data presented in this guide indicates that modifications to the benzothiophene core can lead to compounds with high affinity for the COX-2 enzyme.

Further experimental investigation is required to definitively characterize the COX inhibitory profile of this compound. The experimental protocol and workflows provided in this guide offer a framework for such an evaluation. The continued exploration of novel chemical scaffolds, such as the benzothiophenes, is crucial for the development of the next generation of safer and more effective anti-inflammatory therapies. Researchers are encouraged to use the information presented herein as a starting point for their investigations into this promising class of compounds.

References

Comparative Analysis of 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid: Insights from a Structurally Related Analog

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct cross-reactivity studies for 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid are not publicly available at this time. This guide provides a comparative analysis based on the known biological activities of a structurally similar compound, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), to offer potential insights into the target compound's pharmacological profile. All experimental data and pathways described herein pertain to BT2.

This comparison guide explores the biological activities of 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid, a close structural analog of this compound. The data presented focuses on the known inhibitory effects of BT2 on the mammalian target of rapamycin complex 1 (mTORC1) and myeloid cell leukemia-1 (Mcl-1), providing a potential, though unconfirmed, framework for understanding the cross-reactivity of the target compound.

Structural Comparison

While both compounds share the same core benzothiophene-2-carboxylic acid scaffold, they differ in their substitution patterns. This structural similarity suggests that they may interact with similar biological targets, although differences in substituent groups will influence their potency, selectivity, and pharmacokinetic properties.

CompoundStructureKnown Biological Targets (of Analog)
This compound ClC1=C(C(=O)O)S/C2=C/C(OC)=C\C=C12Not explicitly studied.
3,6-dichloro-benzo[b]thiophene-2-carboxylic acid (BT2) ClC1=C(C(=O)O)S/C2=C/C(Cl)=C\C=C12mTORC1, Mcl-1[1][2]

Biological Activity of the Analog: 3,6-dichloro-benzo[b]thiophene-2-carboxylic acid (BT2)

BT2 has been identified as a derivative of benzothiophene carboxylate that can suppress the activation of mammalian target of rapamycin complex 1 (mTORC1) associated with branched-chain amino acid (BCAA) catabolism.[1] It has also been characterized as an inhibitor of myeloid cell leukemia 1 (Mcl-1).[2]

A notable study demonstrated that BT2 significantly alleviates symptoms of ulcerative colitis in a mouse model by inhibiting mTORC1 activation and modulating intestinal microbiota.[1]

The following table summarizes the key findings from a study where BT2 was administered to mice with dextran sodium sulfate (DSS)-induced colitis.[1]

ParameterControl GroupDSS-Induced Colitis GroupDSS + BT2 (20 mg/kg) Group
Body Weight Change (%) No significant changeSignificant lossAmeliorated weight loss
Disease Activity Index (DAI) LowSignificantly elevatedSignificantly reduced
Colon Length NormalSignificantly shortenedSignificantly preserved
Pro-inflammatory Cytokine (IL-6) Level LowSignificantly elevatedSignificantly reduced
Anti-inflammatory Cytokine (IL-10) Level NormalDecreasedIncreased
p-S6/S6 Ratio (mTORC1 activity marker) LowSignificantly elevatedSignificantly reduced

Experimental Protocols

The following is a detailed methodology for a key experiment cited in the literature for the analog, BT2.

This model is widely used to induce experimental colitis that mimics aspects of human ulcerative colitis.

  • Animal Model: Male C57BL/6 mice are typically used.[3][4][5]

  • Induction of Acute Colitis: Mice are administered 3.5% (w/v) DSS in their drinking water ad libitum for a period of 7 days.[1] Control groups receive regular drinking water.

  • Treatment: The treatment group receives an oral administration of the test compound (e.g., 20 mg/kg of BT2) daily from the start of DSS administration.[1]

  • Monitoring: Key parameters are monitored daily, including body weight, stool consistency, and the presence of blood in the stool, to calculate the Disease Activity Index (DAI).[4][6]

  • Endpoint Analysis: At the end of the study period (e.g., day 8), mice are euthanized. The colons are excised, and their length is measured. Colon tissue samples are collected for histological analysis (e.g., H&E staining), and blood samples are taken to measure serum cytokine levels.[1][7]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mTORC1 signaling pathway, a key target of the analog BT2, and a typical workflow for evaluating a compound in a DSS-induced colitis model.

mTORC1_Signaling_Pathway Growth_Factors Growth Factors (e.g., Insulin) PI3K PI3K Growth_Factors->PI3K Nutrients Nutrients (e.g., Amino Acids) mTORC1 mTORC1 Nutrients->mTORC1 AKT AKT PI3K->AKT TSC_Complex TSC1/TSC2 AKT->TSC_Complex Rheb Rheb-GTP TSC_Complex->Rheb Rheb->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis BT2 BT2 (Analog) BT2->mTORC1 Inhibition

Caption: The mTORC1 signaling pathway, a target of the analog BT2.

DSS_Colitis_Workflow Start Start: C57BL/6 Mice Grouping Divide into Control, DSS, and DSS+Compound Groups Start->Grouping Treatment_Period 7-Day Treatment Period Grouping->Treatment_Period DSS_Admin Administer 3.5% DSS in Drinking Water Treatment_Period->DSS_Admin DSS & DSS+Cmpd Groups Compound_Admin Daily Oral Gavage of Test Compound Treatment_Period->Compound_Admin DSS+Cmpd Group Daily_Monitoring Daily Monitoring: - Body Weight - Stool Consistency - Fecal Blood (DAI) Treatment_Period->Daily_Monitoring Sacrifice Sacrifice on Day 8 Daily_Monitoring->Sacrifice Analysis Endpoint Analysis: - Colon Length - Histology - Cytokine Levels Sacrifice->Analysis

Caption: Workflow for DSS-induced colitis model and compound evaluation.

References

A Comparative Guide to the Synthesis Efficiency of Benzothiophene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzothiophene and its isomers are privileged scaffolds in medicinal chemistry and materials science. The efficiency of their synthesis is a critical factor in the development of novel therapeutics and functional materials. This guide provides an objective comparison of the synthesis efficiency of different benzothiophene isomers, focusing on the widely studied benzo[b]thiophene and its less stable counterpart, benzo[c]thiophene. We present quantitative data from various synthetic routes, detailed experimental protocols for key reactions, and a visual representation of a generalized workflow for efficiency comparison.

Comparing Synthetic Routes: Benzo[b]thiophene vs. Benzo[c]thiophene

The synthesis of benzothiophenes can be broadly categorized into several approaches, with palladium-catalyzed reactions and electrophilic cyclizations being among the most common for benzo[b]thiophenes. The synthesis of the less stable benzo[c]thiophene often relies on different strategies, such as the use of Lawesson's reagent on 1,2-diaroylbenzenes. The choice of synthetic route significantly impacts the overall efficiency, including yield, reaction time, and substrate scope.

Quantitative Comparison of Synthesis Efficiency

The following tables summarize quantitative data for the synthesis of benzo[b]thiophene and benzo[c]thiophene derivatives, offering a comparative look at the efficiency of different methods.

Table 1: Synthesis of Benzo[b]thiophene Derivatives

MethodStarting MaterialsProductCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Palladium-Catalyzed Sonogashira Coupling & Cyclizationo-Iodothioanisole, Terminal Acetylene2,3-Disubstituted Benzo[b]thiophenePd(PPh₃)₂Cl₂, CuI, Et₃NToluene8012~85-95[1]
Electrophilic Cyclizationo-(1-Alkynyl)thioanisole3-Iodo-2-substituted Benzo[b]thiopheneI₂CH₂Cl₂RT1>95[1]
Electrophilic Cyclization with DMTSFo-Alkynyl Thioanisole, Dimethyl(methylthio)sulfonium tetrafluoroborate3-(Methylthio)-2-substituted Benzo[b]thiopheneDMTSFCH₂Cl₂RT2488-99[2]
Palladium-Catalyzed Carbonylative Cyclization2-(Methylthio)phenylacetylenes, CO, AlcoholBenzo[b]thiophene-3-carboxylic EstersPdI₂, KIAlcohol1003657-83[3][4]
Friedel-Crafts Acylation2-Phenylbenzothiophene, Benzoyl Chloride3-Benzoyl-2-phenylbenzothiopheneAlCl₃CS₂Reflux2Good[5]

Table 2: Synthesis of Benzo[c]thiophene Derivatives

MethodStarting MaterialsProductCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Lawesson's Reagent1,2-Dibenzoylbenzene1,3-Diphenylbenzo[c]thiopheneLawesson's ReagentTolueneReflux170[6][7]
Phosphorus Pentasulfide1,2-Dibenzoylbenzene1,3-Diphenylbenzo[c]thiopheneP₄S₁₀, NaHCO₃MeCN30470[6]
Dehydrogenation1,2-Dihydrobenzo[c]thiopheneBenzo[c]thiophenePd/C or PtVapor Phase300--[8]
From 1,2-bis(halomethyl)benzene1,2-bis(halomethyl)benzene, Na₂S1,2-Dihydrobenzo[c]thiophene-----[8]
Wielsmeyer-Haack Reaction1,3-Di(thiophen-2-yl)benzo[c]thiophene5-Formyl-1,3-di(thiophen-2-yl)benzo[c]thiophenePOCl₃, DMF---Good[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic routes.

Protocol 1: Palladium-Catalyzed Sonogashira Coupling and Electrophilic Cyclization for 2,3-Disubstituted Benzo[b]thiophene[1]

Step A: Sonogashira Coupling of o-Iodothioanisole with a Terminal Acetylene

  • To a solution of o-iodothioanisole (1.0 mmol) and the terminal acetylene (1.2 mmol) in toluene (10 mL) is added triethylamine (3.0 mmol).

  • The solution is degassed with argon for 15 minutes.

  • Pd(PPh₃)₂Cl₂ (0.02 mmol) and CuI (0.04 mmol) are added, and the mixture is stirred at 80 °C for 12 hours under an argon atmosphere.

  • After completion, the reaction mixture is cooled to room temperature, diluted with diethyl ether, and washed with saturated aqueous NH₄Cl and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product, o-(1-alkynyl)thioanisole, is purified by flash column chromatography.

Step B: Electrophilic Cyclization

  • To a solution of the o-(1-alkynyl)thioanisole (1.0 mmol) in CH₂Cl₂ (10 mL) at room temperature is added a solution of iodine (1.1 mmol) in CH₂Cl₂ (5 mL) dropwise.

  • The reaction mixture is stirred at room temperature for 1 hour.

  • The reaction is quenched by the addition of saturated aqueous Na₂S₂O₃.

  • The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.

  • The resulting 2,3-disubstituted benzo[b]thiophene is purified by flash column chromatography.

Protocol 2: Synthesis of 1,3-Diphenylbenzo[c]thiophene using Lawesson's Reagent[6][7]
  • A mixture of 1,2-dibenzoylbenzene (1.0 mmol) and Lawesson's reagent (0.6 mmol) in anhydrous toluene (20 mL) is heated at reflux for 1 hour.

  • The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1,3-diphenylbenzo[c]thiophene.

Visualizing the Experimental Workflow

To provide a clear overview of the process for comparing the synthesis efficiency of benzothiophene isomers, a generalized experimental workflow is presented below using a Graphviz diagram. This diagram outlines the key stages from the selection of synthetic routes to the final comparative analysis.

G Generalized Workflow for Comparing Benzothiophene Synthesis Efficiency cluster_0 Route Selection & Synthesis cluster_1 Data Collection & Analysis cluster_2 Comparative Evaluation A Identify Target Isomers (e.g., Benzo[b]thiophene vs. Benzo[c]thiophene derivatives) B Select Diverse Synthetic Routes (e.g., Pd-catalyzed, Electrophilic Cyclization, Lawesson's Reagent) A->B C Perform Syntheses under Optimized Conditions B->C D Isolate and Purify Products C->D E Characterize Products (NMR, MS, etc.) D->E F Quantify Yield and Purity E->F H Tabulate Quantitative Data F->H G Record Reaction Parameters (Time, Temperature, etc.) G->H I Compare Efficiency Metrics (Yield, Atom Economy, E-Factor) H->I J Assess Substrate Scope and Limitations I->J K Publish Comparison Guide J->K G Simplified Signaling Pathway of a Benzothiophene-Based SERM cluster_0 Cellular Environment cluster_1 Nuclear Events cluster_2 Cellular Response A Benzothiophene-Based SERM (e.g., Raloxifene) B Estrogen Receptor (ER) A->B Binds C SERM-ER Complex D Translocation to Nucleus C->D E Binding to Estrogen Response Elements (EREs) on DNA D->E F Recruitment of Co-activators / Co-repressors E->F G Modulation of Gene Transcription F->G H Tissue-Specific Agonist/Antagonist Effects G->H

References

Head-to-head comparison of 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid with BT2 inhibitor.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative analysis of two benzothiophene derivatives: 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid and the well-characterized research compound, BT2 inhibitor (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid). While both molecules share a common structural scaffold, a significant disparity exists in the available scientific literature. BT2 has been extensively studied, revealing a dual mechanism of action as an inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BCKDK) and as a mitochondrial uncoupler. In contrast, this compound is primarily documented as a chemical intermediate with a notable absence of published biological activity data.

This comparison, therefore, juxtaposes the established biological profile of the BT2 inhibitor with the currently unpublished potential of this compound. The analysis is grounded in the comprehensive experimental data available for BT2 and a theoretical discussion of the structure-activity relationships that may govern the biological effects of its methoxy-substituted analog.

Introduction

Benzothiophene-2-carboxylic acid derivatives have emerged as a promising class of molecules with diverse biological activities. This guide focuses on a specific comparison between two such derivatives, aiming to provide researchers with a clear understanding of their known properties and potential therapeutic applications. The BT2 inhibitor, in particular, has garnered considerable attention for its role in modulating branched-chain amino acid (BCAA) metabolism and mitochondrial bioenergetics, with implications for metabolic diseases and heart failure.[1][2][3][4] The structural similarity of this compound to BT2 suggests it may possess related biological activities, although this remains to be experimentally verified.

Chemical and Physical Properties

A fundamental comparison begins with the chemical and physical properties of the two compounds.

PropertyThis compoundBT2 Inhibitor (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid)
Molecular Formula C₁₀H₇ClO₃SC₉H₄Cl₂O₂S
Molecular Weight 242.68 g/mol 247.10 g/mol
CAS Number 310390-60-434576-94-8
Appearance SolidCrystalline solid
Key Substituents 3-Chloro, 6-Methoxy3,6-Dichloro

Comparative Biological Activity

A direct experimental comparison of the biological activities of these two compounds is hampered by the lack of published data for this compound. The following sections detail the known activities of the BT2 inhibitor and offer a theoretical perspective on its methoxy-substituted counterpart.

BT2 Inhibitor: A Dual-Action Molecule

The BT2 inhibitor was initially identified as an allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BCKDK).[2][5] This inhibition leads to the activation of the branched-chain α-ketoacid dehydrogenase complex (BCKDC), promoting the catabolism of BCAAs.[5] More recent studies have unveiled a second, independent mechanism of action: BT2 acts as a mitochondrial uncoupler.[1][6][7] This property allows it to increase proton conductance across the inner mitochondrial membrane, independent of its effect on BCKDK.[6][7]

Quantitative Performance Data for BT2 Inhibitor:

ParameterValueReference
BCKDK IC₅₀ 3.19 µM[5]
Mcl-1 Kᵢ 59 µM[5]
Mitochondrial Uncoupling Potency Approximately 5-6 times less potent than 2,4-dinitrophenol (DNP)[3][6]
This compound: A Molecule of Untapped Potential

Currently, there is no publicly available experimental data detailing the biological activity of this compound. Its primary citation in the scientific literature is as a synthetic intermediate for potentially bioactive molecules.

Structure-Activity Relationship (SAR) Insights:

The structural difference between the two molecules lies at the 6-position of the benzothiophene ring: a chloro group in BT2 versus a methoxy group in the comparator. This substitution could significantly impact biological activity:

  • Electronic Effects: The chloro group is electron-withdrawing, while the methoxy group is electron-donating. This difference in electronic properties could influence the binding affinity of the molecule to its biological targets.

  • Lipophilicity: The substitution will also alter the overall lipophilicity of the molecule, which can affect its cell permeability and interaction with hydrophobic binding pockets.

  • Metabolic Stability: The methoxy group may be susceptible to metabolism (O-demethylation), potentially leading to a different pharmacokinetic profile compared to the more metabolically stable chloro group.

Given that BT2's activity as a mitochondrial uncoupler is linked to its properties as a lipophilic weak acid, the change to a methoxy group could modulate this effect.[1][6] Further experimental investigation is required to determine if this compound retains BCKDK inhibitory activity and/or functions as a mitochondrial uncoupler.

Signaling Pathways and Mechanisms of Action

The established mechanisms of action for the BT2 inhibitor are depicted below.

BT2 Inhibitor Signaling Pathways

BT2_Signaling cluster_bcaa BCAA Catabolism cluster_mito Mitochondrial Uncoupling BCAA BCAA BCKA BCKA BCKDC_inactive BCKDC (Inactive) BCKDC_active BCKDC (Active) BCKDK BCKDK Metabolites Metabolites IMM Inner Mitochondrial Membrane H_plus_gradient Proton Gradient ATP_Synthase ATP Synthase ATP ATP Heat Heat ROS ROS Production BT2 BT2 BT2->BCKDK BT2->H_plus_gradient

Caption: BT2 inhibitor's dual mechanism of action.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for assessing the key biological activities of compounds like the BT2 inhibitor.

BCKDK Inhibition Assay

A common method to determine the inhibitory potential of a compound against BCKDK is through a kinase activity assay.

BCKDK_Assay_Workflow start Start reagents Prepare reaction mix: - Recombinant BCKDK - BCKDC substrate - ATP start->reagents incubation Incubate with varying concentrations of test compound reagents->incubation detection Measure kinase activity (e.g., ADP-Glo assay) incubation->detection analysis Calculate IC50 value detection->analysis end End analysis->end

Caption: Workflow for BCKDK inhibition assay.

Mitochondrial Oxygen Consumption Rate (OCR) Assay

To assess mitochondrial uncoupling, the oxygen consumption rate of isolated mitochondria or intact cells can be measured using extracellular flux analysis.

OCR_Assay_Workflow start Start cell_prep Seed cells or prepare isolated mitochondria start->cell_prep baseline Measure basal OCR cell_prep->baseline compound_add Inject test compound baseline->compound_add ocr_measure Monitor changes in OCR compound_add->ocr_measure analysis Analyze data to determine uncoupling effect ocr_measure->analysis end End analysis->end

Caption: Workflow for mitochondrial OCR assay.

Conclusion

The BT2 inhibitor (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid) is a well-documented dual-action molecule that inhibits BCKDK and induces mitochondrial uncoupling. These activities have positioned it as a valuable tool for research in metabolic diseases. In stark contrast, this compound remains a compound with uncharacterized biological activity. While its structural similarity to BT2 provides a rationale for investigating its potential as a modulator of BCAA metabolism and mitochondrial function, direct experimental evidence is currently lacking. Future research, including in vitro and in vivo studies, is necessary to elucidate the biological profile of this compound and to determine if it represents a viable alternative or a distinct pharmacological agent compared to the BT2 inhibitor. This guide will be updated as new experimental data becomes available.

References

Validating the Mechanism of Action of 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid: A Comparative Guide to IRAK4 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid is a synthetic organic compound with potential therapeutic applications. While its precise mechanism of action is still under investigation, its structural similarity to other benzothiophene derivatives with demonstrated anti-inflammatory properties suggests it may target key signaling pathways involved in inflammation.[1][2][3][4] For instance, the related compound 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) has been identified as an inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BCKDK), playing a role in cellular metabolism and inflammation.[5][6][7][8][9]

This guide provides a comparative framework for validating the potential mechanism of action of this compound by examining it alongside a well-established class of anti-inflammatory agents: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. IRAK4 is a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response and the production of pro-inflammatory cytokines. Dysregulation of this pathway is implicated in numerous autoimmune and inflammatory diseases.

This document will detail the performance of known IRAK4 inhibitors, provide comprehensive experimental protocols for their validation, and visualize the key signaling pathways and experimental workflows. This comparative approach will provide researchers, scientists, and drug development professionals with a robust methodology for characterizing the potential anti-inflammatory mechanism of this compound and similar novel compounds.

Comparative Performance of IRAK4 Inhibitors

The efficacy of IRAK4 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in both biochemical and cellular assays. The following tables summarize the performance of several well-characterized IRAK4 inhibitors.

Table 1: Biochemical Potency of IRAK4 Inhibitors

Compound NameTargetAssay TypeIC50 (nM)
This compound IRAK4 (Hypothesized) Biochemical Kinase Assay Data Not Available
Zimlovisertib (PF-06650833)IRAK4Biochemical Kinase Assay0.2[10]
Zabedosertib (BAY 1834845)IRAK4Biochemical Kinase Assay3.55[10][11]
Emavusertib (CA-4948)IRAK4, FLT3Biochemical Kinase Assay9[12]
IRAK4-IN-4IRAK4, cGASBiochemical Kinase Assay2.8[10]
KME-2780IRAK1, IRAK4Biochemical Kinase Assay0.5 (for IRAK4)[10]
IRAK-1/4 Inhibitor IIRAK1, IRAK4Biochemical Kinase Assay200 (for IRAK4)[10]
IRAK-4 protein kinase inhibitor 2IRAK4Biochemical Kinase Assay4000[13]

Table 2: Cellular Potency of IRAK4 Inhibitors

Compound NameCell TypeStimulationMeasured EndpointIC50 (nM)
This compound PBMCs (Hypothesized) LPS TNF-α Inhibition Data Not Available
Zimlovisertib (PF-06650833)PBMCsR848IL-6 Inhibition2.4[10]
Zabedosertib (BAY 1834845)PBMCsLPSCytokine InhibitionNot specified
Emavusertib (CA-4948)Cancer cell lines-Anti-proliferative362-6920[12]
Benzolactam Inhibitor 19Human Whole BloodTLR agonistIL-6 & IFNα InhibitionIL-6: 460, IFNα: 400[14]

Experimental Protocols

To validate the mechanism of action of a potential IRAK4 inhibitor, a series of biochemical and cellular assays are essential.

IRAK4 Biochemical Kinase Assay

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified IRAK4.

Methodology: [15][16][17][18][19]

  • Reagents and Materials:

    • Recombinant human IRAK4 enzyme

    • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • ATP

    • Suitable substrate (e.g., synthetic peptide or Myelin Basic Protein)

    • Test compound dissolved in DMSO

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

    • 384-well assay plates

  • Procedure:

    • Prepare serial dilutions of the test compound in the kinase buffer. The final DMSO concentration should not exceed 1%.

    • Add the diluted test compound or vehicle control to the wells of the assay plate.

    • Prepare a master mix containing the kinase buffer, ATP, and the kinase substrate.

    • Initiate the kinase reaction by adding the IRAK4 enzyme to the wells.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's protocol.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for Inhibition of Cytokine Production

Objective: To assess the ability of an inhibitor to block IRAK4-mediated downstream signaling in a cellular context.[15][20][21][22]

Methodology:

  • Reagents and Materials:

    • Human Peripheral Blood Mononuclear Cells (PBMCs) or a monocytic cell line (e.g., THP-1)

    • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

    • TLR agonist (e.g., Lipopolysaccharide (LPS) or R848)

    • Test compound dissolved in DMSO

    • ELISA kit for TNF-α or IL-6[23][24][25][26][27]

    • 96-well cell culture plates

  • Procedure:

    • Isolate PBMCs from healthy donor blood or culture the chosen cell line.

    • Seed the cells in a 96-well plate.

    • Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with a TLR agonist (e.g., 100 ng/mL LPS) to activate the IRAK4 pathway.

    • Incubate for 18-24 hours to allow for cytokine production.

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α or IL-6 in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of cytokine production for each inhibitor concentration relative to the stimulated control without the inhibitor.

    • Determine the IC50 value by plotting the data on a dose-response curve.

Western Blot for NF-κB Pathway Activation

Objective: To determine the effect of the inhibitor on the downstream signaling cascade of IRAK4, specifically the activation of the NF-κB pathway.

Methodology: [28][29][30][31]

  • Reagents and Materials:

    • Cell line (e.g., THP-1)

    • Test compound

    • LPS

    • Cell lysis buffer with protease and phosphatase inhibitors

    • Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1)

    • HRP-conjugated secondary antibody

    • SDS-PAGE equipment and reagents

    • Western blot transfer system

    • ECL detection reagent

  • Procedure:

    • Culture cells and treat with the test compound for 1-2 hours, followed by stimulation with LPS for a specified time (e.g., 30 minutes).

    • Lyse the cells and separate the cytoplasmic and nuclear fractions.

    • Determine the protein concentration of each fraction.

    • Perform SDS-PAGE to separate the proteins.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using an ECL reagent and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Analyze the levels of phosphorylated IκBα in the cytoplasm and the translocation of the p65 subunit of NF-κB to the nucleus.

Visualizations

IRAK4 Signaling Pathway

IRAK4_Signaling_Pathway cluster_cytoplasm Cytoplasm receptor receptor adaptor adaptor kinase kinase complex complex transcription_factor transcription_factor response response inhibitor inhibitor TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 Activation TAK1 TAK1 Complex TRAF6->TAK1 Activation IKK IKK Complex TAK1->IKK Phosphorylation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines Gene Transcription Inhibitor 3-Chloro-6-methoxy- 1-benzothiophene- 2-carboxylic acid Inhibitor->IRAK4 Inhibition Experimental_Workflow start start process process decision decision output output end end A Compound Synthesis (3-Chloro-6-methoxy- 1-benzothiophene-2-carboxylic acid) B Biochemical Assay: IRAK4 Kinase Inhibition A->B C Determine IC50 B->C D Potent Inhibition? C->D E Cellular Assay: Cytokine Release (e.g., TNF-α) D->E Yes K Re-evaluate or Re-design D->K No F Determine Cellular IC50 E->F G Cellular Activity? F->G H Mechanism Validation: Western Blot for p-IκBα / NF-κB p65 G->H Yes G->K No I Pathway Inhibition Confirmed H->I J Lead Compound for Further Studies I->J

References

Comparative Analysis of Biological Assay Reproducibility for Benzothiophene Carboxylic Acid Derivatives as BDK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the reproducibility of biological assays is a cornerstone for validating potential therapeutic candidates. This guide provides a comparative analysis of the reproducibility of assays involving benzothiophene carboxylic acid derivatives, with a focus on their activity as inhibitors of Branched-chain α-ketoacid Dehydrogenase Kinase (BDK), a key regulator of branched-chain amino acid metabolism. Due to the limited publicly available data on the specific compound 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid, this report will focus on its close and well-studied analogue, 3,6-dichlorobenzothiophene-2-carboxylic acid (BT2) , and compare its performance with other known BDK inhibitors.

Executive Summary

Biological assays targeting BDK have demonstrated a reasonable degree of reproducibility, particularly in the determination of inhibitor potency (IC50 values). The primary focus of this guide is on BT2, a widely studied benzothiophene derivative, and its comparison with another allosteric BDK inhibitor, (S)-α-chlorophenylpropionate ((S)-CPP), and a more recent potent inhibitor, PF-07208254. While slight variations in absolute IC50 values are observed across different studies, which can be attributed to minor differences in assay conditions, the relative potency of these inhibitors remains consistent. This consistency underscores the reliability of the underlying assay methodologies for structure-activity relationship (SAR) studies and compound characterization.

Data Presentation: BDK Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for BT2 and its comparators against BDK, as reported in various studies. The consistency in the micromolar range for BT2 and the nanomolar range for PF-07208254 highlights the reproducible nature of the BDK inhibition assays.

CompoundAssay TypeReported IC50 (µM)Reference
3,6-dichlorobenzothiophene-2-carboxylic acid (BT2)Fluorescence-based3.19[1]
3,6-dichlorobenzothiophene-2-carboxylic acid (BT2)In vitro kinase assay~3.4[1]
(S)-α-chlorophenylpropionate ((S)-CPP)Not specifiedLow µM range[2]
PF-07208254FRET-based0.054 (Ki)[3]
PF-07208254Cellular (AlphaLISA)0.540[3]

Note: IC50 values can be influenced by assay conditions such as ATP concentration. For instance, the IC50 of some inhibitors can vary at different ATP concentrations.[4]

Experimental Protocols

A detailed experimental protocol for a fluorescence-based BDK inhibition assay is provided below. This protocol is a composite based on methodologies described in the scientific literature and is intended to provide a comprehensive understanding of the assay setup.

Fluorescence-Based BDK Inhibition Assay Protocol

Objective: To determine the in vitro potency of test compounds in inhibiting the kinase activity of BDK.

Principle: The assay measures the phosphorylation of a substrate peptide by BDK. The amount of phosphorylated product is quantified using a fluorescent readout.

Materials:

  • Recombinant human BDK enzyme

  • BDK substrate peptide (e.g., a peptide sequence matching the E1 phosphorylation recognition motif)

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2)

  • Test compounds (e.g., BT2, (S)-CPP) dissolved in DMSO

  • Detection reagent (e.g., a fluorescent probe that selectively binds to the phosphorylated substrate)

  • 384-well low-volume plates

  • Plate reader capable of fluorescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer to the final desired concentrations.

  • Enzyme and Substrate Preparation: Prepare a solution of BDK enzyme and the substrate peptide in the assay buffer.

  • Reaction Initiation: In a 384-well plate, add the test compound solution.

  • Add the enzyme and substrate mixture to each well to initiate the kinase reaction.

  • Add ATP to each well to start the phosphorylation. The final reaction volume is typically 10 µL.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction by adding the detection reagent.

  • Incubate the plate for a further period to allow the detection signal to stabilize.

  • Data Acquisition: Measure the fluorescence signal using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Normalize the data to the control wells (containing DMSO instead of the inhibitor) to determine the percentage of inhibition.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualizations

BDK Signaling Pathway and Inhibition

BDK_Signaling_Pathway cluster_0 Mitochondrion BCKDC BCKDC (Branched-chain α-ketoacid dehydrogenase complex) BCKDC_P BCKDC-P (Inactive) Metabolism Energy Metabolism BCKDC->Metabolism Catabolism BCAAs Branched-chain Amino Acids BCKAs Branched-chain α-ketoacids BCAAs->BCKAs BCKAs->BCKDC Substrate BDK BDK (Branched-chain α-ketoacid Dehydrogenase Kinase) BDK->BCKDC Phosphorylation (Inactivation) Inhibitor Benzothiophene Carboxylic Acid (e.g., BT2) Inhibitor->BDK Inhibition

Caption: BDK phosphorylates and inactivates the BCKDC, blocking BCAA metabolism.

Experimental Workflow for BDK Inhibition Assay

BDK_Assay_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, ATP, Test Compounds) start->prepare_reagents dispense_compounds Dispense Test Compounds into 384-well Plate prepare_reagents->dispense_compounds add_enzyme_substrate Add Enzyme and Substrate Mixture dispense_compounds->add_enzyme_substrate add_atp Add ATP to Initiate Reaction add_enzyme_substrate->add_atp incubate Incubate at Room Temperature add_atp->incubate add_detection Add Detection Reagent to Stop Reaction incubate->add_detection read_plate Measure Fluorescence Signal add_detection->read_plate analyze_data Data Analysis (Calculate % Inhibition, Determine IC50) read_plate->analyze_data end End analyze_data->end Reproducibility_Factors cluster_sources Sources of Variability reproducibility Assay Reproducibility reagent_quality Reagent Quality (Enzyme activity, purity) reagent_quality->reproducibility assay_conditions Assay Conditions (Temperature, incubation time) assay_conditions->reproducibility instrumentation Instrumentation (Pipetting accuracy, reader sensitivity) instrumentation->reproducibility data_analysis Data Analysis (Curve fitting model) data_analysis->reproducibility

References

Safety Operating Guide

Proper Disposal of 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid (CAS No. 310390-60-4). Adherence to these procedures is critical to ensure personnel safety, minimize environmental impact, and maintain regulatory compliance within the laboratory setting.

Immediate Safety and Hazard Information

This compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and potentially an allergic skin reaction. All handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated and properly ventilated area, such as a chemical fume hood.

Quantitative Safety Data Summary

ParameterValueSource
Molecular FormulaC₁₀H₇ClO₃SBioOrganics[1]
Molecular Weight242.68 g/mol Matrix Scientific[2]
Purity>98%BioOrganics[1]
GHS Hazard StatementsH317, H319Matrix Scientific[2]

Experimental Protocol: Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

1. Personal Protective Equipment (PPE) and Preparation:

  • Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.

  • Ensure a calibrated pH meter or pH strips are available.

  • Prepare a designated, properly labeled hazardous waste container.

2. Waste Segregation and Collection:

  • Collect waste this compound, including any contaminated materials (e.g., weighing paper, contaminated gloves), in a dedicated and compatible waste container.[2]

  • This compound is a halogenated organic acid. The waste container should be clearly labeled as "Hazardous Waste: Halogenated Organic Acids" and include the full chemical name.[3][4]

  • Do not mix this waste with non-halogenated solvents or other incompatible waste streams to avoid dangerous reactions and simplify disposal.[3][5]

3. Neutralization of Small Quantities (if permissible by institutional policy):

  • For very small residual quantities (e.g., rinsing of emptied containers), neutralization may be an option prior to collection as aqueous waste, subject to your institution's specific guidelines.

  • In a chemical fume hood, slowly add the acidic material to a large volume of a dilute basic solution, such as 5% sodium bicarbonate, with constant stirring.

  • Monitor the pH of the solution. The target pH should be between 6 and 8.

  • Once neutralized, this aqueous solution should be collected in a container labeled "Hazardous Waste: Neutralized Aqueous Waste" and disposed of through your institution's hazardous waste program.

4. Container Management and Storage:

  • Keep the hazardous waste container securely sealed at all times, except when adding waste.[4]

  • Store the waste container in a designated satellite accumulation area (SAA) that is under the control of laboratory personnel.[6]

  • The SAA should be in a cool, dry, and well-ventilated location, away from incompatible materials.

  • Ensure the hazardous waste label is complete and clearly visible.[7]

5. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]

  • Follow all institutional and local regulations for the final disposal of the collected waste.[8]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Waste Generated: This compound ppe Don Appropriate PPE: Safety Goggles, Lab Coat, Gloves start->ppe segregate Segregate Waste ppe->segregate is_solid Is the waste solid or in a non-halogenated solvent? segregate->is_solid halogenated_container Collect in 'Halogenated Organic Waste' Container is_solid->halogenated_container  Yes   label_container Label Container with: 'Hazardous Waste', Full Chemical Name, Date halogenated_container->label_container store Store in Designated Satellite Accumulation Area label_container->store contact_ehs Contact EHS for Pickup and Disposal store->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: Decision workflow for the disposal of this compound.

References

Essential Safety and Logistical Information for Handling 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling and disposal of 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant that may cause an allergic skin reaction and serious eye irritation.[1] Adherence to proper PPE protocols is mandatory to prevent exposure.

Summary of Required Personal Protective Equipment

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield worn in combination with goggles.[2]To protect against splashes that can cause serious eye irritation.[1] Standard safety glasses with side shields are not sufficient.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.[3]To prevent skin contact, which may cause irritation or an allergic reaction.[1]
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.[4]To avoid inhalation of any dust or aerosols.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation:

  • Review Safety Data Sheet (SDS): Before handling, thoroughly read the chemical's SDS.

  • Assemble PPE: Don all required PPE as specified in the table above.

  • Prepare Workspace: Ensure a chemical fume hood is operational and the work area is clean and uncluttered. Have spill containment materials readily available.

2. Handling:

  • Weighing and Transferring:

    • Conduct all weighing and transferring of the solid compound within a chemical fume hood to minimize inhalation of dust particles.

    • Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.

  • Solution Preparation:

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

    • If the process generates heat, cool the solution as necessary.

  • Reactions:

    • Set up reactions in a chemical fume hood.

    • Ensure all glassware is properly secured.

3. Post-Handling:

  • Decontamination:

    • Wipe down the work surface in the fume hood with an appropriate solvent and then with soap and water.

    • Properly clean all glassware used.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Step-by-Step Waste Management

As a chlorinated organic compound, this compound must be disposed of as hazardous waste.[5][6] Do not pour this chemical or its waste down the drain. [6][7]

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect any solid waste, including contaminated weighing paper and disposable lab supplies, in a designated, clearly labeled hazardous waste container for chlorinated organic solids.

  • Liquid Waste:

    • Collect all solutions containing this chemical in a designated, clearly labeled hazardous waste container for chlorinated organic liquid waste.

    • Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.[3]

  • Sharps Waste:

    • Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.

2. Container Management:

  • Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste".[3]

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory. Ensure containers are kept closed except when adding waste.

3. Final Disposal:

  • Arrangement for Pickup: Follow your institution's procedures for the pickup and disposal of hazardous chemical waste by the Environmental Health and Safety (EHS) department or a licensed contractor.

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Review SDS B Don PPE A->B C Prepare Fume Hood B->C D Weigh and Transfer C->D E Prepare Solution D->E J Segregate Waste (Solid, Liquid, Sharps) D->J F Conduct Reaction E->F E->J G Decontaminate Workspace F->G F->J H Clean Glassware G->H G->J I Wash Hands H->I H->J K Label and Store Waste J->K L Arrange for EHS Pickup K->L

Caption: Workflow for Safe Handling of the Compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.